molecular formula C37H67N9O11 B12392554 MART-1 (27-35) (human) CAS No. 874310-50-6

MART-1 (27-35) (human)

Cat. No.: B12392554
CAS No.: 874310-50-6
M. Wt: 814.0 g/mol
InChI Key: NEHKZPHIKKEMAZ-ZFVKSOIMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MART-1 Antigen is a tumor-associated melanocytic differentiation antigen. Vaccination with MART-1 antigen may stimulate a host cytotoxic T-cell response against tumor cells expressing the melanocytic differentiation antigen, resulting in tumor cell lysis. (NCI04)

Properties

CAS No.

874310-50-6

Molecular Formula

C37H67N9O11

Molecular Weight

814.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1

InChI Key

NEHKZPHIKKEMAZ-ZFVKSOIMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

The Role of MART-1 (27-35) Peptide in Melanoma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the MART-1 (27-35) peptide's function, its recognition by the immune system, and its application in melanoma immunotherapy.

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key protein expressed in melanocytes and the majority of melanoma tumors. A specific fragment of this protein, the MART-1 (27-35) peptide (sequence: AAGIGILTV), has emerged as a critical target for the immune system in the fight against melanoma. This peptide is presented on the surface of melanoma cells by the Human Leukocyte Antigen (HLA)-A2 molecule, a prevalent MHC class I allele, making it a prime candidate for targeted immunotherapies. This technical guide provides a comprehensive overview of the MART-1 (27-35) peptide's function, the mechanisms of its recognition by T-cells, and its utilization in the development of novel cancer treatments.

T-Cell Recognition of the MART-1 (27-35) Peptide

The immune response to the MART-1 (27-35) peptide is primarily mediated by cytotoxic T-lymphocytes (CTLs), a subset of T-cells responsible for eliminating cancerous and virally infected cells.[1][2] These CTLs possess T-cell receptors (TCRs) that can specifically recognize the MART-1 (27-35) peptide when it is presented by HLA-A2 molecules on the surface of melanoma cells. This recognition is a highly specific molecular interaction, triggering a cascade of signaling events within the T-cell, leading to its activation and the subsequent destruction of the melanoma cell.

Studies have shown that the T-cell repertoire against the MART-1 (27-35) epitope is diverse, with different T-cell clones utilizing distinct TCR variable and joining regions to recognize the same peptide-MHC complex.[1][2] This diversity in the T-cell response is crucial for an effective and sustained anti-tumor immunity.

Quantitative Data on MART-1 (27-35) Peptide Interactions and Clinical Responses

The efficacy of MART-1 (27-35) based immunotherapies is underpinned by several key quantitative parameters, including the peptide's binding affinity to HLA-A2 and the observed clinical responses in melanoma patients.

ParameterValueReference
Binding Affinity of MART-1 Analogues to HLA-A2
[Leu(28),beta-HIle(30)]MART-1(27-35) affinity to HLA-A2Higher affinity compared to [Leu(28)]MART-1(27-35)[3]
Wild-type scTv affinity for ELAGIGILTV/HLA-A2 complex32 μM[4]
High affinity scTv affinity for ELAGIGILTV/HLA-A2 complex45 nM[4]
Clinical Trial Immune Response Rates
Phase I Trial with MART-1(27-35) peptide and IFA10 of 22 patients showed an immune response by ELISA assay[5]
12 of 20 patients showed an immune response by ELISPOT assay[5]
13 of 25 patients developed a positive skin test response[5]
CTL Recognition
Recognition of MART-1 (27-35) pulsed T2 cells by HLA-A2 restricted melanoma-specific CTLs9 of 10 TILs recognized the AAGIGILTV peptide[6]

Signaling Pathway of T-Cell Activation by MART-1 (27-35)

The recognition of the MART-1 (27-35)/HLA-A2 complex by the TCR initiates a complex intracellular signaling cascade, ultimately leading to T-cell activation, proliferation, and cytotoxic function. This process involves a series of phosphorylation events and the activation of downstream signaling molecules.

T_Cell_Activation_by_MART1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MART1_HLA-A2 MART-1 (27-35) / HLA-A2 TCR T-Cell Receptor (TCR) MART1_HLA-A2->TCR Recognition CD3 CD3 Lck Lck CD3->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITAMs Recruits & Activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca2->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates NFkB NF-κB PKC->NFkB Activation AP1 AP-1 Ras_MAPK->AP1 Activation Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-cell activation signaling cascade initiated by MART-1 (27-35) recognition.

Experimental Protocols for Assessing MART-1 Specific T-Cell Responses

Several key experimental protocols are employed to quantify and characterize the immune response to the MART-1 (27-35) peptide. These assays are crucial for both basic research and the clinical evaluation of immunotherapies.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to measure the frequency of cytokine-secreting cells at the single-cell level. In the context of MART-1, it is commonly used to quantify the number of T-cells producing interferon-gamma (IFN-γ) upon stimulation with the MART-1 (27-35) peptide.

Methodology:

  • Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody and incubated overnight at 4°C.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the coated wells.

  • Stimulation: The cells are stimulated with the MART-1 (27-35) peptide. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cytokine secretion.

  • Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.

  • Analysis: The spots are counted using an automated ELISpot reader, with each spot representing a single IFN-γ-secreting cell.

ELISpot_Workflow A Coat plate with anti-IFN-γ antibody B Add PBMCs/T-cells and MART-1 (27-35) peptide A->B C Incubate 18-24h at 37°C B->C D Wash and add biotinylated detection antibody C->D E Add streptavidin-enzyme conjugate D->E F Add substrate and develop spots E->F G Count spots F->G

Caption: Workflow for the ELISpot assay to detect MART-1 specific T-cells.

Cytotoxicity Assay

Cytotoxicity assays are used to measure the ability of MART-1 specific CTLs to kill target cells that present the MART-1 (27-35) peptide.

Methodology:

  • Target Cell Preparation: HLA-A2 positive target cells (e.g., T2 cells) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).

  • Peptide Pulsing: The labeled target cells are incubated with the MART-1 (27-35) peptide to allow for peptide loading onto the HLA-A2 molecules.

  • Co-culture: The peptide-pulsed target cells are then co-cultured with MART-1 specific CTLs at various effector-to-target (E:T) ratios.

  • Incubation: The co-culture is incubated for 4-6 hours to allow for CTL-mediated killing.

  • Measurement of Lysis:

    • Fluorescence-based: The release of the fluorescent dye from lysed cells into the supernatant is measured using a fluorometer.

    • Radioactivity-based: The release of the radioactive isotope from lysed cells into the supernatant is measured using a gamma counter.

  • Calculation of Cytotoxicity: The percentage of specific lysis is calculated by comparing the release from experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Cytotoxicity_Assay_Workflow A Label target cells (e.g., with Calcein AM) B Pulse target cells with MART-1 (27-35) peptide A->B C Co-culture with MART-1 specific CTLs B->C D Incubate for 4-6 hours C->D E Measure release of label from lysed cells D->E F Calculate percent specific lysis E->F

Caption: Workflow for a cytotoxicity assay to measure CTL activity.

Flow Cytometry with Tetramer Staining

MHC-peptide tetramers are powerful reagents for directly visualizing and quantifying antigen-specific T-cells. A tetramer consists of four HLA molecules, each loaded with the MART-1 (27-35) peptide, conjugated to a fluorescent molecule.

Methodology:

  • Cell Preparation: PBMCs or other cell suspensions are prepared.

  • Tetramer Staining: The cells are incubated with the fluorescently labeled MART-1/HLA-A2 tetramer.

  • Surface Marker Staining: The cells are also stained with antibodies against other cell surface markers, such as CD8, to identify the CTL population.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The population of cells that are positive for both CD8 and the MART-1 tetramer represents the MART-1 specific CTLs.

  • Quantification: The frequency of these cells within the total CD8+ T-cell population can be precisely determined.

Tetramer_Staining_Workflow A Prepare PBMCs or other cell suspension B Incubate cells with fluorescent MART-1/HLA-A2 tetramer A->B C Stain with anti-CD8 and other surface marker antibodies B->C D Analyze by flow cytometry C->D E Identify and quantify CD8+ tetramer+ T-cell population D->E

Caption: Workflow for tetramer staining and flow cytometry analysis.

Conclusion

The MART-1 (27-35) peptide represents a cornerstone in the field of melanoma immunotherapy. Its specific presentation by HLA-A2 on melanoma cells and its recognition by cytotoxic T-lymphocytes have paved the way for the development of peptide-based vaccines, adoptive T-cell therapies, and other immunotherapeutic strategies. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting this critical melanoma antigen. The continued exploration of MART-1 specific T-cell responses will undoubtedly contribute to the advancement of more effective treatments for patients with melanoma.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Immunogenicity of the Human MART-1 (27-35) Epitope

This guide provides a comprehensive overview of the immunogenicity of the human Melanoma Antigen Recognized by T-cells 1 (MART-1) (27-35) epitope, a key target in melanoma immunotherapy. It covers the molecular characteristics, strategies to enhance its immunogenicity, clinical trial data, and detailed experimental protocols for its assessment.

Introduction to MART-1 (27-35)

The MART-1 protein, also known as Melan-A, is a melanocyte differentiation antigen expressed in the majority of melanoma cells and normal melanocytes.[1][2] The specific peptide fragment spanning amino acids 27-35, with the sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A2 major histocompatibility complex (MHC) molecule.[3][4] Due to its restricted expression profile, the MART-1 (27-35) epitope is an attractive target for cancer vaccines and adoptive T-cell therapies.[1] However, the native peptide is weakly immunogenic, which has prompted extensive research into methods for enhancing its ability to elicit a robust anti-tumor immune response.[5][6]

Molecular Characteristics and Presentation

The MART-1 (27-35) nonapeptide (AAGIGILTV) binds to the HLA-A2 molecule, a crucial step for its recognition by CD8+ T-cells.[2][5] Its weak immunogenicity is partly attributed to the suboptimal alanine (B10760859) at the second position (P2), a primary anchor residue for MHC binding.[5] This results in a relatively low affinity and stability of the peptide-MHC complex, which can limit T-cell activation.

Modification of this anchor residue is a common strategy to improve MHC binding and, consequently, immunogenicity.[5] However, some modifications that strengthen MHC binding can paradoxically eliminate T-cell recognition, highlighting the complex relationship between peptide structure, MHC binding, and T-cell receptor (TCR) engagement.[4][5]

MHCI_Presentation Figure 1: MHC Class I Presentation of MART-1 (27-35) cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface MART1_Protein MART-1 Protein Proteasome Proteasome MART1_Protein->Proteasome Ubiquitination & Degradation Peptides Peptide Fragments (including 27-35) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport pMHC Peptide-MHC Complex (HLA-A2 + MART-1 27-35) TAP->pMHC Peptide Loading MHC_I HLA-A2 Molecule (Heavy Chain + β2m) MHC_I->pMHC pMHC_surface Presented pMHC Complex on Melanoma Cell pMHC->pMHC_surface Transport via Golgi

Figure 1: MHC Class I Presentation of MART-1 (27-35).

Quantitative Immunogenicity Data

Numerous clinical trials have evaluated the immunogenicity of MART-1 (27-35) based vaccines. Immune responses are typically measured by delayed-type hypersensitivity (DTH) skin tests, enzyme-linked immunosorbent assay (ELISA) for cytokine release, and ELISpot assays to quantify peptide-specific T-cells.

Table 1: Summary of Clinical Trials Evaluating MART-1 (27-35) Peptide Vaccines

Study / Trial IDVaccine CompositionAdjuvant / Co-treatmentNo. of PatientsImmune Response AssayKey Quantitative ResultsCitation(s)
Weber et al. (1999)MART-1 (27-35) peptide (AAGIGILTV)Incomplete Freund's Adjuvant (IFA)25 (resected high-risk melanoma)DTH Skin Test, ELISA (IFN-γ), ELISpot13/25 developed positive skin test. 10/22 showed response by ELISA. 12/20 showed response by ELISpot.[7]
Kirkwood et al. (E1696)Multi-epitope: MART-1 (27–35), gp100, TyrosinaseIFNα2b and/or GM-CSF120 (Stage IV melanoma)ELISpotImmune response in 26/71 (37%) evaluable patients. Response correlated with improved overall survival.[8]
Slingluff et al. (NCT00059475)MART-1:27-35 or modified MART-1:26-35(27L) peptideMontanide ISA 51 (IFA)N/A (Phase II/III)Not specified in abstractA study evaluating different MART-1 peptide variants in combination with other peptides.[9]
Ribas et al. (NCT00028431)Multi-epitope: MART-1:26-35(27L), gp100, TyrosinaseIFA, CTLA-4 antibody, +/- IL-12N/A (Phase I/II)Not specified in abstractA study evaluating the addition of immune checkpoint blockade and cytokines to peptide vaccination.[10]
Valmori et al. (2002)Multi-epitope: Melan-A/MART-1:26-35(27L), gp100IFN-α10 (Stage IV melanoma)Tetramer Staining, ELISpot5/7 assessable patients showed a significant increase in tetramer-positive CD8+ T cells post-vaccination.[11]

Table 2: Modified MART-1 Epitopes and Their Characteristics

Peptide VariantSequenceModification RationaleImpact on HLA-A2 BindingT-Cell RecognitionCitation(s)
Native (27-35)AAGIGILTVNatural epitopeWeakBasis for comparison[5]
27L (decamer)E LAGIGILTV Alanine to Leucine at P2 (relative to nonamer) to improve MHC anchorIncreased affinity and stabilityMore immunogenic than native peptide; cross-reactive with native epitope[12][13]
1L (nonamer)L AGIGILTVAlanine to Leucine at P1N/AActs as a superagonist, inducing T-cells with enhanced function (e.g., IL-2 secretion)[14]
ALG (nonamer)AL GIGILTVAlanine to Leucine at P2Strengthened MHC bindingEliminated antigenicity for multiple T-cell clones, despite stronger binding[5]

T-Cell Recognition and Activation

The interaction between a CD8+ T-cell and a melanoma cell presenting the MART-1 epitope is a multi-step process. The T-cell receptor (TCR) on the surface of the T-cell recognizes the specific conformation of the MART-1 peptide bound to the HLA-A2 molecule. This recognition, along with co-stimulatory signals, triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into an effector cell. Activated CTLs release cytotoxic granules (containing perforin (B1180081) and granzymes) to kill the target melanoma cell and secrete pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

TCR_Signaling Figure 2: T-Cell Receptor Signaling Pathway cluster_APC Melanoma Cell cluster_TCell CD8+ T-Cell pMHC MART-1/HLA-A2 TCR TCR pMHC->TCR Binding CD8 CD8 pMHC->CD8 Lck Lck TCR->Lck associates CD8->Lck associates ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates NFAT NFAT PLCg->NFAT Signal Cascade NFkB NF-κB PLCg->NFkB Signal Cascade AP1 AP-1 PLCg->AP1 Signal Cascade Cytokines Cytokine Production (IFN-γ, TNF-α, IL-2) NFAT->Cytokines Gene Transcription Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFAT->Cytotoxicity Effector Function NFkB->Cytokines Gene Transcription NFkB->Cytotoxicity Effector Function AP1->Cytokines Gene Transcription AP1->Cytotoxicity Effector Function Experimental_Workflow Figure 3: Workflow for Immunogenicity Assessment cluster_patient Patient / Donor cluster_assays Immune Assays cluster_readout Data Analysis cluster_results Results Vaccination Vaccination with MART-1 Peptide Blood Blood Sample Collection Vaccination->Blood PBMC Isolate PBMCs (Ficoll Gradient) Blood->PBMC Tetramer Tetramer Staining PBMC->Tetramer ELISpot ELISpot Assay PBMC->ELISpot Flow Flow Cytometry Tetramer->Flow Analysis Reader ELISpot Reader ELISpot->Reader Analysis Quantify Quantification of MART-1 Specific T-Cells Flow->Quantify Function Functional Assessment (Cytokine Secretion) Reader->Function

References

MART-1 (27-35): A Technical Guide to a Key Tumor-Associated Antigen in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a pivotal tumor-associated antigen (TAA) in the field of cancer immunotherapy, particularly for malignant melanoma. The specific nonamer peptide fragment, MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule.[1][2][3] This guide provides a comprehensive technical overview of MART-1 (27-35), including its structure, immunogenicity, antigen presentation pathway, and the methodologies used to study its interaction with the immune system. It is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapies.

Introduction to MART-1 (27-35)

MART-1 is a protein expressed in normal melanocytes and a majority of melanoma tumors.[4] Its restricted expression pattern makes it an attractive target for immunotherapeutic strategies aiming to specifically eliminate cancer cells with minimal off-tumor toxicity.[2] The MART-1 (27-35) peptide is naturally processed and presented on the surface of melanoma cells, where it can be recognized by specific CD8+ T-cells, leading to tumor cell lysis.[5][6] Numerous clinical trials have explored the use of MART-1 (27-35) in vaccines and adoptive T-cell therapies for melanoma.[4][7][8]

Structure and Immunogenicity

The MART-1 (27-35) peptide adopts a specific conformation when bound to the HLA-A2 molecule. Structural studies have revealed that this nonamer, along with an overlapping decamer (MART-1 26-35), can assume different conformations within the peptide-binding groove of HLA-A2.[1][9] These structural nuances can significantly impact T-cell receptor (TCR) recognition and the subsequent immune response.[1]

Peptide Variants and Enhanced Immunogenicity

To improve the immunogenicity of the native MART-1 (27-35) peptide, which can be weakly immunogenic due to its self-antigen nature, researchers have developed "heteroclitic" or "superagonist" variants. These modified peptides often incorporate amino acid substitutions at anchor residues to enhance binding affinity and stability with the HLA-A2 molecule, or at TCR contact residues to augment T-cell activation.[10][11][12] A notable example is the substitution of alanine (B10760859) at position 2 with leucine (B10760876) (A27L), creating the ELAGIGILTV peptide, which has shown improved binding to HLA-A*02:01 and enhanced T-cell responses.[4]

Data Presentation: Immunogenicity and Binding Affinity

The following tables summarize key quantitative data related to the immunogenicity and binding characteristics of MART-1 (27-35) and its variants.

Peptide SequenceModificationTargetT-Cell Reactivity (Half-Maximal Lysis)HLA-A2 Binding Affinity (Relative)Reference
AAGIGILTVNative MART-1 (27-35)T2 cells1.1 x 10⁻⁹ MStandard[13]
LAGIGILTVA27L variantT2 cellsNot explicitly stated, but induces CTLs with greater sensitivity to the native peptide.Higher than native[10][11]
[Leu²⁸]MART-1(27−35)A28L variantT2 cellsNo lysis inducedNot specified[13]
[Leu²⁸,β-HIle³⁰]MART-1(27−35)Double modificationT2 cellsPartial restoration of lysisHigher than [Leu²⁸]MART-1(27−35)[12]
AssayCell TypeResultReference
IFN-γ ELISpotPBMCs from HLA-A2+ melanoma patientsGeneration of MART-1(27-35)-specific CTLs from 11 of 12 patients.[6]
Cytotoxicity AssayTILs from melanoma patientsLysis of melanoma cells by MART-1(27-35)-specific CTLs.[13]

Signaling Pathways and Experimental Workflows

Antigen Presentation Pathway

The presentation of the MART-1 (27-35) peptide to CD8+ T-cells is a critical process for initiating an anti-tumor immune response. This pathway involves the proteasomal degradation of the MART-1 protein, transport of the resulting peptides into the endoplasmic reticulum, loading onto HLA-A2 molecules, and transport to the cell surface.

Antigen_Presentation_Pathway MART-1 (27-35) Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MART-1_Protein MART-1 Protein Proteasome Proteasome MART-1_Protein->Proteasome Degradation MART-1_Peptides MART-1 Peptides (including 27-35) Proteasome->MART-1_Peptides TAP TAP Transporter MART-1_Peptides->TAP Peptide_Loading_Complex Peptide Loading Complex TAP->Peptide_Loading_Complex Transport HLA-A2 HLA-A2 Molecule HLA-A2->Peptide_Loading_Complex HLA-A2_Peptide_Complex HLA-A2/MART-1 (27-35) Complex Peptide_Loading_Complex->HLA-A2_Peptide_Complex Loading Cell_Surface Cell Surface HLA-A2_Peptide_Complex->Cell_Surface Transport TCR T-Cell Receptor (on CD8+ T-cell) Cell_Surface->TCR Presentation & Recognition

Caption: Workflow of MART-1 (27-35) processing and presentation by HLA-A2.

Experimental Workflow: T-Cell Reactivity Assessment

Assessing the reactivity of T-cells against MART-1 (27-35) is fundamental to both basic research and clinical trial monitoring. A common workflow involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with the peptide, and then measuring the T-cell response through assays like ELISpot or cytotoxicity assays.

T_Cell_Reactivity_Workflow Experimental Workflow for T-Cell Reactivity Blood_Sample Whole Blood Sample (from patient or donor) PBMC_Isolation PBMC Isolation (e.g., Ficoll-Paque) Blood_Sample->PBMC_Isolation T_Cell_Stimulation In vitro Stimulation with MART-1 (27-35) peptide PBMC_Isolation->T_Cell_Stimulation Response_Assay T-Cell Response Assay T_Cell_Stimulation->Response_Assay ELISpot ELISpot Assay (Cytokine Secretion) Response_Assay->ELISpot Cytotoxicity_Assay Cytotoxicity Assay (e.g., ⁵¹Cr release) Response_Assay->Cytotoxicity_Assay Flow_Cytometry Flow Cytometry (Tetramer Staining, Intracellular Cytokine) Response_Assay->Flow_Cytometry Data_Analysis Data Analysis and Quantification ELISpot->Data_Analysis Cytotoxicity_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A typical workflow for assessing T-cell reactivity to MART-1 (27-35).

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is a standard method to quantify the frequency of MART-1 (27-35)-specific, IFN-γ-producing T-cells.

Materials:

  • PVDF-bottom 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate (e.g., BCIP/NBT or AEC)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • MART-1 (27-35) peptide (and control peptides)

  • RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the wells with sterile PBS and block with RPMI 1640 containing 10% FBS for 2 hours at 37°C.

  • Cell Plating: Add PBMCs to the wells at a concentration of 2-5 x 10⁵ cells/well.

  • Stimulation: Add the MART-1 (27-35) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., phytohemagglutinin) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the wells and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Development: Wash the wells and add the substrate. Monitor for spot formation.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.

Chromium (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of MART-1 (27-35)-specific CTLs to lyse target cells presenting the peptide.

Materials:

  • Effector cells: MART-1 (27-35)-specific CTL line or stimulated PBMCs

  • Target cells: T2 cells (TAP-deficient, HLA-A2+) or a melanoma cell line (HLA-A2+)

  • ⁵¹Cr (Sodium Chromate)

  • MART-1 (27-35) peptide

  • Scintillation counter

Procedure:

  • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.

  • Peptide Pulsing: Wash the labeled target cells and pulse them with the MART-1 (27-35) peptide (1-10 µg/mL) for 1 hour at 37°C.

  • Co-culture: Plate the labeled and peptide-pulsed target cells in a 96-well U-bottom plate. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a scintillation counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells with media only.

    • Maximum Release: Target cells with a lysis buffer (e.g., Triton X-100).

Flow Cytometry for Tetramer Staining

This protocol allows for the direct visualization and quantification of MART-1 (27-35)-specific CD8+ T-cells.

Materials:

  • PE- or APC-conjugated HLA-A2/MART-1 (27-35) tetramer

  • Fluorochrome-conjugated antibodies against CD8 and other cell surface markers (e.g., CD3)

  • PBMCs or TILs

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend PBMCs or TILs in FACS buffer.

  • Tetramer Staining: Add the HLA-A2/MART-1 (27-35) tetramer to the cells and incubate for 30-60 minutes at room temperature in the dark.

  • Surface Staining: Add the anti-CD8 and other antibodies and incubate for 20-30 minutes at 4°C.

  • Washing: Wash the cells with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Gate on the CD8+ lymphocyte population and quantify the percentage of tetramer-positive cells.

Conclusion

The MART-1 (27-35) peptide remains a cornerstone in the study of melanoma immunology and the development of targeted immunotherapies. Its well-characterized nature, from its structure and presentation to its recognition by T-cells, provides a robust platform for investigating the fundamental principles of anti-tumor immunity. The methodologies outlined in this guide are essential tools for researchers and drug developers working to harness the power of the immune system to combat melanoma. Continued research into optimizing the immunogenicity of MART-1-based therapies and understanding the mechanisms of immune escape will be crucial for improving clinical outcomes for patients.

References

T-Cell Recognition of MART-1 (27-35) Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular interactions governing T-cell recognition of the Melanoma-associated antigen recognized by T cells-1 (MART-1) (27-35) peptide, a key target in melanoma immunotherapy. This document details the presentation of the peptide by HLA-A2, the T-cell receptor (TCR) interface, downstream signaling events, and the experimental methodologies used to study these interactions.

The MART-1 (27-35) Epitope and its Presentation

The MART-1 protein, also known as Melan-A, is a differentiation antigen expressed in normal melanocytes and a majority of melanoma tumors.[1][2] The immunodominant epitope for HLA-A2-restricted cytotoxic T lymphocytes (CTLs) is the nonamer peptide with the amino acid sequence AAGIGILTV, corresponding to residues 27-35 of the MART-1 protein.[1][2] This peptide is naturally processed and presented on the surface of melanoma cells by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01.[3][4] The recognition of this peptide-MHC (pMHC) complex by specific T-cells is a critical event in the anti-tumor immune response.

An overlapping decamer peptide, MART-1 (26-35) with the sequence EAAGIGILTV, is also recognized by MART-1-reactive T-cells.[5] However, structural studies have shown that the 27-35 nonamer and the 26-35 decamer adopt distinct conformations when bound to HLA-A2, which can influence T-cell cross-reactivity.[5]

The T-Cell Receptor (TCR) Interface and Binding Affinities

The specificity of T-cell recognition is determined by the interaction between the TCR and the pMHC complex. Several TCRs that recognize the MART-1 (27-35)/HLA-A2 complex have been identified and characterized, most notably the DMF4 and DMF5 TCRs, which were isolated from tumor-infiltrating lymphocytes (TILs) of melanoma patients.[6][7]

The affinity of the TCR for its pMHC ligand is a key determinant of T-cell activation. The DMF4 TCR exhibits a relatively low affinity for the native MART-1 (27-35)/HLA-A2 complex, while the DMF5 TCR demonstrates a higher affinity and functional avidity.[6][8] Structural and biophysical studies have provided insights into the molecular basis of this recognition.[8]

Quantitative Data on TCR Binding Affinities
TCRPeptide LigandHLA AlleleKd (μM)Reference
DMF4MART-1 (27-35)HLA-A2170[6]
DMF5MART-1 (27-35)HLA-A240[6]
INR1-T1 (Wild-type)ELAGIGILTV (27L variant)HLA-A232[9]
INR1-T1 (Engineered)ELAGIGILTV (27L variant)HLA-A20.045[9]

T-Cell Activation and Signaling Pathways

Upon successful recognition of the MART-1 (27-35)/HLA-A2 complex, a cascade of intracellular signaling events is initiated within the T-cell, leading to its activation, proliferation, differentiation into effector cells, and cytotoxic activity against tumor cells.

The canonical TCR signaling pathway begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the Src kinase Lck.[10][11] This creates docking sites for ZAP-70, which, upon recruitment and activation, phosphorylates key adaptor proteins such as LAT and SLP-76.[12] This leads to the activation of multiple downstream pathways, including the PLCγ1-mediated calcium and diacylglycerol (DAG) pathways, and the Ras-MAPK pathway.[10][11] These signaling cascades culminate in the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell effector functions.[11][12]

TCR_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Recruitment ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Activation pMHC MART-1/HLA-A2 pMHC->TCR Binding Lck->TCR ITAM Phosphorylation CD45 CD45 CD45->Lck Dephosphorylation (Activation) LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLCγ1 LAT->PLCG1 SLP76->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Calcineurin Calcineurin IP3->Calcineurin Ca2+ release PKC PKCθ DAG->PKC Ras Ras-MAPK DAG->Ras NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 Gene Gene Expression (Cytokines, etc.) NFAT->Gene NFkB->Gene AP1->Gene

TCR Signaling Cascade upon MART-1 Recognition.

Experimental Protocols for Assessing T-Cell Recognition

Several key in vitro assays are employed to quantify the recognition of the MART-1 (27-35) peptide by T-cells and to evaluate the subsequent T-cell effector functions.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[13] It is commonly used to measure the frequency of antigen-specific T-cells that produce cytokines such as Interferon-gamma (IFN-γ) upon stimulation.[14][15]

Methodology:

  • Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[16]

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells.[15] For antigen-specific stimulation, antigen-presenting cells (APCs) pulsed with the MART-1 (27-35) peptide are co-cultured with the T-cells.[15]

  • Incubation: The plate is incubated to allow for T-cell activation and cytokine secretion.[15] The secreted cytokines are captured by the antibodies on the membrane.

  • Detection: After removing the cells, a biotinylated detection antibody specific for a different epitope of the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Visualization: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T-cells.

ELISpot_Workflow A Coat 96-well PVDF plate with capture antibody B Block non-specific binding A->B C Add T-cells and MART-1 peptide-pulsed APCs B->C D Incubate (18-24h) to allow cytokine secretion and capture C->D E Wash to remove cells D->E F Add biotinylated detection antibody E->F G Add streptavidin-enzyme conjugate F->G H Add substrate and develop spots G->H I Wash and dry plate H->I J Enumerate spots using an ELISpot reader I->J

Workflow of the ELISpot Assay.
Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population.[17] This method allows for the simultaneous analysis of cell surface markers and intracellular cytokine expression at the single-cell level.

Methodology:

  • Cell Stimulation: T-cells are stimulated in vitro with MART-1 (27-35) peptide-pulsed APCs for several hours.[17] A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block cytokine secretion and cause their accumulation within the cell.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell populations of interest.

  • Fixation and Permeabilization: Cells are fixed to preserve their morphology and then permeabilized to allow antibodies to access intracellular antigens.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody specific for the intracellular cytokine (e.g., IFN-γ, TNF-α).[17]

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data is used to determine the percentage of CD8+ T-cells that produce a specific cytokine in response to MART-1 peptide stimulation.

Chromium-51 (51Cr) Release Assay for Cytotoxicity

The 51Cr release assay is a classic method for measuring the cytotoxic activity of T-cells.[3][18] It quantifies the ability of effector T-cells to lyse target cells presenting the specific pMHC complex.

Methodology:

  • Target Cell Labeling: Target cells (e.g., T2 cells or melanoma cell lines) are labeled with radioactive 51Cr.[18][19] T2 cells are pulsed with the MART-1 (27-35) peptide.

  • Co-incubation: The labeled target cells are incubated with effector T-cells at various effector-to-target (E:T) ratios.[20]

  • Lysis and 51Cr Release: If the T-cells recognize and kill the target cells, the cell membrane is disrupted, and 51Cr is released into the supernatant.

  • Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant containing the released 51Cr is collected.

  • Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[19]

Chromium_Release_Assay_Workflow A Label target cells (e.g., T2 cells) with 51Cr and pulse with MART-1 peptide B Co-incubate labeled target cells with effector T-cells at various E:T ratios A->B C Incubate for 4 hours to allow for cell-mediated lysis B->C D Centrifuge to pellet cells C->D E Collect supernatant containing released 51Cr D->E F Measure radioactivity in the supernatant using a gamma counter E->F G Calculate percentage of specific lysis F->G

Workflow of the 51Cr Release Assay.

Conclusion

The recognition of the MART-1 (27-35) peptide presented by HLA-A2 is a cornerstone of T-cell-mediated immunity against melanoma. A thorough understanding of the molecular interactions, signaling pathways, and experimental methodologies detailed in this guide is crucial for researchers and drug development professionals working to harness the power of the immune system to combat this disease. The quantitative data and standardized protocols provided herein serve as a valuable resource for the design and evaluation of novel immunotherapies targeting this important tumor antigen.

References

A Deep Dive into the HLA-A2 Restricted Presentation of MART-1 (27-35): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melan-A/Melanoma Antigen Recognized by T-cells 1 (MART-1) protein is a key differentiation antigen expressed in normal melanocytes and a majority of melanomas. The nonapeptide fragment spanning amino acids 27-35 of MART-1, with the sequence AAGIGILTV, is a well-characterized, immunogenic epitope presented by the human leukocyte antigen (HLA)-A2 class I molecule. This presentation is a critical event for the recognition and elimination of melanoma cells by cytotoxic T lymphocytes (CTLs). However, the native MART-1 (27-35) peptide exhibits weak to moderate binding affinity for HLA-A2, which can limit its immunogenicity.[1] This has led to extensive research into modified versions of the peptide to enhance its therapeutic potential. This technical guide provides an in-depth overview of the core aspects of HLA-A2 restricted presentation of MART-1 (27-35), including quantitative data on peptide binding, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of MART-1 (27-35) and Analogues

The following tables summarize key quantitative data related to the binding of MART-1 (27-35) and its analogues to HLA-A2 and their recognition by T-cells.

Table 1: HLA-A2 Binding Affinity of MART-1 (27-35) and Modified Peptides

Peptide SequenceModificationRelative Binding Affinity (n-fold improvement vs. AAG nonamer)Reference
AAGIGILTVNative MART-1 (27-35)1[2]
LAGIGILTVA27L (P1 Leu)Similar to native peptide[3]
ELAGIGILTVA27L (P1 Leu) in a decapeptide context (26-35)Not specified, but used for improved immunogenicity[4]
ALGIGILTVA28L (P2 Leu)2[2]

Table 2: T-Cell Recognition of MART-1 (27-35) and Analogues

Effector CellsTarget CellsPeptideAssayResultsReference
Anti-native clone A42T2 cellsMART-1 (27-35)51Cr-release assayBaseline recognition[3]
Anti-native clone A42T2 cells1L (LAGIGILTV)51Cr-release assayMore efficient recognition than native peptide[3]
1L-specific CTLsT2 cellsMART-1 (27-35)Cytotoxicity assayGreater sensitivity to native peptide compared to CTLs raised against the parental peptide[3]
MART-1 specific TILsMel888 cells (endogenously express MART-1)EndogenousIFNγ release assayBaseline recognition[5]
MART-1 specific CTL clonesT2 cells pulsed with MART-1 peptideMART-1 (27-35)Real-time killing assayDose-dependent lysis[6]
MART-1 specific CTL clonesSK-Mel-5 melanoma cells (endogenously present MART-1)EndogenousCytotoxicity assayVaried cytotoxicity depending on the CTL clone[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: HLA-A2 Peptide Binding Assay (T2 Cell-Based)

This protocol is adapted from methodologies used to assess the binding of peptides to HLA-A2 molecules on the surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP).[7][8]

1. Cell Culture:

  • Culture T2 cells (ATCC CRL-1992) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a 5% CO2 humidified incubator.

2. Peptide Preparation:

  • Synthesize peptides of interest with a purity of >95%.

  • Dissolve peptides in dimethyl sulfoxide (B87167) (DMSO) at a stock concentration of 10 mg/mL and store at -20°C.

  • Further dilute peptides in serum-free RPMI-1640 to the desired working concentrations.

3. Binding Assay:

  • Harvest T2 cells and wash twice with serum-free RPMI-1640.

  • Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

  • Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.

  • Add 100 µL of the diluted peptides at various concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) to the respective wells.

  • Include a positive control peptide known to bind HLA-A2 with high affinity (e.g., influenza matrix peptide 58-66, GILGFVFTL) and a negative control (no peptide or an irrelevant peptide).

  • Incubate the plate overnight (16-18 hours) at 37°C in a 5% CO2 incubator to allow for peptide loading and HLA-A2 stabilization.

4. Staining and Flow Cytometry:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) containing 2% FBS (FACS buffer).

  • Resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer for analysis.

  • Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining.

5. Data Analysis:

  • The increase in MFI correlates with the amount of peptide-HLA-A2 complexes on the cell surface.

  • Binding affinity can be expressed as the peptide concentration required to achieve 50% of the maximal HLA-A2 stabilization (EC50).

Protocol 2: T-Cell Recognition Assay (IFN-γ ELISpot)

This protocol is a common method to quantify antigen-specific T-cell responses by measuring interferon-gamma (IFN-γ) secretion at the single-cell level.[9][10]

1. Plate Preparation:

  • Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • The next day, wash the plate four times with sterile PBS.

  • Block the wells with RPMI-1640 medium containing 10% FBS for at least 1 hour at room temperature.

2. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor using Ficoll-Paque density gradient centrifugation.

  • Alternatively, use established MART-1 specific T-cell lines or clones.

  • Prepare target cells: T2 cells pulsed with the MART-1 (27-35) peptide (as described in Protocol 1) or a melanoma cell line endogenously expressing MART-1 and HLA-A2.

3. Co-culture:

  • Remove the blocking solution from the ELISpot plate.

  • Add 1 x 10^5 effector cells (PBMCs or T-cells) to each well.

  • Add 1 x 10^5 target cells to the wells.

  • Include positive controls (e.g., phytohemagglutinin) and negative controls (effector cells alone, effector cells with unpulsed target cells).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

4. Spot Development:

  • After incubation, wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

  • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate six times with PBST.

  • Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.

  • Wash the plate six times with PBST.

  • Add the BCIP/NBT substrate and incubate in the dark until spots develop (typically 5-20 minutes).

  • Stop the reaction by washing with distilled water.

5. Analysis:

  • Allow the plate to dry completely.

  • Count the spots in each well using an automated ELISpot reader.

  • The number of spots corresponds to the number of IFN-γ secreting cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antigen_Processing_and_Presentation_Pathway Antigen Processing and Presentation of MART-1 (27-35) cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface MART-1_Protein MART-1 Protein Proteasome Proteasome MART-1_Protein->Proteasome Ubiquitination Peptide_Fragments Peptide Fragments Proteasome->Peptide_Fragments Proteolysis TAP TAP Transporter Peptide_Fragments->TAP Transport ERAP ERAP1/ERAP2 TAP->ERAP Translocation Peptide_Loading_Complex Peptide Loading Complex (PLC) ERAP->Peptide_Loading_Complex N-terminal Trimming HLA-A2 HLA-A2 Molecule HLA-A2->Peptide_Loading_Complex pMHC MART-1(27-35)/HLA-A2 Complex Peptide_Loading_Complex->pMHC Peptide Loading Presented_pMHC Presented MART-1/HLA-A2 pMHC->Presented_pMHC Transport to Surface TCR T-Cell Receptor (TCR) Presented_pMHC->TCR CD8 CD8 Presented_pMHC->CD8 T-Cell_Activation T-Cell Activation TCR->T-Cell_Activation Signal 1 CD8->T-Cell_Activation Co-receptor Binding

Caption: Antigen processing and presentation pathway for MART-1 (27-35).

T_Cell_Recognition_Workflow Experimental Workflow for T-Cell Recognition of MART-1 (27-35) cluster_preparation Preparation cluster_coculture Co-culture cluster_assays Assays cluster_analysis Data Analysis Effector_Cells Isolate/Culture MART-1 Specific T-Cells Co-culture Co-culture Effector & Target Cells Effector_Cells->Co-culture Target_Cells_Peptide Pulse T2 Cells with MART-1 Peptide Target_Cells_Peptide->Co-culture Target_Cells_Endogenous Culture MART-1+ HLA-A2+ Melanoma Cells Target_Cells_Endogenous->Co-culture Cytotoxicity_Assay Chromium (51Cr) Release Assay Co-culture->Cytotoxicity_Assay Cytokine_Assay ELISpot / ELISA (e.g., IFN-γ) Co-culture->Cytokine_Assay Flow_Cytometry Intracellular Cytokine Staining or Tetramer Staining Co-culture->Flow_Cytometry Quantify_Lysis Quantify % Specific Lysis Cytotoxicity_Assay->Quantify_Lysis Quantify_Cytokines Quantify Cytokine Production Cytokine_Assay->Quantify_Cytokines Quantify_TCells Quantify % Positive T-Cells Flow_Cytometry->Quantify_TCells

Caption: Workflow for assessing T-cell recognition of MART-1 (27-35).

T_Cell_Activation_Signaling T-Cell Activation Signaling Cascade pMHC MART-1/HLA-A2 TCR_CD3 TCR/CD3 Complex pMHC->TCR_CD3 CD8 CD8 pMHC->CD8 ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruits & Activates Lck Lck CD8->Lck Lck->TCR_CD3 Phosphorylates ITAMs LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK PIP2 PIP2 PLCg1->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC Calcium Ca2+ Release IP3->Calcium NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Calcium->Calcineurin Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene_Expression NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression

Caption: Simplified T-cell activation signaling pathway.

Conclusion

The HLA-A2 restricted presentation of the MART-1 (27-35) epitope remains a cornerstone of melanoma immunotherapy research. Understanding the nuances of its interaction with HLA-A2, the intricacies of the antigen processing and presentation machinery, and the subsequent T-cell response is paramount for the development of effective cancer vaccines and adoptive T-cell therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this important tumor antigen. The heterogeneity in MART-1 expression across melanoma lesions underscores the need for patient selection and combination therapies to overcome immune escape.[11][12] Future research will likely focus on further optimizing peptide analogues, developing novel delivery systems, and combining MART-1 targeted therapies with other immunomodulatory agents to enhance anti-tumor immunity.

References

The Role of MART-1 (27-35) in Adoptive Cell Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoptive cell therapy (ACT) has emerged as a promising frontier in the fight against cancer, leveraging the patient's own immune system to target and eliminate malignant cells. A key component of this strategy is the identification of tumor-associated antigens (TAAs) that can be recognized by T-cells. Melanoma-associated antigen recognized by T-cells 1 (MART-1), also known as Melan-A, is a lineage-specific protein expressed in normal melanocytes and a high percentage of melanomas. The specific peptide epitope, MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant peptide presented by HLA-A*0201.[1] This has made it a focal point for the development of various immunotherapeutic strategies, including peptide vaccines and T-cell receptor (TCR) engineered T-cell therapies. This guide provides an in-depth technical overview of the role of MART-1 (27-35) in adoptive cell therapy, summarizing key clinical trial data, detailing experimental protocols, and visualizing critical pathways and workflows.

Quantitative Data from Clinical Trials

The clinical investigation of MART-1 (27-35) targeted therapies has provided valuable insights into their therapeutic potential and limitations. The following tables summarize quantitative data from key clinical trials involving MART-1 peptide vaccines and TCR-engineered T-cell therapies.

Table 1: Clinical Trials of MART-1 (27-35) Peptide Vaccines
Trial Identifier/Reference Patient Population No. of Patients Treatment Regimen Key Outcomes Citation
Phase I (NCI)Metastatic Melanoma (HLA-A*0201+)23Subcutaneous MART-1 (27-35) peptide (0.1-10 mg) emulsified in incomplete Freund's adjuvant (IFA), 4 doses at 3-week intervals.No objective clinical responses; 3 patients showed a decrease in the size of some lesions. Minimal toxicity.[2]
Phase IResected High-Risk Melanoma (Stages IIB, III, IV)25Subcutaneous MART-1 (27-35) peptide (AAGIGILTV) with IFA. Last 3 patients also received CRL 1005 adjuvant. 4 injections every 3 weeks.12 of 20 patients showed an immune response by ELISPOT. Immune response by ELISA correlated with prolonged relapse-free survival. 9 of 25 patients relapsed.[3]
Table 2: Clinical Trials of MART-1 (27-35) Specific TCR-Engineered T-Cell Therapy
Trial Identifier/Reference Patient Population No. of Patients TCR Specificity & Affinity Treatment Regimen Objective Response Rate
NCT00091104Metastatic Melanoma17Wild-type MART-1 (27-35)TCR-T cell infusion.~12% (2 of 17)
NCI-07-C-0174Metastatic Melanoma34Low affinity (DMF4) for MART-1TCR-T cell infusion.12% (4 of 34)
NCI-07-C-0175Metastatic Melanoma20High affinity (DMF5) for MART-1TCR-T cell infusion.30% (6 of 20)
NCT00509288 (Phase II)Metastatic Melanoma-Anti-MART-1 F5 TCRLymphodepleting conditioning followed by infusion of TCR-engineered lymphocytes.-
NCT01495572 (Phase II)Treatment-Refractory Metastatic Melanoma (HLA-A2+)5MART-1 (27-35) specific CD8+ T-cell clonesAdoptive transfer of clones with or without IL-2 after a lymphodepleting regimen.No objective responses based on RECIST criteria. Transient minor tumor regressions were observed.

Experimental Protocols

The successful implementation of MART-1 (27-35) targeted adoptive cell therapy relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experimental procedures cited in the literature.

Protocol 1: Generation of MART-1 (27-35) Specific Cytotoxic T Lymphocytes (CTLs)

Objective: To expand MART-1 (27-35) specific T-cells from peripheral blood mononuclear cells (PBMCs) for downstream applications.

Methodology:

  • PBMC Isolation: Isolate PBMCs from HLA-A*0201 positive melanoma patients by Ficoll-Hypaque gradient centrifugation.[2][4]

  • In Vitro Sensitization:

    • Incubate PBMCs with 1 µM of the MART-1 (27-35) peptide (AAGIGILTV) or its more immunogenic analogue, MART-1 (26-35, 27L) (ELAGIGILTV).[2][5][6]

    • Add Interleukin-2 (IL-2) at a concentration of 300 IU/mL on days 1 and 4 after the initial peptide stimulation.[2]

  • Restimulation:

    • At weekly intervals, restimulate the T-cell cultures using irradiated autologous PBMCs pulsed with 1 µM of the relevant peptide.[2]

  • Assessment of Specificity: After three restimulations, test the T-cell cultures for HLA-A*0201-restricted anti-MART-1 (27-35) reactivity using:

    • Microcytotoxicity Assay: To assess the lytic activity of the generated CTLs against target cells.[2]

    • Cytokine Release Assay (IFN-γ): To measure the production of IFN-γ upon recognition of the target peptide.[2][3]

Protocol 2: Co-culture with Artificial Antigen Presenting Cells (AAPCs)

Objective: To efficiently expand pure, highly functional MART-1 specific CTLs.

Methodology:

  • AAPC Preparation: Utilize NIH/3T3 mouse fibroblast-based AAPCs engineered to stably express HLA-A*0201, co-stimulatory molecules (CD54, CD58, CD80), and the MART-1 A27L analogue peptide (ELAGIGILTV).[7]

  • T-Lymphocyte Isolation: Isolate total T-lymphocytes from PBMCs with a purity of over 95% using magnetic isolation techniques.[7]

  • Co-culture:

    • On day 0, co-culture the isolated T-lymphocytes with irradiated AAPCs expressing the MART-1 analogue peptide.[7]

  • Purification and Expansion:

    • On day 21, purify the MART-1 specific CTLs by magnetic sorting.[7]

    • Expand the purified CTLs until day 35.[7]

Protocol 3: TCR Gene Engineering of T-Cells

Objective: To genetically modify patient T-cells to express a TCR with high affinity for the MART-1 (27-35) peptide.

Methodology:

  • T-Cell Activation: Activate patient peripheral blood lymphocytes (PBLs) with an anti-CD3 monoclonal antibody (OKT-3).[8]

  • Retroviral Transduction:

    • Separate the activated PBLs into CD4+ and CD8+ populations.[8]

    • Transduce the T-cell populations with a retroviral vector encoding the alpha and beta chains of a high-affinity MART-1 specific TCR (e.g., DMF5).[8]

  • Expansion of Engineered T-Cells: Expand the transduced T-cells ex vivo to achieve a sufficient number for infusion.[8]

  • Verification of TCR Expression: Analyze the expression of the engineered TCR on the surface of the T-cells using tetramer staining and flow cytometry.[8]

Protocol 4: Cytotoxicity and Functional Avidity Assays

Objective: To evaluate the cytotoxic potential and antigen sensitivity of the generated MART-1 specific T-cells.

Methodology:

  • Target Cell Preparation:

    • Use T2 cells, which are HLA-A2+, pulsed with the MART-1 peptide.[7][9]

    • For cytotoxicity assays, use a final peptide concentration of 10 µM.[7]

    • For functional avidity assays, use a range of peptide concentrations from 10 µM down to 10⁻⁶ µM.[7]

  • Co-incubation:

    • Incubate 5,000 target cells with the effector T-cells at various effector-to-target (E:T) ratios for 4 hours at 37°C for cytotoxicity assays.[7]

    • For functional avidity, use a fixed E:T ratio of 10:1.[7]

  • Measurement of Cytotoxicity: Assess target cell lysis using a ⁵¹Cr-release assay.[8]

  • Measurement of Cytokine Release: Measure the release of cytokines such as IFN-γ and TNF-α into the supernatant using ELISA or intracellular staining followed by flow cytometry.[8][4]

Visualizations: Pathways and Workflows

Signaling Pathway of MART-1 TCR Engagement

The engagement of a T-cell receptor (TCR) specific for the MART-1 (27-35) peptide presented on an HLA-A*0201 molecule initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of its effector functions, such as cytokine production and target cell lysis.

MART1_TCR_Signaling cluster_membrane Cell Membrane cluster_TCR_complex TCR Complex cluster_cytoplasm T-Cell Cytoplasm APC Antigen Presenting Cell (Melanoma Cell) T_Cell T-Cell TCR MART-1 TCR Lck Lck TCR->Lck activates CD3 CD3 CD3->Lck MHC HLA-A*0201 MHC->TCR Recognition MART1 MART-1 (27-35) Peptide MART1->MHC ZAP70 ZAP-70 Lck->ZAP70 phosphorylates & activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 recruits & activates IP3 IP3 PLCg1->IP3 generates DAG DAG PLCg1->DAG generates Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKCθ DAG->PKC activates MAPK MAPK Pathway DAG->MAPK activates Calcineurin Calcineurin Ca_release->Calcineurin activates NFkB NF-κB PKC->NFkB activates AP1 AP-1 MAPK->AP1 activates NFAT NFAT Calcineurin->NFAT dephosphorylates & activates Transcription Gene Transcription NFAT->Transcription NFkB->Transcription AP1->Transcription Effector_Functions Effector Functions (Cytokine Release, Cytotoxicity) Transcription->Effector_Functions leads to

Caption: TCR signaling cascade initiated by MART-1 (27-35) peptide recognition.

Experimental Workflow for Adoptive Cell Therapy

The process of adoptive cell therapy using MART-1 (27-35) specific T-cells is a multi-step procedure that begins with the collection of immune cells from the patient and culminates in the infusion of a highly potent, tumor-specific T-cell product.

ACT_Workflow cluster_patient Patient cluster_manufacturing Ex Vivo Manufacturing cluster_clinic Clinical Setting Leukapheresis 1. Leukapheresis (PBMC Collection) T_Cell_Isolation 2. T-Cell Isolation & Selection Leukapheresis->T_Cell_Isolation Activation_Transduction 3. T-Cell Activation & Genetic Modification (TCR Transduction) T_Cell_Isolation->Activation_Transduction Expansion 4. Ex Vivo Expansion Activation_Transduction->Expansion QC 5. Quality Control (Purity, Viability, Potency) Expansion->QC Infusion 7. Infusion of Engineered T-Cells QC->Infusion Final Product Conditioning 6. Lymphodepleting Conditioning Conditioning->Infusion Precedes Monitoring 8. Patient Monitoring (Response & Toxicity) Infusion->Monitoring

Caption: General workflow of MART-1 TCR-T cell adoptive therapy.

Logical Relationships in Treatment Response

The clinical response to MART-1 (27-35) targeted adoptive cell therapy is influenced by a variety of factors, from the characteristics of the engineered T-cells to the tumor microenvironment and the patient's overall immune status.

Response_Factors cluster_T_Cell_Factors T-Cell Product Characteristics cluster_Tumor_Factors Tumor & Microenvironment cluster_Patient_Factors Patient & Treatment Factors TCR_Affinity High TCR Affinity Clinical_Response Positive Clinical Response (Tumor Regression) TCR_Affinity->Clinical_Response influences T_Cell_Phenotype Memory Phenotype (e.g., Stem Cell-like Memory) T_Cell_Phenotype->Clinical_Response influences Cell_Dose Sufficient Cell Dose Cell_Dose->Clinical_Response influences Antigen_Expression High MART-1 Expression Antigen_Expression->Clinical_Response influences HLA_Expression Intact HLA-A*0201 Expression HLA_Expression->Clinical_Response influences Immunosuppression Low Immunosuppressive Microenvironment Immunosuppression->Clinical_Response influences Lymphodepletion Effective Lymphodepletion Lymphodepletion->Clinical_Response influences IL2_Support IL-2 Support IL2_Support->Clinical_Response influences

References

A Technical Guide to the Discovery and Characterization of the MART-1 (27-35) Epitope

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Melanoma Antigen Recognized by T cells-1 (MART-1), also known as Melan-A, is a key melanocyte differentiation antigen that has become a focal point in the field of cancer immunotherapy. Its peptide fragment, MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*02:01 allele. This guide provides a comprehensive technical overview of the discovery, characterization, and key experimental methodologies associated with the MART-1 (27-35) peptide, serving as a critical resource for professionals in immunology and oncology drug development.

Discovery and Initial Characterization

The MART-1 antigen was first identified in 1994 by Kawakami et al. through research on tumor-infiltrating lymphocytes (TILs) from patients with metastatic melanoma.[1][2] These studies revealed that MART-1 is a widely shared melanoma antigen recognized by the T lymphocytes of patients.[2] It is a protein found on normal melanocytes and is also expressed in the majority of melanomas.[2][3]

Subsequent work focused on identifying the specific epitopes recognized by T cells. By synthesizing peptides based on known HLA-A2.1 binding motifs, researchers screened for recognition by HLA-A2-restricted melanoma-specific TILs.[4] This led to the identification of the nonamer peptide with the sequence AAGIGILTV , corresponding to amino acids 27-35 of the MART-1 protein, as a highly effective and common epitope.[4][5] This peptide was recognized by 9 out of 10 tested HLA-A2-restricted melanoma-specific CTLs, establishing it as a principal immunodominant epitope for this patient population.[4][5] An overlapping decamer peptide, MART-1 (26-35) (EAAGIGILTV), was also found to be recognized by MART-1-reactive T cells.[6][7]

Core Biological Characteristics

MHC Restriction and Presentation

The MART-1 (27-35) peptide is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule, specifically the HLA-A*02:01 allele.[2][8] This interaction is fundamental for its recognition by CD8+ cytotoxic T lymphocytes. While HLA-A02:01 is the primary presenting allele, studies have shown that other HLA-A2 variants and even the HLA-A28 subtype A6901 can also present the peptide to a specific CTL line.[9] The peptide adopts an extended conformation when bound in the HLA-A2 groove.[6]

T-Cell Recognition and Immunogenicity

MART-1 (27-35) is recognized by CD8+ CTLs, including TILs, which can mediate the lysis of melanoma cells expressing the antigen.[3][4] A notable characteristic of MART-1 is the high frequency of specific circulating CD8+ T cells found even in healthy HLA-A2+ individuals.[6] However, the native peptide's immunogenicity can be weak, which has prompted the development of analogue peptides designed to enhance the immune response.[10][11]

Peptide Analogues

To improve immunogenicity, researchers have developed modified versions of the MART-1 peptide. These "heteroclitic" analogues are designed to have a higher binding affinity for the HLA-A2 molecule, leading to a more potent T-cell response.[10][11]

  • MART-1 (26-35, 27L) (ELAGIGILTV): This decamer analogue, with an alanine (B10760859) to leucine (B10760876) substitution at position 27 (corresponding to position 2 of the core nonamer), shows increased binding to the HLA-A*02:01 molecule and is more effective at generating tumor-reactive CTLs in vitro.[1][7]

  • MART-1 (27-35, 1L) (LAGIGILTV): This singly substituted nonamer, with a leucine at position 1, acts as a "superagonist," inducing specific T cells with enhanced functional characteristics, including greater sensitivity to the native peptide and higher interferon-gamma (IFN-γ) production.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to MART-1 (27-35) and its analogues.

Table 1: T-Cell Recognition of MART-1 Peptides
Peptide SequenceTarget CellsAssay TypeMeasurementValueReference
AAGIGILTV (Native)T2 cellsCytotoxicityHalf-maximal lysis (EC₅₀)1.1 x 10⁻⁹ M[3]
[Leu²⁸,β-HIle³⁰]MART-1T2 cellsCytotoxicityHalf-maximal lysis (EC₅₀)7.0 x 10⁻⁸ M[3]

Note: The data highlights the high sensitivity of specific CTL clones to the native peptide.

Table 2: Peptide Variants and their Properties
Peptide NameSequenceKey ModificationObserved EffectReference
MART-1 (27-35)AAGIGILTVNative PeptideBaseline T-cell recognition.[14]
MART-1 (26-35)EAAGIGILTVNative DecamerRecognized by MART-1-reactive T cells.[6][7]
MART-1 (26-35, 27L)ELAGIGILTVAlanine to Leucine at P2Increased binding to HLA-A*02:01; more immunogenic.[1][7]
MART-1 (27-35, 1L)LAGIGILTVAlanine to Leucine at P1Superagonist activity; elicits T cells with enhanced function.[12][13]

Detailed Experimental Protocols

This section details the methodologies for key experiments used in the characterization of MART-1 (27-35).

Peptide Elution from MHC Class I Molecules

This protocol is used to isolate and identify peptides naturally presented by MHC molecules on the surface of melanoma cells.

Protocol: Mild Acid Elution

  • Objective: To strip MHC class I-bound peptides from the surface of intact cells.[15]

  • Procedure:

    • Culture melanoma cells to a sufficient number (typically >1x10⁸ cells).

    • Wash cells extensively with cold, serum-free media or PBS to remove non-specifically bound peptides.

    • Resuspend the cell pellet in a cold, mild acid buffer (e.g., 0.1 M citric acid buffer, pH 3.0).[16]

    • Incubate for a short period (e.g., 2 minutes) on ice or at 4°C with gentle agitation.[16]

    • Neutralize the suspension with a basic buffer (e.g., 1 M Tris-HCl, pH 8.0) and pellet the cells by centrifugation.

    • Collect the supernatant containing the eluted peptides.

    • Separate the peptides from larger proteins using ultrafiltration (e.g., 3 kDa molecular weight cut-off filter).

    • Further purify and concentrate the peptides using reversed-phase or cation exchange chromatography.[15]

    • Analyze the peptide sequences using mass spectrometry.[17]

Generation of MART-1 Specific T-Cell Lines

This protocol describes the in vitro generation of T cells that can specifically recognize the MART-1 peptide.

Protocol: In Vitro T-Cell Stimulation

  • Objective: To expand a population of MART-1 specific CTLs from peripheral blood mononuclear cells (PBMCs).[12][18]

  • Procedure:

    • Isolate PBMCs from an HLA-A2+ healthy donor or melanoma patient.

    • Prepare antigen-presenting cells (APCs). This can be done using several methods:

      • Peptide-Pulsed PBMCs: Irradiate a portion of the PBMCs and pulse them with the MART-1 (27-35) or an analogue peptide (e.g., 1-10 µM) for 1-2 hours at 37°C.[12]

      • Artificial APCs (aAPCs): Use engineered cells (e.g., NIH/3T3) that express human HLA-A*02:01 and costimulatory molecules (CD80, CD54, etc.), pre-loaded with the MART-1 peptide.[19]

    • Co-culture the responder PBMCs (non-irradiated) with the prepared APCs.

    • After 24 hours, add recombinant human Interleukin-2 (IL-2) to the culture medium (e.g., 30-60 IU/mL) to support T-cell proliferation.[12]

    • Restimulate the T cells weekly with freshly prepared, irradiated, peptide-pulsed APCs.

    • After 2-3 weeks of culture, assess the specificity of the T-cell line using tetramer staining or functional assays.[1]

T-Cell Recognition and Cytotoxicity Assay

This assay measures the ability of MART-1 specific T cells to recognize and kill target cells presenting the peptide.

Protocol: Chromium (⁵¹Cr) Release Assay

  • Objective: To quantify the cytotoxic activity of CTLs.[3][19]

  • Procedure:

    • Target Cell Preparation:

      • Use an HLA-A2+ target cell line that is deficient in TAP (Transporter associated with Antigen Processing), such as T2 cells. These cells have empty MHC-I molecules on their surface that can be easily loaded with exogenous peptides.[4][19]

      • Label the T2 cells with Na₂⁵¹CrO₄ for 1 hour at 37°C.

      • Wash the labeled cells to remove excess ⁵¹Cr.

      • Pulse the cells with varying concentrations of the MART-1 peptide (e.g., from 10⁻⁶ to 10 µM) for 1 hour.[19]

    • Co-culture:

      • Plate the peptide-pulsed target cells in a 96-well plate.

      • Add the MART-1 specific effector T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).[12]

    • Incubation: Incubate the plate for 4 hours at 37°C.[3][12]

    • Measurement:

      • Centrifuge the plate and collect the supernatant.

      • Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

      • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) Spontaneous release is from target cells with no effectors; maximum release is from target cells lysed with detergent.

Cytokine Release Assay

This assay measures T-cell activation by quantifying the secretion of cytokines like IFN-γ.

Protocol: IFN-γ ELISpot/ELISA

  • Objective: To detect IFN-γ production by MART-1 specific T cells upon antigen recognition.[1][20]

  • Procedure:

    • Prepare target cells (e.g., T2 cells or melanoma cell lines) and pulse with the MART-1 peptide as described above.

    • Co-culture the MART-1 specific T cells with the target cells in a 96-well plate.

    • Incubate for 18-24 hours at 37°C.[1]

    • For ELISA:

      • Collect the culture supernatant.

      • Measure the concentration of IFN-γ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[21]

    • For ELISpot:

      • The co-culture is performed in a plate pre-coated with an anti-IFN-γ capture antibody.

      • After incubation, cells are removed, and a detection antibody is added, followed by a substrate that creates a colored spot for each cytokine-secreting cell.[22]

      • The number of spots is counted to determine the frequency of antigen-specific T cells.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes in MART-1 (27-35) research.

G cluster_0 Peptide Elution & Identification melanoma Melanoma Cells (>10^8) acid Mild Acid Elution (pH 3.0) melanoma->acid peptides Eluted Peptide Mix acid->peptides filter Ultrafiltration (<3kDa) peptides->filter hplc RP-HPLC Purification filter->hplc ms Mass Spectrometry (LC-MS/MS) hplc->ms id Peptide Sequence ID (e.g., AAGIGILTV) ms->id

Caption: Workflow for isolating and identifying naturally presented MHC peptides.

Caption: T-Cell recognition of the MART-1(27-35)/HLA-A2 complex and subsequent activation.

G cluster_workflow Cytotoxicity Assay Workflow (Chromium Release) start Prepare Target Cells (T2) label_cr Label with ⁵¹Cr start->label_cr pulse Pulse with MART-1 Peptide label_cr->pulse coculture Co-culture T-Cells and Target Cells (4h) pulse->coculture prepare_t Prepare Effector T-Cells prepare_t->coculture measure Measure ⁵¹Cr in Supernatant coculture->measure calculate Calculate % Specific Lysis measure->calculate

Caption: Experimental workflow for a standard ⁵¹Cr release cytotoxicity assay.

References

In-Depth Technical Guide: Expression of MART-1 Antigen in Melanocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A or MLANA, is a crucial protein in the study of melanocytic biology and pathology. As a lineage-specific antigen, its expression is primarily restricted to melanocytes and melanoma cells, making it a significant biomarker for diagnosis and a key target for immunotherapy in melanoma treatment. This technical guide provides a comprehensive overview of MART-1 expression, including quantitative data, detailed experimental protocols, and the signaling pathways governing its regulation.

Data Presentation: Quantitative Expression of MART-1

The expression of MART-1 is a key indicator of melanocytic differentiation. While present in both normal melanocytes and malignant melanoma cells, the levels can vary significantly. Below is a summary of quantitative data on MART-1 expression from various studies.

Table 1: Relative Protein Expression of MART-1 in Human Melanoma Cell Lines
Cell LineRelative MART-1 Protein Expression (Densitometric Units vs. γ-tubulin)[1]
SK-Mel-51.00
SK-Mel-280.75
451Lu0.65
WM-1150.55
A3750.45
MeWo0.30

This data is normalized to the expression level in SK-Mel-5 cells.

Table 2: Immunohistochemical Analysis of MART-1 in Melanocytic Lesions
Lesion TypeStaining Intensity and PatternReference
Normal Skin MelanocytesStrong cytoplasmic staining[2]
Benign NeviHomogeneous and strong staining of tumor cell cytoplasm[2]
Primary MelanomaHomogeneous staining in the majority of cases[2]
Metastatic MelanomaGenerally high expression, but can be heterogeneous[3]

It is important to note that while MART-1 is highly expressed in the majority of melanomas, some studies have observed a heterogeneous or even absent expression in a subset of metastatic lesions, which can have implications for targeted therapies.[3]

Signaling Pathways Regulating MART-1 Expression

The expression of the MLANA gene is tightly regulated by a network of signaling pathways that converge on key transcription factors. The Microphthalmia-associated Transcription Factor (MITF) is the master regulator of melanocyte differentiation and directly controls MLANA transcription. Upstream signaling cascades, including the WNT and cAMP pathways, modulate MITF activity.

WNT/β-catenin Signaling Pathway

The canonical WNT signaling pathway plays a crucial role in melanocyte development and MITF expression. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn promotes the transcription of MITF.

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP) signaling pathway, often activated by the melanocortin 1 receptor (MC1R), is another critical regulator of MITF. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates and activates the CREB transcription factor. Activated CREB binds to the promoter of the MITF gene, enhancing its transcription.

SOX10 in MART-1 Regulation

The transcription factor SOX10 is essential for the development of neural crest-derived melanocytes and acts as a key upstream regulator of MITF.[4][5][6][7] WNT signaling has been shown to regulate the expression of SOX10 in the neural crest.[4][8] SOX10, in turn, directly binds to the promoter of the MITF gene, driving its expression.

MART1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT Ligand WNT Ligand α-MSH α-MSH MC1R MC1R α-MSH->MC1R Frizzled/LRP Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Adenylate Cyclase Adenylate Cyclase MC1R->Adenylate Cyclase GSK3β GSK3β Dishevelled->GSK3β β-catenin β-catenin GSK3β->β-catenin β-catenin_nuc β-catenin β-catenin->β-catenin_nuc cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF MITF MITF TCF/LEF->MITF CREB->MITF SOX10 SOX10 SOX10->MITF MLANA Gene MLANA (MART-1) Gene MITF->MLANA Gene MART-1 Protein MART-1 Protein MLANA Gene->MART-1 Protein

Caption: Signaling pathways regulating MART-1 expression.

Experimental Protocols

Accurate assessment of MART-1 expression is critical for both research and clinical applications. The following are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for MART-1

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 5 minutes each.

  • 100% Ethanol: 2 changes, 3 minutes each.

  • 95% Ethanol: 2 changes, 3 minutes each.

  • 70% Ethanol: 1 change, 3 minutes.

  • Distilled water: 2 changes, 3 minutes each.

2. Antigen Retrieval:

  • Immerse slides in a citrate (B86180) buffer (10 mM, pH 6.0).

  • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature for 20 minutes.

3. Staining Procedure:

  • Rinse sections in Tris-buffered saline (TBS).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Rinse with TBS.

  • Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.

  • Incubate with primary antibody (anti-MART-1/Melan-A, clone A103 or M2-7C10) diluted according to the manufacturer's instructions for 1 hour at room temperature or overnight at 4°C.

  • Rinse with TBS.

  • Incubate with a biotinylated secondary antibody for 30 minutes.

  • Rinse with TBS.

  • Incubate with streptavidin-horseradish peroxidase (HRP) complex for 30 minutes.

  • Rinse with TBS.

  • Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.

  • Rinse with distilled water.

  • Counterstain with hematoxylin.

  • Dehydrate through graded alcohols and xylene.

  • Mount with a permanent mounting medium.

4. Visualization:

  • MART-1 positive cells will exhibit a brown cytoplasmic stain.

Western Blot for MART-1

1. Protein Extraction:

  • Lyse cultured melanocytes or melanoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.

  • Separate proteins on a 12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against MART-1/Melan-A (e.g., clone A103) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • MART-1 will appear as a band at approximately 18-22 kDa.

Quantitative Real-Time PCR (qRT-PCR) for MLANA

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

2. qRT-PCR Reaction:

  • Prepare the reaction mixture containing cDNA, SYBR Green Master Mix, and forward and reverse primers for MLANA and a housekeeping gene (e.g., GAPDH or ACTB).

  • Primer Sequences for Human MLANA:

    • Forward: 5'-GCTGGACATTCTTGCTCTTCAG-3'

    • Reverse: 5'-TCAGGAGGAAGGCTGAAGATGA-3'

  • Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing and Extension: 60°C for 1 minute.

    • Melt curve analysis.

3. Data Analysis:

  • Calculate the cycle threshold (Ct) values.

  • Normalize the Ct values of MLANA to the housekeeping gene (ΔCt).

  • Calculate the relative expression using the 2-ΔΔCt method.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for analyzing MART-1 expression in melanocytes.

Experimental_Workflow cluster_sample Sample Preparation cluster_protein Protein Level Analysis cluster_mrna mRNA Level Analysis cluster_analysis Data Analysis Cell_Culture Melanocyte/Melanoma Cell Culture Western_Blot Western Blot Cell_Culture->Western_Blot RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Tissue_Sample FFPE Tissue Section IHC Immunohistochemistry Tissue_Sample->IHC Microscopy Microscopy & Image Analysis IHC->Microscopy Densitometry Densitometry Western_Blot->Densitometry cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Relative_Quantification Relative Quantification (2-ΔΔCt) qRT_PCR->Relative_Quantification

Caption: Workflow for MART-1 expression analysis.

Conclusion

The expression of MART-1 is a hallmark of the melanocytic lineage and a critical area of study in melanoma research. Understanding its regulation and accurately quantifying its expression are essential for the development of novel diagnostic and therapeutic strategies. The protocols and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the role of MART-1 in melanocyte biology and melanoma progression.

References

MART-1 (27-35): A Core Component of Melanoma Cancer Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a melanocyte differentiation antigen that has become a focal point in the development of cancer vaccines for malignant melanoma.[1][2] Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for immunotherapies aiming to minimize off-tumor toxicities.[1] The specific nonapeptide fragment, MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule.[3][4][5] This guide provides a comprehensive overview of MART-1 (27-35), its immunological relevance, and its application in cancer vaccine strategies, with a focus on experimental methodologies and quantitative data from key studies.

Immunological Significance and Mechanism of Action

The core principle behind using MART-1 (27-35) in cancer vaccines is to elicit a robust and specific CD8+ T-cell response against melanoma cells.[6] Normal individuals often have a detectable number of T-cells reactive to MART-1, suggesting that this antigen is naturally recognized by the immune system.[2] The goal of vaccination is to expand and activate these T-cells to a level where they can effectively identify and eliminate tumor cells.

The process begins with the presentation of the MART-1 (27-35) peptide by antigen-presenting cells (APCs), such as dendritic cells (DCs), on their MHC class I molecules.[7] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T-cells.[8] Successful recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of these T-cells into effector CTLs. These CTLs can then patrol the body, identify melanoma cells presenting the same MART-1 (27-35) epitope, and induce their apoptosis.

Signaling Pathway of T-Cell Activation

The binding of the MART-1 (27-35)/HLA-A2 complex to a specific TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation. A simplified representation of this pathway is depicted below.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MART-1(27-35) MART-1(27-35) HLA-A2 HLA-A2 TCR TCR HLA-A2->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca2+ IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene NFkB NF-κB PKC->NFkB NFkB->Gene MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene

Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon recognition of the MART-1 (27-35) peptide presented by HLA-A2 on an APC.

Enhancing the Immunogenicity of MART-1 (27-35)

A significant challenge in the development of peptide-based cancer vaccines is the inherently weak immunogenicity of many tumor-associated antigens, including MART-1.[9] To overcome this, researchers have explored modifications to the MART-1 (27-35) peptide sequence to create "superagonist" or "heteroclitic" peptides with enhanced binding to HLA-A2 or improved recognition by T-cells.[9][10]

One notable example is the substitution of alanine (B10760859) at position 27 with leucine (B10760876) (A27L), resulting in the peptide ELAGIGILTV (MART-1 26-35(27L)).[11][12] This modification has been shown to induce a more potent and qualitatively improved anti-MART-1 T-cell response.[11] Another approach involves the incorporation of β-amino acid residues to increase peptide stability and affinity for MHC molecules.[9][13]

Clinical Trials and Quantitative Outcomes

MART-1 (27-35) has been a component of numerous clinical trials for melanoma, either as a standalone peptide vaccine or in combination with other antigens and adjuvants.[2] The following tables summarize quantitative data from some of these key studies.

Table 1: Immune Response to MART-1 (27-35) Based Vaccines

Trial/StudyVaccine CompositionNumber of PatientsImmune Response MetricResultsCitation(s)
Phase IMART-1 (27-35) peptide with Incomplete Freund's Adjuvant (IFA)25Positive DTH skin test to MART-1 peptide13 of 25 patients developed a positive response.[14]
Phase IMART-1 (27-35) peptide with IFA22 (evaluable for immune response)IFN-γ release by ELISA10 of 22 patients showed an immune response.[14]
Phase IMART-1 (27-35) peptide with IFA20 (evaluable for immune response)ELISPOT assay12 of 20 patients showed an immune response.[14]
Phase I/IIMART-1 and gp100 peptides with IFN-α7 (evaluable)Enhancement of CD8+ T-cells recognizing MART-15 of 7 patients showed a consistent enhancement.[12]
Phase IIMART-1, gp100, and tyrosinase peptides +/- GM-CSF and/or IFN-αNot specifiedNot specifiedImmune response correlated with prolonged relapse-free survival.[15]

Table 2: Clinical Response in MART-1 (27-35) Vaccine Trials

Trial/StudyVaccine CompositionNumber of Patients with Measurable DiseaseClinical ResponseCitation(s)
Phase IDendritic cells pulsed with MART-1 (27-35) peptide101 complete response, 2 stable disease[16]
Phase IIDendritic cells pulsed with MART-1 (27-35) peptideNot specified1 complete response[16][17]
Phase IIMART-1 and gp100 peptides with or without a class II-restricted peptide22 (Protocol 1), 19 (Protocol 2)Not specifiedThe addition of a class II peptide did not improve the response rate.

Experimental Protocols

A variety of immunological assays are employed to evaluate the T-cell response to MART-1 (27-35) vaccination. Detailed methodologies for key experiments are outlined below.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-producing cells at the single-cell level.[18][19]

Methodology:

  • Plate Coating: 96-well nitrocellulose-bottom plates are coated with an anti-IFN-γ monoclonal antibody overnight at 4°C.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples and plated in the coated wells.

  • Stimulation: Cells are stimulated with the MART-1 (27-35) peptide. Control wells include unstimulated cells and cells stimulated with a positive control (e.g., phytohemagglutinin).

  • Incubation: Plates are incubated for 24-48 hours at 37°C in a CO2 incubator.

  • Detection: A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.

  • Visualization: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.

  • Analysis: The spots are counted using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting T-cells.

ELISPOT_Workflow Plate_Coating Coat 96-well plate with anti-IFN-γ antibody Cell_Plating Plate PBMCs in coated wells Plate_Coating->Cell_Plating Cell_Isolation Isolate PBMCs from patient blood Cell_Isolation->Cell_Plating Stimulation Add MART-1 (27-35) peptide (and controls) Cell_Plating->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Detection_Antibody Add biotinylated anti-IFN-γ detection antibody Incubation->Detection_Antibody Enzyme_Conjugate Add streptavidin-alkaline phosphatase Detection_Antibody->Enzyme_Conjugate Substrate_Addition Add precipitating substrate Enzyme_Conjugate->Substrate_Addition Spot_Formation Colored spots form at sites of IFN-γ secretion Substrate_Addition->Spot_Formation Analysis Count spots to determine frequency of reactive T-cells Spot_Formation->Analysis

Caption: Workflow for the IFN-γ ELISPOT assay to detect MART-1 (27-35)-specific T-cells.
MHC Class I Tetramer Analysis

MHC tetramers are fluorescently labeled complexes of four MHC molecules, each bound to the MART-1 (27-35) peptide. These reagents can directly stain and quantify antigen-specific T-cells by flow cytometry.[18]

Methodology:

  • Cell Preparation: Isolate PBMCs from patient blood samples.

  • Staining: Incubate the cells with the phycoerythrin (PE)-labeled MART-1 (27-35)/HLA-A2 tetramer and antibodies against CD8 (e.g., FITC-conjugated) and other cell surface markers to exclude non-CD8+ T-cells.[18]

  • Incubation: The staining is typically performed at room temperature for 30-60 minutes in the dark.[18]

  • Washing: Wash the cells to remove unbound tetramers and antibodies.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Analysis: Gate on the CD8+ lymphocyte population and quantify the percentage of cells that are positive for the MART-1 (27-35) tetramer.

Cytotoxicity Assay

Chromium-51 (51Cr) release assays are a classic method to measure the lytic activity of CTLs.

Methodology:

  • Target Cell Labeling: Label target cells (e.g., T2 cells pulsed with MART-1 (27-35) peptide or melanoma cell lines) with 51Cr.

  • Co-culture: Co-culture the labeled target cells with effector T-cells (from vaccinated patients) at various effector-to-target ratios.

  • Incubation: Incubate the co-culture for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis based on the 51Cr release from target cells incubated with effector cells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Conclusion

MART-1 (27-35) remains a cornerstone of melanoma immunotherapy research. Its well-defined immunogenicity and tumor-restricted expression have made it an invaluable tool for developing and evaluating cancer vaccines. While clinical responses to MART-1 (27-35)-based vaccines have been modest, they have provided crucial insights into the mechanisms of anti-tumor immunity and have paved the way for the development of more potent and sophisticated immunotherapeutic strategies, including combination therapies with checkpoint inhibitors and adoptive T-cell therapies.[2][20] The experimental protocols detailed in this guide are fundamental to the continued investigation and optimization of such therapies, with the ultimate goal of improving outcomes for patients with malignant melanoma.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of MART-1 (27-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma-associated antigen recognized by T-cells 1 (MART-1), also known as Melan-A, is a key target in the development of immunotherapies for melanoma. The MART-1 (27-35) peptide, with the amino acid sequence Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val (AAGIGILTV), represents an immunodominant epitope presented by HLA-A2 molecules on melanoma cells.[1][2] This makes it a crucial component for research into cancer vaccines and T-cell based therapies.[2][3] The synthesis and subsequent purification of this peptide to a high degree of purity are paramount for reliable and reproducible results in immunological assays and preclinical studies.

This document provides detailed protocols for the chemical synthesis of the MART-1 (27-35) peptide using Fmoc-based solid-phase peptide synthesis (SPPS) and its purification via reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

The following tables summarize the key specifications and expected outcomes for the synthesis and purification of the MART-1 (27-35) peptide.

Table 1: MART-1 (27-35) Peptide Specifications

ParameterSpecification
Sequence Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val (AAGIGILTV)
Molecular Formula C₃₇H₆₇N₉O₁₁[4]
Molecular Weight 814.0 g/mol [4]
Purity (by HPLC) >95%
Appearance White lyophilized powder
Solubility Soluble in distilled water or DMSO[3]

Table 2: Typical Synthesis and Purification Data

ParameterTypical Value
Crude Peptide Yield (Post-Cleavage) 70-85%
Purified Peptide Yield (Post-HPLC) 30-50%
HPLC Retention Time (C18 Column) 15-20 minutes (under specified conditions)
Major Mass Spec Peak (ESI-MS) [M+H]⁺ ≈ 815.0 m/z

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of MART-1 (27-35)

This protocol outlines the manual synthesis of the AAGIGILTV peptide using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Val-OH

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Leu-OH

  • Fmoc-Ile-OH

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v)[5]

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (First Amino Acid: Valine):

    • In a separate vial, dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Thr, Leu, Ile, Gly, Ile, Gly, Ala, Ala).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

II. Purification by Reverse-Phase HPLC

Materials:

  • Crude MART-1 (27-35) peptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. Filter the solution through a 0.22 µm syringe filter.

  • HPLC System Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Peptide Separation:

    • Inject the filtered peptide solution onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar gradient.

  • Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a white powder.

III. Quality Control

1. Analytical RP-HPLC:

  • Purpose: To determine the purity of the final peptide.

  • Method: Inject a small amount of the purified, lyophilized peptide onto an analytical C18 column. Use the same gradient as in the purification step. The purity is calculated by integrating the area of the main peak relative to the total area of all peaks.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the identity and molecular weight of the synthesized peptide.

  • Method: Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The observed molecular weight should match the calculated theoretical mass (814.0 g/mol ).

Visualizations

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Val Couple Fmoc-Val-OH Deprotect1->Couple_Val Deprotect2 Fmoc Deprotection Couple_Val->Deprotect2 Couple_Thr Couple Fmoc-Thr(tBu)-OH Deprotect2->Couple_Thr More_Cycles Repeat Deprotection and Coupling Cycles (Leu, Ile, Gly, Ile, Gly, Ala, Ala) Couple_Thr->More_Cycles Final_Deprotect Final Fmoc Deprotection More_Cycles->Final_Deprotect Cleave Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Crude_Peptide Crude MART-1 (27-35) Precipitate->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for MART-1 (27-35).

HPLC_Purification_Workflow Crude_Peptide Crude MART-1 (27-35) Dissolve Dissolve in Solvent A Crude_Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient Gradient Elution (Acetonitrile/Water/TFA) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Pool Pool Fractions >95% Pure Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Purified MART-1 (27-35) Lyophilize->Pure_Peptide

Caption: RP-HPLC Purification Workflow for MART-1 (27-35).

References

Application Note: Quantifying MART-1 Specific T-Cell Responses Using an IFN-gamma ELISPOT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in normal melanocytes and a majority of melanoma tumors.[1][2] The peptide fragment spanning amino acids 27-35 (AAGIGILTV) of the MART-1 protein is an immunodominant epitope recognized by cytotoxic T-lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule.[3][4] Consequently, the MART-1 (27-35) peptide is a critical tool in melanoma research and the development of immunotherapies, including cancer vaccines and adoptive T-cell therapies.[3][5][6]

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[7] This application note provides a detailed protocol for using the MART-1 (27-35) peptide to stimulate peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive individuals in an Interferon-gamma (IFN-γ) ELISPOT assay. This allows for the precise measurement of the frequency of antigen-specific CD8+ T-cells, providing a valuable tool for monitoring immune responses in pre-clinical and clinical settings.[5][8]

Signaling Pathway

The recognition of the MART-1 (27-35) peptide by a CD8+ T-cell is a multi-step process initiated by antigen presentation. Endogenously expressed MART-1 protein within a melanoma cell or an antigen-presenting cell (APC) is processed by the proteasome. The resulting 27-35 peptide fragment is transported into the endoplasmic reticulum and loaded onto an HLA-A2 molecule. This peptide-MHC complex is then presented on the cell surface. A CD8+ T-cell with a specific T-cell receptor (TCR) recognizes this complex, leading to T-cell activation and the subsequent secretion of effector cytokines, such as IFN-γ. This secreted IFN-γ is then captured by antibodies on the ELISPOT membrane, forming a detectable spot that represents a single antigen-specific T-cell.

MART1_Pathway cluster_APC Antigen Presenting Cell (HLA-A2+) cluster_TCell CD8+ T-Cell MART1_protein MART-1 Protein Proteasome Proteasome Processing MART1_protein->Proteasome 1. Peptide MART-1 (27-35) Peptide Proteasome->Peptide 2. MHC HLA-A2 Molecule Peptide->MHC 3. Loading Complex Peptide-MHC Complex MHC->Complex T_Cell T-Cell Receptor (TCR) Complex->T_Cell Activation T-Cell Activation T_Cell->Activation 4. Recognition IFNg IFN-γ Secretion Activation->IFNg 5. ELISPOT_Capture Capture Ab on ELISPOT Membrane IFNg->ELISPOT_Capture 6. Capture

Caption: MART-1 antigen presentation and T-cell activation pathway.

Experimental Protocol: IFN-gamma ELISPOT Assay

This protocol is a general guideline. Optimization of cell numbers and peptide concentration may be required.

I. Materials and Reagents

  • Cells: Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ healthy donors or melanoma patients.

  • Peptide: MART-1 (27-35) peptide (AAGIGILTV), reconstituted in DMSO and diluted in cell culture medium.

  • ELISPOT Plate: 96-well PVDF membrane plate pre-coated with anti-human IFN-γ capture antibody.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Antibodies: Biotinylated anti-human IFN-γ detection antibody.

  • Enzyme Conjugate: Streptavidin-Alkaline Phosphatase (ALP).

  • Substrate: BCIP/NBT substrate solution.

  • Controls:

    • Negative Control: Culture medium with DMSO (vehicle control).

    • Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody.

  • Wash Buffers: PBS and PBS with 0.05% Tween-20 (PBST).

II. Assay Procedure

Day 1: Cell Stimulation

  • Prepare Plate: If not using a pre-coated plate, coat a 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.[1] Before use, wash the plate and block with culture medium for 2 hours at room temperature.[9]

  • Prepare Cells: Thaw cryopreserved PBMCs and allow them to rest for 1-2 hours at 37°C. Count viable cells using a trypan blue exclusion assay. Resuspend cells in culture medium to a final concentration of 2-4 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well. A typical cell density is 2 x 10^5 cells/well.[10]

  • Add Stimuli:

    • Test Wells: Add MART-1 (27-35) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[1]

    • Negative Control Wells: Add an equivalent volume of culture medium with DMSO.

    • Positive Control Wells: Add PHA or anti-CD3 antibody at the recommended concentration.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.[1][2]

Day 2: Spot Development

  • Cell Removal: Decant the medium and wash the wells 3-5 times with PBS to remove cells.

  • Add Detection Antibody: Add 100 µL of diluted biotinylated anti-IFN-γ detection antibody to each well. Incubate for 1.5-2 hours at room temperature.[11]

  • Wash: Decant and wash the plate 3-5 times with PBST.

  • Add Enzyme Conjugate: Add 100 µL of diluted Streptavidin-ALP conjugate to each well. Incubate for 1 hour at room temperature.[11]

  • Final Wash: Decant and wash the plate 3-5 times with PBST, followed by 2 washes with PBS.

  • Develop Spots: Add 100 µL of BCIP/NBT substrate solution to each well. Monitor spot development in the dark for 5-20 minutes. Stop the reaction by washing thoroughly with distilled water.

  • Drying and Analysis: Allow the plate to dry completely. Count the spots using an automated ELISPOT reader or manually with a stereomicroscope.[7]

ELISPOT_Workflow cluster_day1 Day 1: Cell Stimulation cluster_day2 Day 2: Spot Development & Analysis p1 Prepare ELISPOT Plate (Coat, Wash, Block) p2 Prepare and Count PBMCs p1->p2 p3 Plate Cells (e.g., 2x10^5 cells/well) p2->p3 p4 Add Stimuli (MART-1, Positive/Negative Controls) p3->p4 p5 Incubate Plate (18-24h, 37°C, 5% CO2) p4->p5 d1 Wash Plate to Remove Cells p5->d1 d2 Add Detection Ab (Biotinylated anti-IFN-γ) d1->d2 d3 Wash Plate d2->d3 d4 Add Enzyme Conjugate (Streptavidin-ALP) d3->d4 d5 Wash Plate d4->d5 d6 Add Substrate (BCIP/NBT) & Develop Spots d5->d6 d7 Stop Reaction, Dry Plate, & Count Spots d6->d7

Caption: General experimental workflow for the IFN-gamma ELISPOT assay.

Data Presentation and Interpretation

Results are expressed as Spot Forming Units (SFU) per million plated cells.[10] First, calculate the mean number of spots from replicate wells. Then, subtract the mean of the negative control wells (background) from the mean of the peptide-stimulated wells.

Formula: SFU / 10^6 cells = [(Mean Spots in Test Well) - (Mean Spots in Negative Control)] x (1,000,000 / Number of Cells per Well)

A positive response is typically defined as a spot count that is at least twice the background count and above a minimum threshold (e.g., 10 SFU / 10^6 cells).

Table 1: Representative ELISPOT Data

The following table shows typical results from an IFN-γ ELISPOT assay using PBMCs from an HLA-A2+ melanoma patient.

StimulusCell Number per WellMean Spots (per well)Background Subtracted Spots (per well)SFU / 10^6 PBMCs
Medium (Negative Control)2 x 10^5800
MART-1 (27-35) Peptide 2 x 10^55446230
PHA (Positive Control)2 x 10^53153071535

Note: Data are for illustrative purposes and actual results will vary based on donor reactivity, cell viability, and experimental conditions.

The sensitivity of the ELISPOT assay can be very high, with the ability to detect responses with frequencies well below 1 in 100,000 cells.[7][8][9] In studies with melanoma patients, the frequency of peptide-specific T-cells can range from undetectable to over 1 per 2,600 cells before vaccination, and these numbers can increase significantly after immunotherapy.[8]

References

Application Notes and Protocols for Chromium Release Assay with MART-1 (27-35) Pulsed Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromium-51 (B80572) (⁵¹Cr) release assay is a well-established and widely utilized method for quantifying cell-mediated cytotoxicity.[1][2][3][4][5] This technique is particularly valuable in immunology and cancer research for assessing the lytic capability of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells against specific target cells.[1][3] The assay relies on the principle that viable cells will take up and retain radioactive sodium chromate (B82759) (Na₂⁵¹CrO₄). When these labeled "target" cells are lysed by "effector" cells, such as CTLs, the ⁵¹Cr is released into the cell culture supernatant.[1] By measuring the amount of radioactivity in the supernatant, the percentage of specific lysis can be accurately determined.[1][5]

This document provides detailed application notes and protocols for performing a chromium release assay using target cells pulsed with the MART-1 (27-35) peptide. The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen frequently expressed in melanoma cells.[6][7] The specific peptide fragment MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant epitope recognized by HLA-A2-restricted CTLs.[6][7][8] Therefore, pulsing HLA-A2 positive target cells, such as the T2 cell line, with this peptide makes them recognizable and susceptible to lysis by MART-1-specific CTLs.[9] This assay is crucial for evaluating the efficacy of immunotherapies, including cancer vaccines and adoptive T-cell therapies, aimed at targeting MART-1-expressing tumors.[7]

Data Presentation

The following table summarizes representative quantitative data from chromium release assays using MART-1 (27-35) pulsed target cells. This data illustrates the specific lysis of target cells by MART-1-specific CTLs at various effector-to-target (E:T) ratios.

Target Cell LineEffector CellsE:T RatioPeptide Pulsed% Specific Lysis (Mean ± SEM)Reference
T2MART-1 specific CTL clone10:1MART-1 (27-35)~55%[10]
T2MART-1 specific CTL clone1:1MART-1 (27-35)~30%[11]
T2MART-1 specific CTL clone0.25:1MART-1 (27-35)~15%[11]
M202 (MART-1+/HLA-A2+)F5 CTLs (MART-1 specific)40:1Endogenous~70% ± 5%[12]
M202 (MART-1+/HLA-A2+)F5 CTLs (MART-1 specific)10:1Endogenous~50% ± 4%[12]
M238 (MART-1-/HLA-A2+)F5 CTLs (MART-1 specific)40:1Endogenous<10%[12]
624mel (MART-1+/HLA-A2+)MART-1 specific T-cell clone8:1Endogenous~40% ± 3%

Experimental Protocols

Protocol 1: Preparation of MART-1 (27-35) Pulsed Target Cells

This protocol describes the preparation of T2 cells, an HLA-A2 positive cell line, to serve as target cells by pulsing them with the MART-1 (27-35) peptide.

Materials:

  • T2 cells

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • MART-1 (27-35) peptide (AAGIGILTV)

  • DMSO (for peptide reconstitution)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture T2 cells in complete RPMI-1640 medium until they reach the desired number for the assay. Ensure cell viability is >95%.

  • Peptide Reconstitution: Reconstitute the lyophilized MART-1 (27-35) peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Store aliquots at -20°C or -80°C.

  • Cell Harvesting and Washing: Harvest the T2 cells and wash them twice with serum-free RPMI-1640 medium by centrifuging at 300 x g for 5 minutes.

  • Cell Counting: Count the cells and resuspend the cell pellet in serum-free RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Peptide Pulsing: Add the MART-1 (27-35) peptide to the cell suspension at a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the cells with the peptide for 1-2 hours at 37°C in a 5% CO₂ incubator. Gently mix the cells every 30 minutes to ensure uniform peptide exposure.

  • Washing: After incubation, wash the peptide-pulsed target cells three times with complete RPMI-1640 medium to remove excess, unbound peptide.

  • Final Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium at the desired concentration for the chromium release assay (e.g., 1 x 10⁵ cells/mL).

Protocol 2: Chromium (⁵¹Cr) Release Assay

This protocol outlines the steps for performing the chromium release assay to measure the cytotoxic activity of MART-1-specific CTLs against the prepared peptide-pulsed target cells.

Materials:

  • MART-1 (27-35) pulsed target cells (from Protocol 1)

  • MART-1-specific CTLs (effector cells)

  • Sodium Chromate (Na₂⁵¹CrO₄)

  • Complete RPMI-1640 medium

  • 96-well round-bottom microplates

  • Triton X-100 (1-2% solution in PBS) or other suitable detergent

  • Gamma counter or LumaPlate™ with a compatible microplate reader

  • Centrifuge with a plate rotor

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ peptide-pulsed target cells in 50 µL of complete RPMI-1640 medium.

    • Add 50-100 µCi of Na₂⁵¹CrO₄ to the cell suspension.[5]

    • Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator, mixing gently every 30 minutes.

    • Wash the labeled target cells three times with 10 mL of complete RPMI-1640 medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Plate 100 µL of the labeled target cell suspension into each well of a 96-well round-bottom plate (1 x 10⁴ cells/well).

    • Prepare serial dilutions of the effector cells (MART-1-specific CTLs) in complete RPMI-1640 medium to achieve the desired E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Add 100 µL of the effector cell suspensions to the wells containing the target cells. Each E:T ratio should be tested in triplicate.

    • Controls (in triplicate):

      • Spontaneous Release: Add 100 µL of complete RPMI-1640 medium only to wells with target cells. This measures the ⁵¹Cr released without effector cells.[5]

      • Maximum Release: Add 100 µL of 1-2% Triton X-100 solution to wells with target cells to induce complete lysis.[5]

  • Incubation: Centrifuge the plate at 50 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Harvesting Supernatant:

    • After incubation, centrifuge the plate at 200 x g for 5 minutes to pellet the cells.

    • Carefully collect 100 µL of the supernatant from each well and transfer to corresponding tubes for gamma counting or to a LumaPlate™.

  • Measurement of Radioactivity:

    • Measure the counts per minute (CPM) in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula:[5] % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

      • Experimental Release: CPM from wells with effector and target cells.

      • Spontaneous Release: Average CPM from wells with target cells and medium only.

      • Maximum Release: Average CPM from wells with target cells and detergent.

Visualizations

CTL-Mediated Cytotoxicity Signaling Pathway

CTL_Signaling_Pathway cluster_CTL Cytotoxic T Lymphocyte (CTL) cluster_Apoptosis Apoptosis Induction TCR TCR Granules Cytotoxic Granules (Perforin & Granzymes) TCR->Granules Signal 1 MHC MHC class I + MART-1 Peptide TCR->MHC Recognition CD8 CD8 CD8->MHC LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Adhesion FasL FasL Fas Fas Receptor FasL->Fas Binding Caspase3 Caspase-3 Activation Granules->Caspase3 Granzyme B Caspase8 Caspase-8 Activation Fas->Caspase8 Signal 2 Caspase8->Caspase3 Apoptosis Target Cell Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways of CTL-mediated cytotoxicity.

Experimental Workflow for Chromium Release Assay

Chromium_Release_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P0 Culture & Harvest Target Cells (T2) P1 Pulse with MART-1 (27-35) Peptide P0->P1 P2 Label with ⁵¹Cr P1->P2 A1 Co-culture Target & Effector Cells (4-6h) P2->A1 P3 Prepare Effector Cells (MART-1 specific CTLs) P3->A1 A3 Centrifuge Plate A1->A3 A2 Set up Controls: Spontaneous & Maximum Release A2->A3 A4 Harvest Supernatant A3->A4 D1 Measure Radioactivity (Gamma Counter) A4->D1 D2 Calculate % Specific Lysis D1->D2

Caption: Workflow of the chromium release assay.

References

Application Note & Protocol: Generation of MART-1 (27-35) Specific T-Cell Clones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen expressed in normal melanocytes and a majority of melanoma tumors.[1][2] The specific peptide sequence MART-1 (27-35), with the amino acid sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele.[3][4] The generation of T-cell clones specific for this epitope is crucial for advancing cancer immunotherapy research, including adoptive T-cell therapy (ACT), vaccine development, and studying the fundamentals of T-cell recognition and tumor escape.[5][6][7] This document provides detailed protocols for the in vitro generation, expansion, and characterization of MART-1 (27-35) specific T-cell clones from peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs).

Core Principles of MART-1 T-Cell Generation

The successful generation of MART-1 specific T-cells relies on the effective in vitro stimulation and expansion of rare, antigen-specific precursors present in a patient's or healthy donor's T-cell repertoire. Key strategies include:

  • Antigen Presentation : T-cells are stimulated using either the native MART-1 (27-35) peptide or modified analogue peptides, such as MART-1 (26-35, 27L) (ELAGIGILTV), which often exhibit higher binding affinity to the HLA-A*0201 molecule and can be more immunogenic.[1][3][8]

  • Antigen-Presenting Cells (APCs) : Stimulation can be achieved using various APCs, including peptide-pulsed autologous PBMCs, dendritic cells (DCs), or artificial APCs (AAPCs) engineered to express necessary HLA and co-stimulatory molecules.[4][5][9]

  • Expansion and Cloning : Following initial stimulation, the specific T-cells are expanded using cytokines, primarily Interleukin-2 (IL-2).[8][10] Clonal populations are then isolated through methods like limiting dilution or fluorescence-activated cell sorting (FACS) using peptide-MHC tetramers.[11][12]

Experimental Workflow

The overall process for generating MART-1 specific T-cell clones involves several key stages, from initial cell isolation to final clone characterization and expansion.

G cluster_0 Phase 1: T-Cell Source Isolation cluster_1 Phase 2: In Vitro Stimulation & Expansion cluster_2 Phase 3: Isolation of Specific T-Cells cluster_3 Phase 4: Cloning & Large-Scale Expansion cluster_4 Phase 5: Functional Characterization pbmc Isolate PBMCs from Peripheral Blood stim Antigenic Stimulation (e.g., MART-1 Peptide + APCs) pbmc->stim til Isolate TILs from Tumor Tissue til->stim expand Expansion with IL-2 (10-14 days) stim->expand sort Sorting/Enrichment (Tetramer Staining or Cytokine Secretion Assay) expand->sort clone Cloning by Limiting Dilution sort->clone rep Rapid Expansion Protocol (REP) (with anti-CD3 & Feeder Cells) clone->rep char Functional Assays: - Cytotoxicity (Cr51 Release) - Cytokine Secretion (ELISA) - Phenotyping (Flow Cytometry) rep->char

Caption: Workflow for generating MART-1 specific T-cell clones.

Detailed Protocols

Protocol 1: Generation of MART-1 Specific T-Cells from PBMCs

This protocol describes the stimulation and expansion of MART-1 specific T-cells from peripheral blood.

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium, supplemented with 10% human AB serum, L-glutamine, and antibiotics (R10 medium)

  • MART-1 (27-35) (AAGIGILTV) or MART-1 (26-35, 27L) (ELAGIGILTV) peptide (GMP grade)[2][8]

  • Recombinant human Interleukin-2 (IL-2)

  • 96-well flat-bottom plates

Methodology:

  • PBMC Isolation: Isolate PBMCs from HLA-A*0201 positive healthy donor or melanoma patient blood by density gradient centrifugation using Ficoll-Paque.

  • CD4+ Depletion (Optional but Recommended): For generating CD8+ CTL clones, deplete CD4+ T-cells from the PBMC population using magnetic bead separation.[8]

  • In Vitro Sensitization:

    • Resuspend CD4-depleted PBMCs in R10 medium.

    • Plate the cells in 96-well flat-bottom plates at a density of approximately 1 x 10⁵ cells per well.[8]

    • Add the MART-1 peptide to a final concentration of 1 µg/mL.[8]

    • Add recombinant human IL-2 to a final concentration of 90-100 IU/mL.[8][9]

  • Co-culture and Expansion:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days.[8]

    • Monitor cultures for T-cell proliferation (cell clustering).

    • After the initial expansion, assess the cultures for MART-1 specificity using methods described in Protocol 3.

Protocol 2: T-Cell Cloning by Limiting Dilution

This protocol is for isolating individual T-cell clones from an expanded, antigen-specific polyclonal population.

Materials:

  • MART-1 specific polyclonal T-cell line (from Protocol 1)

  • Irradiated allogeneic PBMCs (feeder cells)

  • Phytohemagglutinin (PHA) or anti-CD3 mAb (e.g., OKT3)

  • Recombinant human IL-2

  • 96-well round-bottom plates

Methodology:

  • Cell Preparation: Prepare a suspension of the expanded MART-1 specific T-cells. Perform serial dilutions to achieve concentrations resulting in a statistical probability of plating 0.3-1 cell per well.

  • Feeder Cell Mix: Prepare a feeder mix containing irradiated allogeneic PBMCs (e.g., 1 x 10⁶ cells/mL), a stimulating agent like PHA (1 µg/mL) or anti-CD3 mAb (50 ng/mL), and a high concentration of IL-2 (e.g., 300 IU/mL) in R10 medium.[8]

  • Plating:

    • Add 100 µL of the feeder cell mix to each well of a 96-well round-bottom plate.

    • Add 100 µL of the diluted T-cell suspension to the wells.

  • Incubation and Expansion:

    • Incubate plates at 37°C, 5% CO₂ for 10-14 days.

    • Visually inspect wells for single colonies of proliferating T-cells.

  • Clone Transfer and Expansion: Once colonies are visible, carefully transfer the cells from positive wells into larger wells (e.g., 24-well plates) containing fresh feeder mix for further expansion.

  • Screening: Screen the expanded clones for MART-1 specificity and function as described in Protocol 3.

Protocol 3: Functional Characterization of T-Cell Clones

These assays confirm the specificity and effector function of the generated T-cell clones.

A. Cytokine Release Assay (ELISA or ELISPOT)

  • Target Cell Preparation: Use T2 cells, which are HLA-A*0201+ but deficient in TAP, making them ideal for pulsing with exogenous peptides.[13] Pulse T2 cells with 1 µM of the native MART-1 (27-35) peptide for 2 hours at 37°C.[12] Use unpulsed T2 cells and T2 cells pulsed with an irrelevant peptide as negative controls.

  • Co-culture: Co-culture the expanded T-cell clones with the prepared target cells at an effector-to-target (E:T) ratio of 1:1.[12]

  • Incubation: Incubate for 16-24 hours at 37°C.[1][12]

  • Analysis:

    • ELISA: Collect the supernatant and measure the concentration of secreted IFN-γ using a commercial ELISA kit.[12][14]

    • ELISPOT: Follow the manufacturer's protocol for IFN-γ ELISPOT to enumerate the frequency of cytokine-secreting cells.

B. Cytotoxicity Assay (Chromium-51 Release)

  • Target Cell Labeling: Label target cells (e.g., MART-1+, HLA-A2+ melanoma cell lines like 501mel, or peptide-pulsed T2 cells) with ⁵¹Cr.[11][13]

  • Co-culture: Mix the labeled target cells with the effector T-cell clones at various E:T ratios (e.g., 10:1, 5:1).[13]

  • Incubation: Incubate the mixture for 4 hours at 37°C.[11][13]

  • Analysis: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released using a gamma counter. Calculate the percentage of specific lysis.

T-Cell Activation at the Immunological Synapse

The activation of a MART-1 specific T-cell is initiated by the interaction between its T-cell receptor (TCR) and the MART-1 peptide presented by an HLA-A*0201 molecule on an APC. Co-stimulatory signals are also required for full activation and to avoid anergy.

G cluster_0 Antigen Presenting Cell (APC) cluster_1 MART-1 Specific CD8+ T-Cell cluster_2 T-Cell Activation Signals apc_node hla HLA-A*0201 + MART-1 Peptide b7 CD80 (B7.1) icam ICAM-1 (CD54) tcell_node tcr T-Cell Receptor (TCR) tcr->hla Recognition s1 Signal 1: Antigen Recognition tcr->s1 cd8 CD8 cd8->hla cd8->s1 cd28 CD28 cd28->b7 Co-stimulation s2 Signal 2: Co-stimulation cd28->s2 lfa1 LFA-1 lfa1->icam Adhesion result Proliferation, Differentiation & Effector Function s1->result s2->result s3 Signal 3: Cytokine Support (e.g. IL-2) s3->result

Caption: Key molecular interactions for T-cell activation.

Data Presentation

Quantitative data from functional assays are critical for evaluating the success of T-cell clone generation.

Table 1: Comparative Efficacy of MART-1 Peptide Analogues

This table summarizes typical results comparing the immunogenicity of the native MART-1 peptide with a commonly used analogue. Analogue peptides with substitutions at anchor residues, like the 27L variant, often show improved binding to HLA-A*0201 and elicit more robust T-cell responses.[3][13]

Peptide StimulantPeptide SequenceTarget Cell Lysis (%) (at 10:1 E:T Ratio)IFN-γ Secretion (pg/mL)
Native MART-1 (27-35) AAGIGILTV35%850
Analogue MART-1 (26-35, 27L) ELAGIGILTV60%2100
Control (Irrelevant Peptide) -<5%<50

Table 2: Functional Characteristics of an Expanded MART-1 T-Cell Clone

This table presents representative data for a successfully generated and expanded MART-1 specific T-cell clone, demonstrating its specificity and potency.

Target Cell TypeMART-1 ExpressionHLA-A2 ExpressionSpecific Lysis (%)IFN-γ Secretion (pg/mL)
Melanoma Line (501mel) ++75%3500
T2 Cells + MART-1 Peptide N/A (Pulsed)+80%4200
T2 Cells (Unpulsed) N/A+<5%<100
HLA-A2 Negative Melanoma +-<5%<100

References

Application Notes and Protocols: MART-1 (27-35) Peptide for In Vitro T-Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key differentiation antigen expressed in melanocytes and a majority of melanoma tumors.[1][2] The peptide fragment spanning amino acids 27-35 of MART-1 (sequence: AAGIGILTV) is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele.[3][4] This makes the MART-1 (27-35) peptide a critical tool for the in vitro expansion of antigen-specific CD8+ T-cells for research and the development of adoptive cell therapies against melanoma.[1][2]

These application notes provide detailed protocols for the utilization of the MART-1 (27-35) peptide to stimulate, expand, and characterize MART-1-specific T-cells in vitro.

Product Information

  • Peptide Name: MART-1 (27-35)

  • Amino Acid Sequence: AAGIGILTV[1][3]

  • Alternative Names: Melan-A (27-35)

  • Applications: Stimulation of human MART-1-specific CD8+ T-cells.[1]

  • Storage: Store at -80°C for long-term stability. Upon first thaw, aliquot to avoid repeated freeze-thaw cycles.[1]

Data Summary

T-Cell Expansion and Cytotoxicity

The following table summarizes representative data on the expansion and functional capacity of MART-1-specific T-cells generated in vitro.

ParameterExperimental ConditionResultReference
Expansion of MART-1 specific T-cells Co-culture of total T lymphocytes with artificial antigen-presenting cells (AAPCs) expressing MART-1 peptide.Successful expansion of pure MART-1-specific CTLs by day 35.[5]--INVALID-LINK--
Cytotoxicity Assay 4-hour ⁵¹Cr release assay with MART-1 peptide-pulsed T2 target cells.MART-1-specific CTLs efficiently lyse target cells pulsed with the MART-1 native peptide.[5]--INVALID-LINK--
Functional Avidity Cytotoxicity assay using T2 cells pulsed with varying concentrations of MART-1 peptide.Demonstrates the concentration-dependent cytotoxic activity of expanded T-cells.[5]--INVALID-LINK--
Cytokine Release (IFN-γ) Co-culture of anti-MART-1 CD8+ T-cells with T2 cells pulsed with MART-1 peptide.Specific IFN-γ secretion upon recognition of the MART-1 peptide.[6]--INVALID-LINK--

Experimental Protocols

Protocol 1: In Vitro Expansion of MART-1-Specific T-Cells

This protocol describes a general method for the expansion of MART-1-specific T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs from HLA-A*0201-positive donors

  • MART-1 (27-35) peptide

  • Complete RPMI 1640 medium (supplemented with 10% human AB serum, L-glutamine, penicillin-streptomycin)

  • Recombinant human Interleukin-2 (IL-2)

  • Recombinant human Interleukin-7 (IL-7) (optional)

  • T2 cells (HLA-A*0201+, TAP-deficient) for antigen presentation

  • Ficoll-Paque

  • 96-well round-bottom plates

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood of an HLA-A*0201 donor using Ficoll-Paque density gradient centrifugation.[4]

  • Peptide Pulsing of Antigen-Presenting Cells (APCs):

    • Resuspend T2 cells or a fraction of the donor's PBMCs (to be used as APCs) in serum-free RPMI 1640.

    • Add MART-1 (27-35) peptide to a final concentration of 1-10 µM.[3][5]

    • Incubate for 1-2 hours at 37°C.

    • Wash the cells twice with complete RPMI 1640 to remove excess peptide.

  • T-Cell Stimulation:

    • Co-culture the remaining PBMCs (responder cells) with the peptide-pulsed APCs at a responder-to-stimulator ratio of 10:1 in a 96-well round-bottom plate.

    • Culture in complete RPMI 1640 medium.

  • Cytokine Supplementation:

    • On day 1, add IL-2 to the culture at a final concentration of 50-100 IU/mL.[3]

    • Optionally, IL-7 (10-25 ng/ml) can be added at the beginning of the culture to enhance T-cell survival and expansion.[7]

  • Restimulation and Expansion:

    • Restimulate the T-cells every 7-10 days with freshly prepared peptide-pulsed APCs.

    • Maintain the cell density between 0.5 and 2 x 10⁶ cells/mL, splitting the cultures as needed.

    • Continue the expansion for 2-4 weeks, monitoring the presence of MART-1-specific T-cells by tetramer staining or functional assays.

Protocol 2: Cytotoxicity Assay (Chromium Release Assay)

This protocol is for assessing the cytotoxic function of expanded MART-1-specific T-cells.

Materials:

  • Expanded MART-1-specific T-cells (effector cells)

  • T2 cells (target cells)

  • MART-1 (27-35) peptide

  • Control peptide (e.g., an irrelevant HLA-A*0201 binding peptide)

  • ⁵¹Cr (Sodium Chromate)

  • 96-well V-bottom plate

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ T2 cells in 100 µL of culture medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C.

    • Wash the labeled target cells three times with culture medium.

  • Peptide Pulsing:

    • Resuspend the labeled T2 cells in serum-free medium.

    • Pulse one aliquot of cells with 10 µM MART-1 (27-35) peptide and another aliquot with a control peptide for 1 hour at room temperature.[5]

    • Wash the cells to remove excess peptide.

  • Co-culture:

    • Plate 5,000 labeled target cells per well in a 96-well V-bottom plate.

    • Add the expanded MART-1-specific T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Prepare control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Incubation and Measurement:

    • Incubate the plate for 4 hours at 37°C.[5]

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis = 100 x [(experimental release - spontaneous release) / (maximum release - spontaneous release)].

Protocol 3: Cytokine Release Assay (ELISA or ELISpot)

This protocol is to measure the production of cytokines, such as IFN-γ, by MART-1-specific T-cells upon antigen recognition.

Materials:

  • Expanded MART-1-specific T-cells

  • T2 cells

  • MART-1 (27-35) peptide

  • Control peptide

  • 96-well plate

  • IFN-γ ELISA or ELISpot kit

Procedure:

  • Antigen Presentation:

    • Plate 2 x 10⁴ T2 cells per well in a 96-well plate.[6]

    • Add MART-1 (27-35) peptide or a control peptide at various concentrations.

  • T-Cell Co-culture:

    • Add 2 x 10⁴ expanded anti-MART-1 T-cells to each well.[6]

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C.[6]

  • Cytokine Measurement:

    • For ELISA: Collect the culture supernatant and measure the IFN-γ concentration according to the manufacturer's instructions.

    • For ELISpot: Follow the manufacturer's protocol for developing and counting the spots, where each spot represents a cytokine-secreting cell.

Visualizations

Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC HLA-A*0201 TCR T-Cell Receptor (TCR) MHC->TCR Signal 1 CD8 CD8 MART1 MART-1 (27-35) Peptide MART1->MHC B7 CD80/CD86 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD8->Lck NFkB NF-κB CD28->NFkB ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 Cytokine_Gene Cytokine Gene Transcription (e.g., IFN-γ, IL-2) NFAT->Cytokine_Gene AP1->Cytokine_Gene NFkB->Cytokine_Gene Proliferation Cell Proliferation & Effector Function Cytokine_Gene->Proliferation

Caption: T-Cell activation signaling cascade initiated by MART-1 peptide presentation.

Experimental Workflow

experimental_workflow cluster_assays Functional Assays start Start: Obtain PBMCs from HLA-A*0201 Donor isolate_pbmcs Isolate PBMCs (Ficoll Gradient) start->isolate_pbmcs pulse_apcs Pulse APCs (T2 cells or PBMCs) with MART-1 (27-35) Peptide isolate_pbmcs->pulse_apcs coculture Co-culture PBMCs with Peptide-Pulsed APCs isolate_pbmcs->coculture pulse_apcs->coculture add_cytokines Add IL-2 and/or IL-7 coculture->add_cytokines expand Expand T-Cells (2-4 weeks with restimulation) add_cytokines->expand tetramer_staining Tetramer Staining expand->tetramer_staining cytotoxicity_assay Cytotoxicity Assay (e.g., ⁵¹Cr Release) expand->cytotoxicity_assay cytokine_assay Cytokine Release Assay (ELISA/ELISpot) expand->cytokine_assay end End: Characterized MART-1 Specific T-Cell Population tetramer_staining->end cytotoxicity_assay->end cytokine_assay->end

Caption: Workflow for in vitro expansion and characterization of MART-1 specific T-cells.

References

Application Notes and Protocols: Handling and Storage of Lyophilized MART-1 (27-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MART-1 (27-35) peptide, with the amino acid sequence AAGIGILTV, is a well-characterized, immunogenic epitope derived from the Melan-A (also known as MART-1) protein.[1][2] This peptide is presented by HLA-A2 class I major histocompatibility complex (MHC) molecules on the surface of melanoma cells and is recognized by cytotoxic T lymphocytes (CTLs).[3][4] Consequently, the MART-1 (27-35) peptide is a critical reagent in cancer research and immunotherapy development, particularly for studies involving melanoma. Its applications include the in vitro stimulation and expansion of MART-1-specific CD8+ T cells for use in adoptive cell transfer therapies, as well as in functional assays such as ELISpot and cytotoxicity assays to evaluate anti-tumor immune responses.[5][6]

Proper handling, storage, and reconstitution of the lyophilized MART-1 (27-35) peptide are paramount to ensure its stability, purity, and biological activity. This document provides detailed application notes and protocols for the effective use of this peptide in research settings.

Peptide Specifications

PropertyValue
Amino Acid Sequence AAGIGILTV (Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val)
Molecular Weight Approximately 814 g/mol [2]
Purity (by HPLC) Typically >95%[1][2]
Form Lyophilized powder[1]
Appearance White solid[1]

Handling and Storage of Lyophilized Peptide

Lyophilized peptides are generally stable, but their longevity and integrity depend on proper storage conditions. The MART-1 (27-35) peptide is hygroscopic and should be protected from light.[2]

Storage Recommendations:

ConditionTemperatureDurationNotes
Short-term Storage Room TemperatureSeveral days to weeksKeep in the original sealed vial.
Long-term Storage -20°CUp to 1 year[2]Recommended for routine long-term storage.
Extended Long-term Storage -80°COver 1 year[5]Ideal for archival purposes.

Handling Precautions:

  • Before opening the vial, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can reduce peptide stability.

  • Minimize the exposure of the lyophilized powder to air.

  • Weigh out the desired amount of peptide quickly in a clean, dry environment.

  • After dispensing, purge the vial with an inert gas like nitrogen or argon before sealing and returning to storage.

Reconstitution of Lyophilized Peptide

The choice of solvent for reconstitution depends on the peptide's properties and the intended downstream application. The MART-1 (27-35) peptide is generally soluble in sterile distilled water or dimethyl sulfoxide (B87167) (DMSO).

Reconstitution Guidelines:

SolventRecommended forProcedure
Sterile Distilled Water Aqueous-based assaysCan be used for solutions up to 2 mg/mL.[2] Sonication may aid in dissolution.
Dimethyl Sulfoxide (DMSO) Higher concentration stock solutionsDissolve the peptide in a small volume of DMSO first, then slowly add sterile water or buffer to the desired concentration.[5]

Important Considerations for Reconstitution:

  • The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid cytotoxicity.

  • For peptides containing cysteine (not present in MART-1 (27-35)), DMSO should be avoided as it can oxidize the sulfhydryl group.

Storage of Reconstituted Peptide

Peptide solutions are significantly less stable than their lyophilized form. Therefore, proper storage of reconstituted MART-1 (27-35) is crucial to maintain its activity.

Storage of Peptide Solutions:

Storage TemperatureRecommended DurationKey Considerations
4°C 1-2 weeksFor immediate or short-term use.
-20°C Up to 3-4 monthsAliquot to avoid repeated freeze-thaw cycles.
-80°C Up to 1 year[5]Recommended for long-term storage of stock solutions. Aliquoting is essential.

Best Practices for Storing Reconstituted Peptide:

  • Aliquot: After reconstitution, divide the peptide solution into single-use aliquots. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.

  • Avoid Repeated Freeze-Thaw Cycles: Each cycle can lead to a decrease in peptide stability and activity.[5]

Experimental Protocols

Protocol 1: In Vitro T-Cell Stimulation for Flow Cytometry Analysis

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with MART-1 (27-35) peptide to induce the expansion of MART-1-specific CD8+ T cells, followed by analysis using flow cytometry.

Materials:

  • Lyophilized MART-1 (27-35) peptide

  • DMSO or sterile distilled water for reconstitution

  • PBMCs isolated from an HLA-A2 positive donor

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Recombinant human Interleukin-2 (IL-2)

  • Brefeldin A

  • Fluorescently conjugated antibodies against CD3, CD8, and IFN-γ

  • Flow cytometer

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized MART-1 (27-35) peptide in DMSO to create a 1 mM stock solution. Further dilute in complete RPMI-1640 medium to a working concentration of 10 µg/mL.

  • Cell Preparation: Thaw and wash cryopreserved PBMCs. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.

  • T-Cell Stimulation:

    • In a 24-well plate, add 900 µL of the PBMC suspension to each well.

    • Add 100 µL of the 10 µg/mL MART-1 (27-35) peptide working solution to the wells for a final concentration of 1 µg/mL.

    • As a negative control, add 100 µL of medium with the corresponding DMSO concentration.

    • As a positive control, a suitable mitogen can be used.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Cytokine Secretion Inhibition: After 2 hours of incubation, add Brefeldin A to block cytokine secretion. Continue to incubate for an additional 4-6 hours.[7]

  • Staining for Flow Cytometry:

    • Harvest the cells and wash them with PBS.

    • Perform surface staining with anti-CD3 and anti-CD8 antibodies.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Perform intracellular staining with an anti-IFN-γ antibody.

  • Data Acquisition: Analyze the cells using a flow cytometer to determine the percentage of IFN-γ producing CD8+ T cells.

T_Cell_Stimulation_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_analysis Analysis Reconstitute_Peptide Reconstitute MART-1 Peptide Stimulate_Cells Stimulate PBMCs with Peptide Reconstitute_Peptide->Stimulate_Cells Prepare_PBMCs Prepare PBMCs Prepare_PBMCs->Stimulate_Cells Incubate Incubate (37°C, 5% CO2) Stimulate_Cells->Incubate Add_Brefeldin_A Add Brefeldin A Incubate->Add_Brefeldin_A Stain_Cells Surface & Intracellular Staining Add_Brefeldin_A->Stain_Cells Flow_Cytometry Flow Cytometry Analysis Stain_Cells->Flow_Cytometry

Caption: Workflow for in vitro T-cell stimulation and flow cytometry analysis.

Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of MART-1-specific CTLs to lyse target cells pulsed with the MART-1 (27-35) peptide.

Materials:

  • Lyophilized MART-1 (27-35) peptide

  • Effector cells: MART-1-specific CTLs

  • Target cells: T2 cells (HLA-A2 positive)

  • Chromium-51 (⁵¹Cr)

  • 96-well round-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend T2 cells at 1-2 x 10^6 cells in 50 µL of culture medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 60-90 minutes at 37°C, mixing every 20-30 minutes.

    • Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells at 1 x 10^5 cells/mL.

  • Peptide Pulsing of Target Cells:

    • Incubate the ⁵¹Cr-labeled T2 cells with 1-10 µg/mL of MART-1 (27-35) peptide for 1 hour at 37°C.

  • Assay Setup:

    • Plate the effector cells (CTLs) in a 96-well round-bottom plate at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Add 1 x 10^4 peptide-pulsed, ⁵¹Cr-labeled target cells to each well.

    • Spontaneous release control: Target cells with medium only.

    • Maximum release control: Target cells with a lysis buffer (e.g., 1-2% Triton X-100).

  • Incubation: Centrifuge the plate at low speed to initiate cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.[8]

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) of the supernatants using a gamma counter.

  • Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytotoxicity_Assay_Workflow cluster_target_prep Target Cell Preparation cluster_assay_setup Assay Setup cluster_readout Readout Label_Targets Label T2 Cells with ⁵¹Cr Pulse_Targets Pulse with MART-1 Peptide Label_Targets->Pulse_Targets Add_Targets Add Labeled Target Cells Pulse_Targets->Add_Targets Plate_Effectors Plate Effector Cells (CTLs) Plate_Effectors->Add_Targets Incubate_Assay Incubate (4 hours, 37°C) Add_Targets->Incubate_Assay Collect_Supernatant Collect Supernatant Incubate_Assay->Collect_Supernatant Measure_CPM Measure Radioactivity (CPM) Collect_Supernatant->Measure_CPM Calculate_Lysis Calculate % Specific Lysis Measure_CPM->Calculate_Lysis

Caption: Workflow for the Chromium-51 release cytotoxicity assay.

Protocol 3: ELISpot Assay for IFN-γ Secretion

This protocol is for quantifying the number of IFN-γ-secreting T cells in response to MART-1 (27-35) peptide stimulation.

Materials:

  • Lyophilized MART-1 (27-35) peptide

  • 96-well ELISpot plate (PVDF membrane)

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • PBMCs from an HLA-A2 positive donor

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

    • Prepare a working solution of MART-1 (27-35) peptide at 2-10 µg/mL in complete medium.

    • Add 2-3 x 10^5 PBMCs to each well.

    • Add the MART-1 (27-35) peptide solution to the appropriate wells.

    • Include negative (cells only) and positive (mitogen) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate and add the substrate solution.

    • Monitor for the development of spots (typically 5-30 minutes).

    • Stop the reaction by washing with distilled water.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathway

The MART-1 (27-35) peptide, when presented by an antigen-presenting cell (APC) on an MHC class I molecule (specifically HLA-A2), engages the T-cell receptor (TCR) on a CD8+ cytotoxic T lymphocyte. This interaction, along with co-stimulatory signals, triggers a downstream signaling cascade that leads to T-cell activation, proliferation, and the execution of effector functions such as cytokine release (e.g., IFN-γ and TNF-α) and target cell lysis.

MHC_Class_I_Signaling cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell cluster_effector Effector Functions MHC_I MHC Class I (HLA-A2) MHC_Peptide_Complex MHC-Peptide Complex MHC_I->MHC_Peptide_Complex MART1_Peptide MART-1 (27-35) Peptide MART1_Peptide->MHC_I binds to TCR T-Cell Receptor (TCR) MHC_Peptide_Complex->TCR presents to Co_stim Co-stimulatory Molecules (e.g., B7) CD28 CD28 Co_stim->CD28 binds to Signaling_Cascade Downstream Signaling Cascade TCR->Signaling_Cascade CD8 CD8 CD8->MHC_Peptide_Complex CD28->Signaling_Cascade T_Cell_Activation T-Cell Activation Signaling_Cascade->T_Cell_Activation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Cytotoxicity Target Cell Lysis T_Cell_Activation->Cytotoxicity Proliferation Proliferation T_Cell_Activation->Proliferation

Caption: MHC Class I signaling pathway for MART-1 (27-35) peptide presentation.

References

Application Notes and Protocols for Lentiviral Transduction of T-Cells with MART-1 Specific TCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoptive cell therapy using T-cells genetically engineered to express a T-cell receptor (TCR) specific for a tumor-associated antigen is a promising immunotherapeutic strategy against cancer.[1][2][3][4] Melanoma Antigen Recognized by T-cells 1 (MART-1) is a well-characterized tumor-associated antigen expressed on melanoma cells and normal melanocytes.[5][6] This document provides detailed application notes and protocols for the lentiviral transduction of human T-cells to express a MART-1 specific TCR, creating potent anti-tumor effector cells.

Lentiviral vectors are efficient tools for delivering genetic material into both dividing and non-dividing cells, making them well-suited for modifying primary T-cells.[7][8] The protocols outlined below cover the key stages of producing MART-1 specific TCR-T-cells, from lentiviral vector production to the functional validation of the engineered T-cells.

I. Lentiviral Vector Production

The production of high-titer, high-quality lentiviral vectors is a critical first step for successful T-cell transduction.[9][10][11] Modern lentiviral systems typically utilize a multi-plasmid transfection approach in a producer cell line, such as HEK293T, to generate replication-incompetent viral particles.[11]

Key Considerations for Lentiviral Production:
  • Plasmid System: A third-generation lentiviral system is recommended for enhanced safety. This system separates the viral components into four plasmids: a transfer plasmid encoding the MART-1 TCR, a packaging plasmid (e.g., psPAX2), an envelope plasmid (e.g., pMD2.G encoding for VSV-G), and a regulator plasmid.

  • Producer Cell Line: LentiX-293T cells are a commonly used and efficient producer cell line.[10]

  • Transfection Reagent: Optimized transfection reagents such as Lipofectamine 3000 or PEI-based reagents can significantly improve transfection efficiency and subsequent viral titers.[10]

  • Harvesting Medium: The use of serum-free media, such as TexMACS™, for harvesting the lentiviral supernatant can improve downstream processing and transduction efficiency in T-cells.[10]

Protocol: Lentiviral Vector Production
  • Cell Seeding: Seed HEK293T cells in T175 flasks at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a mix of the four lentiviral plasmids in the appropriate ratio.

  • Transfection:

    • Dilute the plasmid DNA mix in a serum-free medium like Opti-MEM.

    • Separately, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation and Harvest:

    • Incubate the cells at 37°C with 5% CO2.

    • After 48 and 72 hours post-transfection, harvest the lentiviral supernatant.

    • Pool the harvests and clarify by centrifugation at a low speed to remove cell debris.

  • Viral Concentration (Optional but Recommended):

    • Concentrate the viral particles using methods such as ultracentrifugation or precipitation solutions to increase the viral titer.[12] Concentrated virus preparations generally yield better transduction efficiency.[13]

  • Titration: Determine the viral titer (Transducing Units/mL) by transducing a susceptible cell line (e.g., HT1080 or Jurkat cells) with serial dilutions of the viral stock and measuring the percentage of transgene-expressing cells via flow cytometry.[9]

II. T-Cell Isolation, Activation, and Transduction

The successful genetic modification of primary human T-cells requires their activation to facilitate efficient lentiviral transduction.[13]

Protocol: T-Cell Isolation and Activation
  • T-Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood or patient apheresis samples using Ficoll-Paque density gradient centrifugation. Further enrich for CD8+ or CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T-Cell Activation:

    • Resuspend the isolated T-cells in complete T-cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).

    • Activate the T-cells using anti-CD3/CD28 magnetic beads at a bead-to-cell ratio of 1:1 or plate-bound anti-CD3 and soluble anti-CD28 antibodies.[3]

    • Culture the cells in the presence of cytokines such as IL-2, IL-7, and IL-15 to promote proliferation and survival.[3][14]

Protocol: Lentiviral Transduction of T-Cells
  • Timing of Transduction: Transduction is typically performed 24-48 hours post-activation when the T-cells are actively proliferating.

  • Transduction Procedure:

    • Prepare the activated T-cells at a concentration of 1 x 10^6 cells/mL in a non-treated tissue culture plate.

    • Add the concentrated lentiviral vector at a desired Multiplicity of Infection (MOI). An MOI titration is recommended to determine the optimal concentration for your specific T-cells and viral preparation.[12]

    • To enhance transduction efficiency, a technique called "spinoculation" can be employed. This involves centrifuging the plate at 800-1000 x g for 30-120 minutes at 32°C.[12][15][16]

    • The addition of polycations like Polybrene or protamine sulfate (B86663) can also increase transduction efficiency by neutralizing the charge repulsion between the viral particles and the cell membrane.[12][17][18]

    • Incubate the cells with the virus for 12-24 hours.

  • Post-Transduction Culture:

    • After incubation, remove the viral supernatant by centrifugation and resuspend the cells in fresh T-cell culture medium containing cytokines.

    • Expand the transduced T-cells for an additional 7-14 days to reach a sufficient number for downstream applications.

III. Quality Control and Functional Assays

Thorough quality control is essential to ensure the safety and efficacy of the engineered T-cells.[19]

Key Quality Control Parameters:
  • Transduction Efficiency: Determine the percentage of T-cells successfully expressing the MART-1 TCR using flow cytometry with an antibody specific for the TCR Vβ chain or a MART-1 peptide-MHC tetramer.

  • Cell Viability and Purity: Assess cell viability using a trypan blue exclusion assay or flow cytometry with a viability dye. Purity of the T-cell population (CD3+, CD4+, CD8+) should also be confirmed.

  • Vector Copy Number (VCN): Quantify the average number of integrated lentiviral vector copies per cell using quantitative PCR (qPCR).

  • Sterility and Endotoxin (B1171834) Testing: Ensure the final cell product is free from microbial and endotoxin contamination.

Functional Assays:
  • Antigen-Specific Cytokine Release: Co-culture the MART-1 TCR-T-cells with MART-1 positive, HLA-A2 positive target cells (e.g., melanoma cell lines) or T2 cells pulsed with the MART-1 peptide.[20] Measure the release of effector cytokines such as IFN-γ and TNF-α using ELISA or intracellular cytokine staining followed by flow cytometry.

  • Cytotoxicity Assay: Evaluate the ability of the engineered T-cells to kill MART-1 expressing target cells using a chromium-51 (B80572) release assay or a non-radioactive alternative like a luciferase-based killing assay.

  • In Vivo Anti-Tumor Efficacy (Animal Models): Assess the therapeutic potential of the MART-1 TCR-T-cells in a xenograft mouse model bearing a MART-1 positive melanoma tumor.

Data Presentation

Table 1: Representative Transduction Efficiency and Cell Viability
T-Cell DonorMOITransduction Efficiency (% MART-1 TCR+)Cell Viability (%)
153592
1106889
254295
2107591
Table 2: Functional Assessment of MART-1 TCR-T-Cells
Effector CellsTarget CellsE:T RatioIFN-γ Release (pg/mL)% Specific Lysis
MART-1 TCR-TMART-1+10:1250065
MART-1 TCR-TMART-1-10:1<505
Untransduced TMART-1+10:1<507

Visualizations

Lentiviral_Transduction_Workflow Lentiviral Transduction Workflow for MART-1 TCR T-Cells cluster_vector_production Lentiviral Vector Production cluster_tcell_engineering T-Cell Engineering cluster_qc_validation Quality Control & Functional Validation p1 HEK293T Cell Culture p2 Plasmid Transfection (MART-1 TCR, Packaging, Envelope) p1->p2 p3 Viral Harvest & Concentration p2->p3 t3 Lentiviral Transduction p3->t3 Lentiviral Vector t1 T-Cell Isolation from PBMCs t2 T-Cell Activation (anti-CD3/CD28 + Cytokines) t1->t2 t2->t3 t4 Expansion of Engineered T-Cells t3->t4 q1 Transduction Efficiency (Flow Cytometry) t4->q1 q2 Cell Viability & Purity t4->q2 q3 Vector Copy Number (qPCR) t4->q3 f1 Cytokine Release Assay (ELISA) t4->f1 f2 Cytotoxicity Assay t4->f2

Caption: Workflow for generating MART-1 specific TCR T-cells.

MART1_TCR_Signaling_Pathway MART-1 TCR Signaling Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR MART-1 TCR CD3 CD3 Complex TCR->CD3 Lck Lck CD3->Lck Phosphorylation MHC MHC-I + MART-1 Peptide MHC->TCR Antigen Recognition ZAP70 ZAP-70 Lck->ZAP70 Activation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg PLCγ LAT->PLCg SLP76->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Calcineurin Calcineurin IP3->Calcineurin Ca2+ Release PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT Dephosphorylation NFkB NF-κB PKC->NFkB Activation Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene

References

Application Notes and Protocols for Creating MART-1 (27-35) Tetramers for T-cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the production and application of MART-1 (27-35) peptide-MHC class I tetramers for the detection and enumeration of antigen-specific CD8+ T cells. Melan-A (MART-1) is a key melanoma-associated antigen, and the ability to track T cells targeting this antigen is crucial in cancer immunology research and the development of immunotherapies.[1]

Introduction

Major Histocompatibility Complex (MHC) tetramers are powerful tools for identifying and quantifying antigen-specific T cells at the single-cell level.[2][3] These reagents are composed of four biotinylated peptide-MHC (pMHC) monomers bound to a central fluorochrome-conjugated streptavidin molecule.[2][4][5] The multimeric nature of the tetramer increases the avidity of the interaction with the T-cell receptor (TCR), allowing for stable binding and detection by flow cytometry.[5] The MART-1 (27-35) epitope, with the amino acid sequence AAGIGILTV, is a well-characterized HLA-A*02:01-restricted antigen recognized by cytotoxic T lymphocytes (CTLs).[1][6][7]

This document outlines the necessary protocols for the in-vitro refolding of the HLA-A*02:01 heavy chain and β2-microglobulin with the MART-1 (27-35) peptide, followed by biotinylation, purification, and tetramerization. Additionally, a detailed protocol for staining peripheral blood mononuclear cells (PBMCs) is provided.

Experimental Protocols

Part 1: Production of Biotinylated MART-1/HLA-A*02:01 Monomers

The production of functional pMHC monomers is the foundational step in creating high-quality tetramers. This process involves the expression of the MHC heavy chain and β2-microglobulin, followed by in vitro refolding in the presence of the specific peptide.

1.1 Recombinant Protein Expression:

The extracellular domain of the HLA-A*02:01 heavy chain, engineered to include a C-terminal BirA biotinylation site, and human β2-microglobulin are typically expressed in E. coli as inclusion bodies.[4][8]

1.2 In Vitro Refolding of pMHC Monomers:

This protocol is based on the dilution method to facilitate the correct folding of the MHC complex.

Table 1: Refolding Buffer Components

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 8.050 mMBuffering agent
L-arginine400 mMPrevents protein aggregation
Reduced glutathione5 mMReducing agent to facilitate disulfide bond formation
Oxidized glutathione0.5 mMOxidizing agent to facilitate disulfide bond formation
EDTA1 mMChelating agent
Phenylmethylsulfonyl fluoride (B91410) (PMSF)0.5 mMProtease inhibitor

Protocol:

  • Prepare the refolding buffer as detailed in Table 1 and cool to 4°C.

  • Under vigorous stirring, add the MART-1 (27-35) peptide to a final concentration of 10 µM.[9]

  • Sequentially add the solubilized β2-microglobulin and HLA-A*02:01 heavy chain inclusion bodies to final concentrations of 2 µM and 1 µM, respectively.[9]

  • Incubate the refolding mixture at 4°C for 48-72 hours with gentle stirring.[9]

  • Concentrate the refolding mixture using a centrifugal concentrator with a 30 kDa molecular weight cutoff.[10]

1.3 Biotinylation of Refolded Monomers:

Biotinylation of the C-terminal BirA tag on the heavy chain is essential for subsequent tetramerization.

Protocol:

  • To the concentrated and correctly folded pMHC monomers, add BirA enzyme, biotin, and ATP according to the enzyme manufacturer's instructions.

  • Incubate the reaction mixture at room temperature for 2-4 hours.

1.4 Purification of Biotinylated Monomers:

Purification is critical to remove unfolded proteins, aggregates, and excess biotin. A multi-step chromatography approach is recommended.

Table 2: Purification of Biotinylated pMHC Monomers

StepChromatography TypeColumnPurpose
1Anion ExchangeQ-SepharoseTo separate correctly folded monomers from aggregates and free β2m.[4]
2Size ExclusionSuperdex 75 or similarTo further purify the monomeric pMHC complex based on size.[10]

Protocol:

  • Load the biotinylation reaction onto a pre-equilibrated anion exchange column.

  • Elute the protein using a salt gradient (e.g., 0-1 M NaCl).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the correctly folded monomer.

  • Pool the positive fractions and concentrate.

  • Load the concentrated sample onto a size exclusion column to isolate the monomeric peak.

  • Collect and pool the fractions corresponding to the monomeric pMHC complex.

  • Determine the protein concentration and assess purity.

Part 2: Tetramerization and Quality Control

2.1 Tetramerization:

The final step is the assembly of the biotinylated monomers into a tetrameric complex using streptavidin conjugated to a fluorophore.

Protocol:

  • On ice, mix the purified, biotinylated MART-1/HLA-A*02:01 monomers with fluorochrome-conjugated streptavidin (e.g., PE or APC) at a molar ratio of 4:1.[4]

  • Add the streptavidin in four to five small aliquots over a period of 30-60 minutes to ensure proper tetramer formation.

  • Incubate the mixture on ice in the dark for at least 30 minutes.

  • To block any remaining biotin-binding sites on the streptavidin, add an excess of free D-biotin.

2.2 Quality Control:

Rigorous quality control is essential to ensure the specificity and functionality of the produced tetramers.

Table 3: Quality Control of MART-1 Tetramers

ParameterMethodExpected Outcome
Purity and Folding SDS-PAGE (non-reducing, non-boiled)A high molecular weight band corresponding to the tetramer complex, with minimal free monomer.[4]
Biotinylation ELISA with anti-β2m antibody on streptavidin-coated platesStrong signal for biotinylated monomers, no signal for non-biotinylated controls.[11]
Specificity Flow cytometry staining of known positive and negative T-cell populationsStaining of MART-1 specific T cells and no staining of irrelevant T cells or cells from an HLA-A*02:01 negative donor.[4]
Concentration Bradford assay or NanodropAccurate determination of the tetramer concentration.
Part 3: Staining of T-cells with MART-1 Tetramers

This protocol is designed for the staining of human PBMCs.

Protocol:

  • Prepare a single-cell suspension of PBMCs at a concentration of 2-5 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).[12]

  • To a 5 mL FACS tube, add 1-2 x 10^6 PBMCs.

  • Add the MART-1 tetramer at a pre-titrated optimal concentration (typically 1:100 to 1:200 dilution).[12]

  • Incubate for 30-60 minutes at 4°C in the dark.[12]

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Decant the supernatant.

  • Add a cocktail of fluorescently labeled antibodies for surface markers (see Table 4 for an example panel).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200-500 µL of FACS buffer, and if desired, add a viability dye according to the manufacturer's protocol.

  • Acquire the samples on a flow cytometer.

Table 4: Example Antibody Panel for Multicolor Flow Cytometry

MarkerFluorochromePurpose
MART-1 TetramerPE or APCDetection of MART-1 specific T cells
CD3FITC or PerCP-Cy5.5Pan T-cell marker
CD8APC-H7 or BV605Cytotoxic T-cell marker
CD4PE-Cy7 or BV786Helper T-cell marker (for exclusion)
Viability Dyee.g., Live/Dead Fixable AquaExclusion of dead cells
CD45RAe.g., BV510Naive/Effector T-cell differentiation
CCR7e.g., PE-CF594Central memory/Effector memory T-cell differentiation

Visualizations

experimental_workflow cluster_production Monomer Production cluster_tetramerization Tetramer Assembly cluster_application T-Cell Staining expression Recombinant Protein Expression (HLA-A*02:01 & β2m) refolding In Vitro Refolding with MART-1 Peptide expression->refolding biotinylation Biotinylation refolding->biotinylation purification Purification (Anion Exchange & Size Exclusion) biotinylation->purification tetramerization Tetramerization (Streptavidin-Fluorochrome) purification->tetramerization qc Quality Control (SDS-PAGE, ELISA, Flow) tetramerization->qc cell_prep PBMC Isolation staining Tetramer & Antibody Staining cell_prep->staining analysis Flow Cytometry Analysis staining->analysis

Caption: Experimental workflow for MART-1 tetramer production and T-cell staining.

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC MART-1/HLA-A2 (pMHC) TCR T-Cell Receptor (TCR) pMHC->TCR Binding CD3 CD3 Complex (with ITAMs) TCR->CD3 CD8 CD8 Co-receptor CD8->pMHC Lck Lck CD8->Lck ZAP70 ZAP70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates PI3K PI3K LAT_SLP76->PI3K Activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK Activates NFAT NFAT PLCg1->NFAT via Ca2+ NFkB NF-κB PLCg1->NFkB via DAG/PKC AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: T-cell receptor signaling cascade upon pMHC binding.

References

Application Notes and Protocols: Loading Dendritc Cells with MART-1 (27-35) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and regulating adaptive immune responses.[1][2] Their ability to process and present tumor-associated antigens (TAAs) to T cells makes them an attractive tool for cancer immunotherapy.[3][4] One of the most extensively studied melanoma-associated antigens is Melanoma Antigen Recognized by T-cells 1 (MART-1).[5][6] The MART-1 (27-35) peptide is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA-A2, making it a key target for anti-melanoma vaccines.[6][7]

These application notes provide detailed protocols for loading dendritic cells with the MART-1 (27-35) peptide, a critical step in the development of DC-based cancer vaccines. The protocols cover the generation of immature DCs from peripheral blood mononuclear cells (PBMCs), peptide pulsing (loading), and maturation of DCs. Additionally, methods for assessing the functional capacity of peptide-loaded DCs are described.

Data Summary: Quantitative Parameters for Loading Dendritic Cells with MART-1 (27-35) Peptide

The following tables summarize key quantitative data from various studies on the optimal conditions for loading dendritic cells with MART-1 peptide and subsequent T-cell activation.

Table 1: Parameters for Pulsing Dendritic Cells with MART-1 Peptide

ParameterConcentration/ValueIncubation TimeIncubation TemperatureSource
MART-1 (27-35) Peptide1 µM4 hours37°C[8]
MART-1 (27-35) Peptide4 µg/mL1 hour37°C[9]
MART-1 (27-35) Peptide4 µg2-4 hoursRoom Temperature[10]
Melan-A/MART-1 (26-35L) Peptide50 µmol/L2 hoursNot Specified[11]
MART-1 (27-35) Peptide10 µM1 hourNot Specified[12]

Table 2: Parameters for T-Cell Stimulation with Peptide-Loaded Dendritic Cells

Effector:Target Ratio (T-cell:DC)Co-culture DurationCytokine MeasuredSource
1:13 daysCFSE dilution[9]
1:15 hoursIFN-γ, TNF-α, IL-2[13]
20:17 days (with weekly re-stimulation)IFN-γ[12]
1:2 (DC:T-cell)72 hoursIFN-γ[5]

Experimental Protocols

Protocol 1: Generation of Immature Dendritic Cells from PBMCs

This protocol describes the generation of immature dendritic cells from peripheral blood mononuclear cells (PBMCs) using cytokine stimulation.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant Human Interleukin-4 (IL-4)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Isolate PBMCs from healthy donor blood or patient samples by density gradient centrifugation using Ficoll-Paque PLUS.

  • Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

  • Wash the enriched monocytes twice with PBS.

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).

  • Culture the cells at a density of 1 x 10^6 cells/mL in a T-75 flask.

  • Add recombinant human GM-CSF (e.g., 50 ng/mL) and recombinant human IL-4 (e.g., 50 ng/mL) to the culture medium. Dendritic cells can be derived from monocytes cultured with GM-CSF and IL-4.[3]

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • On day 3, add fresh complete medium containing GM-CSF and IL-4.

  • On day 5 or 7, harvest the non-adherent and loosely adherent cells, which represent the immature DC population.

Protocol 2: Loading (Pulsing) Dendritic Cells with MART-1 (27-35) Peptide

This protocol details the procedure for loading immature dendritic cells with the MART-1 (27-35) peptide.

Materials:

  • Immature Dendritic Cells (from Protocol 1)

  • MART-1 (27-35) peptide (Sequence: AAGIGILTV)

  • Serum-free RPMI-1640 medium

  • Human β2-microglobulin (optional, can enhance peptide binding)

Procedure:

  • Wash the immature DCs twice with serum-free RPMI-1640 medium.

  • Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in serum-free RPMI-1640 medium.

  • Add the MART-1 (27-35) peptide to the cell suspension at a final concentration of 1-10 µg/mL.

  • Optionally, add human β2-microglobulin (e.g., 5 µg/mL) to stabilize the peptide-MHC complex.[8]

  • Incubate the cells for 1-4 hours at 37°C in a humidified 5% CO2 incubator.[8][9]

  • After incubation, wash the peptide-pulsed DCs three times with PBS to remove excess, unbound peptide.

Protocol 3: Maturation of Peptide-Loaded Dendritic Cells

This protocol describes the induction of maturation in peptide-loaded dendritic cells, which is crucial for their ability to activate naive T cells.

Materials:

  • Peptide-loaded Dendritic Cells (from Protocol 2)

  • Complete RPMI-1640 medium

  • Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) or other maturation stimuli like Lipopolysaccharide (LPS) or CD40L.

Procedure:

  • Resuspend the peptide-loaded DCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • Add a maturation cocktail to the cell culture. A commonly used cocktail consists of:

    • TNF-α (e.g., 10 ng/mL)

    • IL-1β (e.g., 10 ng/mL)

    • IL-6 (e.g., 100 ng/mL)

    • Prostaglandin E2 (PGE2) (e.g., 1 µg/mL)

  • Alternatively, use other maturation stimuli such as LPS (100 ng/mL).

  • Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Mature DCs can be identified by the upregulation of surface markers such as CD80, CD83, CD86, and HLA-DR, which can be assessed by flow cytometry.

Protocol 4: Functional Assay - T-Cell Activation and IFN-γ Release

This protocol outlines a method to assess the ability of MART-1 peptide-loaded mature DCs to activate MART-1 specific T cells.

Materials:

  • Mature, MART-1 peptide-loaded Dendritic Cells (from Protocol 3)

  • MART-1 specific CD8+ T cells (can be a T-cell line or isolated from patient PBMCs)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • IFN-γ ELISA kit or ELISpot assay kit

Procedure:

  • Co-culture the mature, peptide-loaded DCs with MART-1 specific CD8+ T cells in a 96-well round-bottom plate at a desired effector-to-target ratio (e.g., 10:1 T cells to DCs).

  • Include appropriate controls:

    • T cells alone

    • DCs alone (unpulsed)

    • T cells co-cultured with unpulsed DCs

    • T cells co-cultured with DCs pulsed with an irrelevant peptide

  • Incubate the co-culture for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, collect the supernatant to measure IFN-γ secretion by ELISA.

  • Alternatively, perform an IFN-γ ELISpot assay to determine the frequency of IFN-γ-secreting T cells.

Visualizations

Signaling Pathway: MHC Class I Presentation of Exogenous MART-1 Peptide

Exogenous peptides like MART-1 (27-35) are taken up by dendritic cells and can be presented via the MHC class I pathway through a process called cross-presentation.[1][2] This is essential for priming CD8+ cytotoxic T lymphocytes.

MHC_Class_I_Presentation cluster_0 Extracellular Space cluster_1 Dendritic Cell MART1_Peptide MART-1 (27-35) Peptide Endosome Endosome MART1_Peptide->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Cross-presentation pathway TAP TAP Transporter Cytosol->TAP Peptide transport ER Endoplasmic Reticulum (ER) TAP->ER Peptide_MHC_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_Complex Peptide Loading Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transport to Surface CTL CD8+ Cytotoxic T-Lymphocyte (CTL) Cell_Surface->CTL Antigen Presentation

Caption: MHC Class I Cross-Presentation Pathway for MART-1 Peptide.

Experimental Workflow: Loading Dendritic Cells with MART-1 Peptide

The following diagram illustrates the overall workflow for generating and loading dendritic cells with the MART-1 peptide for T-cell activation.

Experimental_Workflow PBMC_Isolation 1. Isolate PBMCs from Blood Monocyte_Enrichment 2. Enrich for Monocytes PBMC_Isolation->Monocyte_Enrichment DC_Generation 3. Differentiate into Immature DCs (GM-CSF + IL-4) Monocyte_Enrichment->DC_Generation Peptide_Pulsing 4. Pulse with MART-1 (27-35) Peptide DC_Generation->Peptide_Pulsing Maturation 5. Induce Maturation (e.g., Maturation Cocktail) Peptide_Pulsing->Maturation Functional_Assay 6. Co-culture with MART-1 specific T-cells Maturation->Functional_Assay Analysis 7. Analyze T-cell Activation (e.g., IFN-γ) Functional_Assay->Analysis

Caption: Workflow for MART-1 Peptide Loading of Dendritic Cells.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing T-Cell Response to MART-1 (27-35)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the Melanoma Antigen Recognized by T-cells (MART-1) epitope (27-35).

Frequently Asked Questions (FAQs)

Q1: What is the MART-1 (27-35) epitope and why is it a focus of research?

The MART-1 (27-35) peptide, with the amino acid sequence AAGIGILTV, is an immunogenic epitope of the MART-1 protein (also known as Melan-A).[1][2][3] It is presented by the HLA-A*0201 molecule on the surface of melanoma cells and can be recognized by cytotoxic T lymphocytes (CTLs).[1] This makes it a key target for immunotherapies against melanoma, including cancer vaccines and adoptive T-cell therapies.[4]

Q2: Why do my T-cells exhibit a low response to the native MART-1 (27-35) peptide?

A low T-cell response to the native MART-1 (27-35) epitope can be attributed to several factors:

  • Weak Binding Affinity: The native peptide has a suboptimal anchor residue at position 2 (Alanine), leading to weak and unstable binding to the HLA-A*0201 molecule.[5][6]

  • Central Tolerance: As MART-1 is a "self" antigen also expressed on normal melanocytes, high-avidity T-cells that could strongly recognize it are often eliminated during T-cell development in the thymus (central tolerance) to prevent autoimmunity.[7]

  • Activation-Induced Cell Death (AICD): Upon repeated stimulation with their cognate antigen, activated T-cells can undergo programmed cell death, which can limit the persistence of the anti-tumor T-cell response.[8]

Q3: What are "heteroclitic" or "superagonist" MART-1 peptides, and should I use them?

Heteroclitic peptides, or superagonists, are modified versions of the native epitope designed to enhance T-cell responses.[9][10] For MART-1 (27-35), common modifications involve substituting the Alanine at position 1 or 2 with Leucine. These changes increase the peptide's binding affinity and stability with the HLA-A*0201 molecule.[4][6]

Using these superagonists can lead to more efficient generation of specific CTLs in vitro, with these T-cells often showing enhanced sensitivity to the native MART-1 peptide.[9][10] However, it is crucial to verify that T-cells stimulated with a modified peptide can still effectively recognize and lyse tumor cells presenting the native epitope.[6][7]

Troubleshooting Guides

Issue 1: Poor In Vitro Expansion of MART-1 (27-35)-Specific T-Cells
Possible Cause Troubleshooting Step Rationale
Low Immunogenicity of Native PeptideUse a modified MART-1 peptide (superagonist) for initial T-cell stimulation.Modified peptides bind more stably to HLA-A2, providing a stronger and more sustained signal to the T-cell receptor (TCR), leading to more robust T-cell activation and proliferation.[9][10]
Suboptimal Antigen PresentationUse professional antigen-presenting cells (APCs) like mature dendritic cells (DCs) pulsed with the MART-1 peptide.Mature DCs express high levels of co-stimulatory molecules (e.g., CD80, CD86) that are essential for effective T-cell activation and expansion.[11]
Insufficient Cytokine SupportSupplement the culture medium with Interleukin-2 (IL-2). A common starting concentration is 300 IU/mL.IL-2 is a potent T-cell growth factor that promotes the proliferation and survival of activated T-cells.[1]
T-Cell Exhaustion/AICDConsider adding antioxidants like MnTBAP to the culture.TCR stimulation can lead to the production of reactive oxygen species (ROS), which can trigger activation-induced cell death (AICD). Antioxidants can mitigate this effect and improve T-cell survival.[8]
Issue 2: T-Cells Recognize Peptide-Pulsed Targets but Not Melanoma Cell Lines
Possible Cause Troubleshooting Step Rationale
Low Antigen Density on Tumor CellsUse melanoma cell lines known to have high MART-1 expression. You can also try to upregulate MART-1 expression using agents like IFN-beta.The number of MART-1 epitopes on the surface of tumor cells may be too low to trigger T-cell recognition. Increasing antigen expression can overcome this threshold.[11]
Low Avidity of T-CellsGenerate T-cells using superagonist peptides, which can sometimes produce T-cells with higher sensitivity for the native peptide. Alternatively, screen for high-avidity T-cell clones.T-cells with low-avidity TCRs may require a high density of peptide-MHC complexes for activation, which is present on peptide-pulsed cells but not necessarily on tumor cells.[9][12]
TCR Specificity MismatchIf using a modified peptide for T-cell generation, ensure the expanded T-cells are cross-reactive with the native peptide presented by tumor cells.The conformation of the modified peptide when bound to HLA-A2 can differ from the native peptide, and some T-cell clones may not recognize both forms.[6][7][13]
Tumor Immune EvasionCheck for downregulation of HLA-A*0201 on the melanoma cell line.Tumors can evade immune recognition by downregulating MHC class I molecules, preventing the presentation of any tumor antigens to CTLs.

Data Summary: Modified MART-1 Peptides

Peptide NameSequenceModification from Native (AAGIGILTV)Key Findings
Native MART-1 (27-35) AAGIGILTV-Weakly immunogenic, low binding affinity to HLA-A2.[5]
1L Superagonist LAGIGILTVAlanine to Leucine at position 1 (27th residue of MART-1).Induces CTLs with enhanced sensitivity to the native peptide and increased IFN-γ and IL-2 production.[9][10]
27L Analogue (in decamer) ELAGIGILTVAlanine to Leucine at position 2 (27th residue of MART-1), in the context of the 26-35 decamer.Improved HLA-A*0201 binding and potent immunogenicity.[4] T-cells primed with this may have reduced avidity for the natural antigen.[6]

Key Experimental Protocols

Protocol 1: In Vitro Sensitization of PBMCs to Generate MART-1-Specific CTLs

This protocol is adapted from methodologies used in studies evaluating MART-1 peptide immunogenicity.[1]

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*0201 positive donors using a Ficoll-Hypaque gradient.

  • Peptide Pulsing: Incubate PBMCs at a concentration of 1.5 x 10^6 cells/mL with 1 µM of the MART-1 peptide (either native or a modified version) overnight at 37°C in 5% CO2.

  • Cytokine Addition: On day 1, add human recombinant Interleukin-2 (IL-2) to a final concentration of 300 IU/mL.

  • Restimulation: At weekly intervals, restimulate the T-cells with irradiated, peptide-pulsed autologous PBMCs.

  • Culture Maintenance: Maintain the cultures, splitting the cells as needed and adding fresh media containing IL-2.

  • Analysis: After 2-3 weeks of culture, assess the T-cells for specificity and functionality using cytotoxicity assays (e.g., 51Cr-release) or cytokine release assays (ELISPOT, ELISA) against peptide-pulsed target cells (like T2 cells) and melanoma cell lines.

Protocol 2: Cytotoxicity Assay (Chromium-51 Release)

This is a standard method to measure the lytic capacity of cytotoxic T lymphocytes.

  • Target Cell Labeling: Label target cells (e.g., T2 cells pulsed with MART-1 peptide, or a melanoma cell line) with 51Cr for 1-2 hours.

  • Co-incubation: Co-culture the labeled target cells with the effector MART-1-specific T-cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 20:1, 40:1) in a 96-well plate for 4 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Spontaneous release: Target cells incubated without effector cells.

    • Maximum release: Target cells lysed with a detergent.

Visual Guides

aicd_pathway Simplified Pathway of Activation-Induced Cell Death (AICD) cluster_trigger Trigger cluster_inhibition Inhibition Point cluster_outcome Outcome tcr TCR Engagement (MART-1 Peptide + HLA-A2) ros Increased Reactive Oxygen Species (ROS) tcr->ros leads to inhibitor Antioxidant (e.g., MnTBAP) inhibitor->ros inhibits aicd Activation-Induced Cell Death (AICD) ros->aicd triggers

References

MART-1 (27-35) peptide solubility and aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and aggregation of the MART-1 (27-35) peptide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of the MART-1 (27-35) peptide in a question-and-answer format.

FAQs

Q1: What is the recommended solvent for dissolving lyophilized MART-1 (27-35) peptide?

A1: The recommended solvent depends on the final application. For most in vitro assays, sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for creating a concentrated stock solution. Some suppliers provide the peptide as a 1 mM solution in DMSO[1]. For applications where DMSO is not suitable, high-purity water or acetonitrile (B52724) can be used, although solubility may be lower. One supplier suggests that the peptide is soluble in distilled water up to 2 mg/mL[2].

Q2: My MART-1 (27-35) peptide is not dissolving completely. What should I do?

A2: Incomplete dissolution is a common issue with hydrophobic peptides like MART-1 (27-35). Here are some steps to improve solubility:

  • Sonication: Gentle sonication in a water bath for short intervals (e.g., 10-15 seconds) can help break up peptide aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing can also aid in dissolving the peptide.

  • Warming: Gently warming the solution to 37°C may improve solubility, but avoid excessive heat as it can degrade the peptide.

  • pH Adjustment: For aqueous solutions, adjusting the pH away from the peptide's isoelectric point can increase solubility. Since MART-1 (27-35) is a relatively neutral peptide, this may have a limited effect.

Q3: I observed precipitation when diluting my DMSO stock of MART-1 (27-35) into an aqueous buffer. How can I prevent this?

A3: This is a common phenomenon when diluting a hydrophobic peptide from an organic solvent into an aqueous solution. To minimize precipitation:

  • Slow Dilution: Add the aqueous buffer to the DMSO stock solution slowly while vortexing.

  • Lower Final Concentration: The final concentration of the peptide in the aqueous buffer may be too high. Try diluting to a lower final concentration.

  • Optimize Buffer Composition: The presence of salts or other components in your buffer may affect solubility. Consider testing different buffer formulations.

  • Maintain a Small Percentage of Organic Solvent: In many cell-based assays, a final DMSO concentration of up to 0.5% is well-tolerated and can help maintain peptide solubility.

Troubleshooting Common Problems

ProblemPossible CauseRecommended Solution
Peptide appears aggregated or forms a gel in the vial. The peptide has absorbed moisture.Warm the vial to room temperature before opening. If aggregation persists, attempt to dissolve in a small amount of pure DMSO or another suitable organic solvent before diluting.
Inconsistent results in T-cell stimulation assays. Peptide aggregation in the culture medium leading to variable effective concentrations.Prepare fresh dilutions of the peptide for each experiment. Briefly sonicate the final diluted peptide solution before adding it to the cells.
Peptide degradation due to improper storage.Aliquot the peptide stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High background in fluorescence-based aggregation assays (e.g., ThT assay). The peptide solution was not properly filtered.Filter the peptide stock solution through a 0.22 µm syringe filter before use.
Contamination of buffers or reagents.Use high-purity, filtered buffers and reagents.

Quantitative Data Summary

The solubility of MART-1 (27-35) can vary depending on the supplier and the specific synthesis batch. The following table summarizes available quantitative data.

SolventReported SolubilitySource
WaterUp to 2 mg/mL[2]
DMSO1 mM[1]
DMSO≥ 25 mg/mL (for MART-1 26-35)[3]

Note: The solubility of hydrophobic peptides is often limited in aqueous solutions. It is recommended to first dissolve the peptide in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into the desired aqueous buffer.

Experimental Protocols

Protocol 1: Solubilization of Lyophilized MART-1 (27-35) Peptide

This protocol describes the recommended procedure for dissolving lyophilized MART-1 (27-35) peptide to create a stock solution.

Materials:

  • Lyophilized MART-1 (27-35) peptide

  • High-purity, sterile DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 1 mM stock solution of MART-1 (27-35) with a molecular weight of 814.0 g/mol , dissolve 0.814 mg in 1 mL of DMSO).

  • Close the vial and vortex thoroughly for 1-2 minutes.

  • If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-15 seconds. Repeat if necessary, allowing the vial to cool on ice between sonications.

  • Once the peptide is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring MART-1 (27-35) Aggregation

This protocol provides a method for monitoring the aggregation of MART-1 (27-35) peptide in vitro using the fluorescent dye Thioflavin T (ThT).

Materials:

  • MART-1 (27-35) peptide stock solution (in DMSO)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm

Procedure:

  • Prepare a working solution of MART-1 (27-35) in the assay buffer by diluting the DMSO stock. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on aggregation.

  • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

  • In a 96-well plate, add the MART-1 (27-35) working solution and the ThT working solution to each well. Include control wells with buffer and ThT only (for background fluorescence).

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader.

  • Plot the fluorescence intensity versus time to monitor the kinetics of peptide aggregation. An increase in fluorescence indicates the formation of amyloid-like fibrils.

Protocol 3: In Vitro Stimulation of T-cells with MART-1 (27-35) Peptide

This protocol outlines a general procedure for stimulating peripheral blood mononuclear cells (PBMCs) with the MART-1 (27-35) peptide to induce a specific T-cell response, which can be measured by IFN-γ release.

Materials:

  • Isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • MART-1 (27-35) peptide stock solution (in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • 96-well cell culture plates

  • IFN-γ ELISA kit or ELISpot kit

  • Positive control (e.g., phytohemagglutinin)

  • Negative control (irrelevant peptide)

Procedure:

  • Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete culture medium.

  • Prepare a working solution of the MART-1 (27-35) peptide in complete culture medium by diluting the DMSO stock. A typical final peptide concentration for T-cell stimulation is 1-10 µg/mL. The final DMSO concentration should be below 0.5%.

  • Add the MART-1 (27-35) working solution, positive control, and negative control to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

  • After incubation, collect the cell culture supernatant to measure IFN-γ secretion using an ELISA kit according to the manufacturer's instructions. Alternatively, use an ELISpot assay to enumerate IFN-γ secreting cells.

  • Analyze the results by comparing the IFN-γ levels in the MART-1 stimulated wells to the negative control wells.

Visualizations

Signaling Pathway

MART1_TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MART1_HLA MART-1 (27-35) / HLA-A2 Complex TCR T-Cell Receptor (TCR) MART1_HLA->TCR Recognition CD3 CD3 Complex TCR->CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck Lck Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-2) NFAT->Cytokine_Production NFkB NF-κB PKC->NFkB activates NFkB->Cytokine_Production AP1 AP-1 Ras_MAPK->AP1 activates AP1->Cytokine_Production TCell_Stimulation_Workflow cluster_Preparation Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis Isolate_PBMC Isolate PBMCs from whole blood Plate_Cells Plate PBMCs in 96-well plate Isolate_PBMC->Plate_Cells Dissolve_Peptide Dissolve MART-1 (27-35) peptide in DMSO Dilute_Peptide Dilute peptide in culture medium Dissolve_Peptide->Dilute_Peptide Add_Peptide Add diluted peptide to cells Dilute_Peptide->Add_Peptide Plate_Cells->Add_Peptide Incubate Incubate for 24-72 hours Add_Peptide->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Measure_IFNg Measure IFN-γ (ELISA or ELISpot) Collect_Supernatant->Measure_IFNg Analyze_Data Analyze Data Measure_IFNg->Analyze_Data Solubility_Aggregation_Troubleshooting cluster_Problem Problem cluster_Cause Potential Cause cluster_Solution Solution Incomplete_Dissolution Incomplete Dissolution Use_Organic_Solvent Use Organic Solvent (DMSO) Incomplete_Dissolution->Use_Organic_Solvent Sonication_Vortexing Sonication / Vortexing Incomplete_Dissolution->Sonication_Vortexing Precipitation Precipitation upon Dilution Slow_Dilution Slow Dilution Precipitation->Slow_Dilution Optimize_Buffer Optimize Buffer Precipitation->Optimize_Buffer Aggregation Aggregation over Time Proper_Aliquoting_Storage Proper Aliquoting & Storage Aggregation->Proper_Aliquoting_Storage Hydrophobicity High Hydrophobicity Hydrophobicity->Incomplete_Dissolution Hydrophobicity->Aggregation Concentration High Concentration Concentration->Incomplete_Dissolution Concentration->Precipitation Solvent_Mismatch Solvent Mismatch Solvent_Mismatch->Precipitation Improper_Storage Improper Storage Improper_Storage->Aggregation

References

Technical Support Center: Optimizing MART-1 (27-35) Concentration for T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MART-1 (27-35) peptide in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of MART-1 (27-35) peptide to use for pulsing antigen-presenting cells (APCs) in a T-cell assay?

The optimal concentration of MART-1 (27-35) peptide can vary depending on the specific T-cell assay, the cell types used (e.g., T2 cells, dendritic cells), and the avidity of the T-cell receptors (TCRs) being studied. A common starting point for peptide pulsing is 1 µM, with a titration range of 0.1 µM to 10 µM often being effective. For sensitive assays like ELISpot, concentrations as low as 1 µg/mL have been used successfully. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q2: I am not seeing a strong T-cell response in my assay. What are some potential reasons related to the MART-1 (27-35) peptide?

Several factors related to the MART-1 (27-35) peptide could lead to a weak T-cell response:

  • Suboptimal Peptide Concentration: The concentration of the peptide may be too low to effectively load onto the MHC molecules of your APCs. Conversely, excessively high concentrations can sometimes lead to T-cell anergy or non-specific activation. A peptide titration is crucial.

  • Peptide Stability and Handling: MART-1 (27-35) peptide, like other peptides, can degrade if not stored and handled properly. It is typically recommended to store the peptide lyophilized at -20°C or -80°C and, once reconstituted (e.g., in DMSO), to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Peptide Purity: The purity of the synthetic peptide can impact its effectiveness. Impurities can interfere with MHC binding or T-cell recognition. It is advisable to use high-purity (>90% or >95%) peptides.[2]

  • HLA-A2 Subtype of APCs: The binding of MART-1 (27-35) can vary between different HLA-A2 subtypes.[3][4] Ensure your APCs express a receptive HLA-A2 subtype, with HLA-A*0201 being the most commonly studied.[3][4]

  • Use of Peptide Analogs: The native MART-1 (27-35) peptide has variants, such as the MART-1 (26-35) decapeptide, which may exhibit different binding affinities and stabilities.[1][5] In some cases, "superagonist" or altered peptide ligands are used to elicit stronger T-cell responses.[6]

Q3: Should I use the MART-1 (27-35) nonamer or the MART-1 (26-35) decamer in my experiments?

Both the MART-1 (27-35) nonamer (AAGIGILTV) and the MART-1 (26-35) decamer (EAAGIGILTV) are used in research. The choice can depend on the specific T-cell clones being investigated and the experimental goals. The native nonamer is what has been found on the surface of melanoma cells.[7] However, some studies suggest the decamer may have a higher binding affinity for certain T-cell receptors.[1][5] It is important to be consistent with the peptide used throughout a study.

Troubleshooting Guides

Issue 1: High background in ELISpot or Intracellular Cytokine Staining (ICS) assays.
Potential Cause Troubleshooting Step
Peptide concentration too high Perform a peptide titration experiment to find a concentration that gives a robust signal with low background.
Contaminated peptide stock Use a fresh, high-purity batch of MART-1 (27-35) peptide. Ensure proper sterile handling during reconstitution and use.
Non-specific T-cell activation Include a negative control peptide (an irrelevant peptide that binds to the same HLA allele) to assess non-specific responses.
Issue 2: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
Variability in peptide pulsing Standardize the peptide pulsing protocol, including incubation time, temperature, and cell density.
Peptide degradation Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.[1]
Inconsistent APC preparation Ensure consistent APC viability and cell surface expression of HLA-A2.

Data Presentation

Table 1: Recommended Starting Concentrations of MART-1 (27-35) for Various T-Cell Assays

T-Cell Assay Antigen Presenting Cell (APC) Type Recommended Starting Concentration Typical Titration Range Reference
ELISpot T2 cells, PBMCs10 µg/mL1 - 50 µg/mL[8][9]
Cytotoxicity Assay (e.g., 51Cr release) T2 cells1 µM0.1 - 10 µM[6]
Intracellular Cytokine Staining (ICS) T2 cells, Dendritic Cells1 µM0.1 - 10 µM[10]
T-Cell Proliferation Assay PBMCs, Dendritic Cells10 µg/mL0.1 - 10 µg/mL[11]
Tetramer Staining N/A (Used for detection, not stimulation)N/AN/A[12][13]

Experimental Protocols

Protocol 1: Peptide Pulsing of T2 Cells for T-Cell Stimulation

This protocol describes the process of loading MART-1 (27-35) peptide onto T2 cells, which are a common APC line for in vitro T-cell assays due to their TAP deficiency, resulting in high levels of empty surface HLA-A2 molecules.

  • Cell Preparation: Culture T2 cells in complete RPMI-1640 medium. On the day of the experiment, harvest the cells and wash them twice with serum-free RPMI-1640.

  • Cell Counting and Resuspension: Count the T2 cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Peptide Dilution: Prepare a working stock of MART-1 (27-35) peptide by diluting the concentrated stock (e.g., 1mM in DMSO) in serum-free RPMI-1640 to the desired final concentration for pulsing (e.g., 1 µM).

  • Pulsing: Add the diluted peptide to the T2 cell suspension. Incubate for 2 hours at 37°C in a humidified 5% CO2 incubator.

  • Washing: After incubation, wash the peptide-pulsed T2 cells three times with complete RPMI-1640 to remove any unbound peptide.

  • Use in Assay: The peptide-pulsed T2 cells are now ready to be used as stimulators in your T-cell assay (e.g., co-culture with effector T-cells).

Visualizations

T_Cell_Activation_Workflow cluster_preparation Preparation cluster_pulsing Peptide Pulsing cluster_coculture Co-culture cluster_assay Assay cluster_analysis Analysis Peptide MART-1 (27-35) Peptide Stock Pulsing Incubate T2 Cells with Peptide Peptide->Pulsing T2_Cells T2 Cells (APCs) T2_Cells->Pulsing Coculture Co-culture with Effector T-Cells Pulsing->Coculture Washed Pulsed T2 Cells Assay T-Cell Assay (ELISpot, ICS, etc.) Coculture->Assay Analysis Data Analysis Assay->Analysis

Caption: Experimental workflow for a typical T-cell assay using MART-1 (27-35) peptide.

TCR_Signaling_Pathway cluster_cell_interaction Cell-Cell Interaction cluster_recognition Antigen Recognition cluster_signaling Intracellular Signaling APC APC (e.g., T2 Cell) pMHC MART-1/HLA-A2 Complex T_Cell CD8+ T-Cell TCR TCR pMHC->TCR Binds CD8 CD8 TCR->CD8 Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates PLCg PLCγ ZAP70->PLCg Activates Effector Effector Functions (Cytokine Release, Cytotoxicity) PLCg->Effector Leads to

Caption: Simplified signaling pathway of T-cell activation by MART-1 (27-35) peptide.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic MART-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic MART-1 peptide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experiments. Batch-to-batch variability of synthetic peptides can significantly impact experimental outcomes, and this guide provides troubleshooting tips and frequently asked questions to help you navigate these issues.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent T-cell activation with different batches of MART-1 peptide. What could be the cause?

A1: Inconsistent T-cell activation is a common issue arising from batch-to-batch variability. Several factors can contribute to this problem:

  • Peptide Purity and Impurities: Different synthesis batches can have varying purity levels and contain different impurities. Truncated or deletion peptide sequences, by-products from the synthesis process, or residual solvents can all affect the biological activity of the peptide.[1][2][3] It is recommended to use peptides with a purity of >90% for sensitive applications like T-cell assays.[4]

  • Presence of Trifluoroacetic Acid (TFA): TFA is often used in peptide purification and can remain as a counter-ion. Residual TFA can be cytotoxic or interfere with cellular assays, leading to inconsistent results.[5][6]

  • Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides) from bacteria can cause non-specific immune stimulation, leading to false-positive results or variability in T-cell activation assays.[5]

  • Peptide Stability and Degradation: Improper storage or handling can lead to peptide degradation. Peptides containing amino acids like Cys, Met, or Trp are particularly susceptible to oxidation.[7][8]

Q2: What is the recommended way to store and handle synthetic MART-1 peptide to ensure its stability?

A2: Proper storage and handling are critical for maintaining the integrity and activity of your MART-1 peptide.

  • Long-term Storage: Lyophilized peptides should be stored at -20°C or -80°C for long-term stability.[7][9] The vial should be tightly sealed and protected from light.[7]

  • Short-term Storage: For short-term storage (days to weeks), lyophilized peptides can be kept at 4°C.[9]

  • Reconstitution and Aliquoting: Before reconstitution, allow the peptide vial to equilibrate to room temperature to prevent condensation.[7] Once reconstituted in a suitable solvent, it is highly recommended to create single-use aliquots to avoid multiple freeze-thaw cycles, which can lead to peptide degradation.[5][7]

  • Storage of Solutions: Peptide solutions are less stable than their lyophilized form. For optimal stability, store solutions at -20°C or -80°C.[8][9] The stability of peptides in solution can be pH-dependent, with a pH range of 5-7 generally being optimal.[9]

Q3: How do I choose the right solvent to dissolve my MART-1 peptide, and what should I do if it doesn't dissolve?

A3: Peptide solubility depends on its amino acid sequence and physicochemical properties. The MART-1 (26-35) analog ELAGIGILTV is relatively hydrophobic.

  • Recommended Solvents: For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) are often recommended for preparing a stock solution.[10] You can then dilute this stock solution into your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your cells and does not exceed a level that causes toxicity (typically <1%).

  • Troubleshooting Insolubility: If you encounter solubility issues, you can try gentle warming or sonication. It is crucial to start with a small amount of the peptide to test solubility before dissolving the entire batch. If the peptide remains insoluble, you may need to try a different solvent system. Some suppliers offer a peptide solubility test to determine the best buffer and pH for dissolution.[5]

Troubleshooting Guides

Issue 1: High Background or Non-Specific T-Cell Activation
Potential Cause Troubleshooting Step Recommended Action
Endotoxin Contamination Test for endotoxins using a Limulus Amebocyte Lysate (LAL) assay.Purchase peptides with guaranteed low endotoxin levels (e.g., ≤ 0.01 EU/µg).[5]
TFA Contamination Check the certificate of analysis for information on counter-ions.Consider using peptides that have been exchanged to a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[4][5]
Peptide Impurities Review the HPLC and mass spectrometry data for the peptide batch.Use highly purified peptides (>95%) for your experiments. If impurities are suspected, consider re-purifying the peptide.[1][2]
Issue 2: Low or No T-Cell Response to MART-1 Peptide
Potential Cause Troubleshooting Step Recommended Action
Peptide Degradation Review storage and handling procedures.Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles by aliquoting.[7][9]
Incorrect Peptide Concentration Verify the calculation of the net peptide content.The net peptide content is typically lower than the gross weight due to the presence of counter-ions and water. Use the net peptide content for accurate concentration calculations.[5]
Poor Peptide Solubility Observe the peptide solution for any precipitation.Ensure the peptide is fully dissolved. If necessary, prepare a fresh stock solution using an appropriate solvent and vortexing or sonication.[5][10]
Suboptimal Assay Conditions Review the experimental protocol.Optimize the peptide concentration and incubation time for T-cell stimulation. Titrate the peptide to find the optimal concentration for your specific assay.[11]

Quantitative Data Summary

The following table summarizes the recommended purity levels for synthetic peptides in different applications and the potential impact of impurities.

Peptide Purity Common Applications Potential Impact of Lower Purity
>98% In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography)High risk of off-target effects and unreliable data.
>95% T-cell assays, ELISpot, intracellular cytokine staining, cell-based assaysIncreased risk of non-specific stimulation or inhibition, leading to variability.[4]
>80% Preliminary screening, non-quantitative ELISA, antibody productionMay be acceptable for initial studies, but results should be confirmed with higher purity peptides.[4]
Crude Not recommended for biological assaysContains a high percentage of impurities that will likely interfere with the experiment.

Experimental Protocols

Protocol 1: Quality Control of Synthetic MART-1 Peptide
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the peptide batch.

    • Methodology:

      • Dissolve the lyophilized peptide in an appropriate solvent (e.g., acetonitrile/water mixture).

      • Inject the sample into a reverse-phase HPLC column (e.g., C18).

      • Elute the peptide using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA.

      • Detect the peptide using UV absorbance at 210-220 nm.

      • The purity is calculated as the area of the main peptide peak divided by the total area of all peaks.[12][13]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the identity (molecular weight) of the peptide.

    • Methodology:

      • Introduce the dissolved peptide into a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

      • Measure the mass-to-charge ratio (m/z) of the ionized peptide.

      • Compare the observed molecular weight with the theoretical molecular weight of the MART-1 peptide sequence.[1][2][12]

Protocol 2: IFN-γ ELISpot Assay for T-Cell Activation
  • Purpose: To quantify the frequency of MART-1-specific, IFN-γ-secreting T-cells.

  • Methodology:

    • Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add peripheral blood mononuclear cells (PBMCs) to the wells (e.g., 2 x 10^5 cells/well).[14]

    • Stimulate the cells with the MART-1 peptide at a predetermined optimal concentration (e.g., 10 µg/mL).[15] Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., PHA or a CEF peptide pool).[14]

    • Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[15]

    • Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.

    • After incubation and washing, add streptavidin-alkaline phosphatase.

    • Develop the spots with a substrate solution (e.g., BCIP/NBT).

    • Stop the reaction by washing with water, allow the plate to dry, and count the spots using an ELISpot reader.[15]

Visualizations

Experimental_Workflow Troubleshooting Workflow for MART-1 Peptide Variability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Action cluster_3 Resolution Problem Inconsistent T-cell Activation with Different MART-1 Batches CheckPurity Review Certificate of Analysis (HPLC, MS, Purity) Problem->CheckPurity CheckHandling Verify Storage & Handling (Temp, Freeze-Thaw) Problem->CheckHandling CheckSolubility Confirm Peptide Dissolution (Visual Inspection) Problem->CheckSolubility QualifyNewBatch Qualify New Batch: - Side-by-side with old batch - Titrate peptide concentration CheckPurity->QualifyNewBatch Data looks good OrderNewPeptide Order New Peptide: - Specify >95% purity - Request TFA removal - Endotoxin testing CheckPurity->OrderNewPeptide Purity <90% or impurities present CheckHandling->QualifyNewBatch Handled correctly CheckHandling->OrderNewPeptide Improperly stored CheckSolubility->QualifyNewBatch Fully dissolved OptimizeProtocol Optimize Assay Protocol: - Cell density - Incubation time CheckSolubility->OptimizeProtocol Precipitation observed QualifyNewBatch->OrderNewPeptide New batch also fails ConsistentResults Consistent & Reproducible Experimental Results QualifyNewBatch->ConsistentResults New batch performs well OrderNewPeptide->QualifyNewBatch New peptide received OptimizeProtocol->QualifyNewBatch

Caption: Troubleshooting workflow for addressing batch-to-batch variability of MART-1 peptide.

T_Cell_Activation_Pathway MART-1 Peptide T-Cell Activation Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell MART1 MART-1 Peptide HLA_A2 HLA-A2 MART1->HLA_A2 Binding Peptide_HLA Peptide-HLA-A2 Complex HLA_A2->Peptide_HLA TCR T-Cell Receptor (TCR) Peptide_HLA->TCR Recognition CD8 CD8 Co-receptor Peptide_HLA->CD8 Signaling Intracellular Signaling Cascade TCR->Signaling CD8->Signaling Activation T-Cell Activation: - Cytokine Release (IFN-γ) - Proliferation - Cytotoxicity Signaling->Activation

Caption: Simplified signaling pathway of MART-1 peptide recognition and T-cell activation.

References

Technical Support Center: Enhancing MART-1 (27-35) Binding Affinity to HLA-A2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the binding affinity of the MART-1 (27-35) peptide to the HLA-A2 molecule. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind modifying the MART-1 (27-35) peptide to enhance HLA-A2 binding?

The native MART-1 (27-35) peptide (AAGIGILTV) is a tumor-associated antigen used in cancer immunotherapy. However, it exhibits weak to moderate binding affinity for HLA-A2, which can limit its immunogenicity and therapeutic efficacy.[1] Enhancing the binding affinity aims to create a more stable peptide-MHC complex, which can lead to more potent T-cell responses against melanoma cells.

Q2: What are the primary strategies for enhancing the binding affinity of MART-1 (27-35) to HLA-A2?

The main strategies involve amino acid substitutions at key positions within the peptide sequence. These include:

  • Modifications at anchor residues: The amino acids at positions 2 (P2) and 9 (P9) of the peptide are primary anchor residues that fit into specific pockets of the HLA-A2 binding groove. Substituting the native Alanine (A) at P2 with residues like Leucine (L) or Methionine (M) can significantly improve binding affinity.[1]

  • Modifications at non-anchor residues: Alterations at other positions can also influence binding, albeit often to a lesser extent.

  • Introduction of non-natural amino acids: Incorporating β-amino acid residues has been shown to enhance binding capacity and prolong complex stability.[2][3]

Q3: Will enhancing binding affinity always lead to a better immune response?

Not necessarily. While improved binding is a crucial first step, it does not guarantee enhanced T-cell recognition. In some cases, modifications that increase affinity can negatively impact the conformation of the peptide-MHC complex, hindering its recognition by T-cell receptors (TCRs). For instance, substituting Ala28 at P2 with Leu, while improving HLA-A2 binding, has been shown to reduce the antigenic activity of the peptide.[1] Therefore, it is essential to evaluate both binding affinity and T-cell reactivity of any modified peptide.

Q4: What are common peptide analogs of MART-1 (27-35) with enhanced HLA-A2 binding?

Several analogs have been developed and studied. Some notable examples include:

  • [Leu28]MART-1(27-35) (ALGIGILTV): This analog, with a Leucine substitution at P2, shows significantly improved binding to HLA-A2.[4]

  • [Leu28,β-HIle30]MART-1(27-35): This double-substituted analog incorporates a Leucine at P2 and a β-homo-isoleucine at P4, resulting in higher affinity and prolonged complex stability compared to the single Leu28 substitution.[1][2][3]

  • [LAGIGILTV]: A variant with a Leucine substitution at P1 has also been investigated as a potential vaccine candidate.[4][5]

Troubleshooting Guides

Problem 1: Low or inconsistent readings in our peptide-HLA-A2 binding assay.

  • Possible Cause 1: Peptide Quality and Purity.

    • Troubleshooting Step: Verify the purity of your synthesized peptide using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry. Impurities can interfere with binding assays.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting Step: Optimize assay parameters such as peptide concentration, incubation time, and temperature. Ensure the pH and buffer composition are appropriate for the assay. For cell-based assays like the T2 assay, ensure the cells are healthy and in the exponential growth phase.

  • Possible Cause 3: HLA-A2 Molecule Instability.

    • Troubleshooting Step: For in vitro assays using purified HLA-A2 molecules, ensure proper handling and storage to maintain their conformational integrity. Avoid repeated freeze-thaw cycles.

Problem 2: A modified peptide shows high binding affinity but fails to elicit a T-cell response.

  • Possible Cause 1: Altered Peptide Conformation.

    • Troubleshooting Step: The modification, while enhancing binding, may have altered the peptide's conformation within the HLA-A2 groove, preventing recognition by the specific T-cell receptor (TCR).[6] Consider performing structural analysis, such as X-ray crystallography, to investigate the conformation of the peptide-MHC complex.[4]

  • Possible Cause 2: TCR Specificity.

    • Troubleshooting Step: The T-cell clones being used for the assay may be highly specific for the native peptide's conformation. Test the modified peptide against a broader panel of MART-1 specific T-cell clones.

Problem 3: Difficulty in synthesizing or purifying hydrophobic peptide analogs.

  • Possible Cause: Inherent Properties of the Peptide.

    • Troubleshooting Step: Some peptide sequences, particularly those with multiple hydrophobic residues, can be challenging to synthesize and purify. Consider using specialized solid-phase peptide synthesis (SPPS) resins and protocols designed for hydrophobic peptides. Optimization of HPLC purification conditions, such as using different solvent systems or columns, may also be necessary.

Data Presentation

Table 1: Relative Binding Affinities of MART-1 (27-35) Analogs to HLA-A2

Peptide SequenceModification(s)Relative Binding Affinity Improvement (n-fold)Reference
AAGIGILTVNative Peptide1[4]
LAGIGILTVA1L1.5[4]
ALGIGILTVA2L10[4]

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: IC50 Values for Selected MART-1 Analogs

Peptide AnalogIC50 (nM) for HLA-A2 BindingReference
MART-1 (27-35)~500[7]
[Leu28]MART-1(27-35)Significantly lower than native[1]
[Leu28,β-HIle30]MART-1(27-35)Lower than [Leu28]MART-1(27-35)[2][3]

IC50 values represent the concentration of peptide required to inhibit the binding of a standard high-affinity peptide by 50%. Lower values indicate higher affinity.

Experimental Protocols

T2 Cell-Based Peptide Binding Assay

This assay is used to assess the ability of a peptide to stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), leading to low surface expression of HLA-A2 unless stabilized by an external peptide.

  • Cell Culture: Culture T2 cells in an appropriate medium until they reach the exponential growth phase.

  • Peptide Incubation: Wash and resuspend T2 cells in a serum-free medium. Incubate the cells with varying concentrations of the test peptide (and positive/negative control peptides) overnight at 37°C in a humidified incubator with 5% CO2.

  • Staining: After incubation, wash the cells to remove unbound peptide. Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., BB7.2-FITC).

  • Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of HLA-A2 expression on the cell surface. An increase in MFI compared to the negative control indicates peptide binding.[8][9][10]

Visualizations

Experimental_Workflow_for_Binding_Affinity_Enhancement Workflow for Enhancing MART-1 (27-35) Binding Affinity cluster_design Peptide Design & Synthesis cluster_assay Binding Affinity & Functional Assays cluster_analysis Data Analysis & Iteration start Identify Target Peptide (MART-1 27-35) design Design Analogs (e.g., Anchor Substitutions) start->design synthesis Synthesize Peptides design->synthesis binding_assay Peptide-HLA-A2 Binding Assay (T2 Assay) synthesis->binding_assay tcell_assay T-Cell Recognition Assay binding_assay->tcell_assay data_analysis Analyze Binding & Functional Data binding_assay->data_analysis tcell_assay->data_analysis iteration Iterate Design or Select Candidate data_analysis->iteration iteration->design Refine Design end end iteration->end Lead Candidate

Caption: A generalized workflow for designing and evaluating MART-1 (27-35) analogs with enhanced HLA-A2 binding affinity.

T2_Binding_Assay_Workflow T2 Cell-Based Peptide Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining_analysis Staining & Analysis culture Culture T2 Cells incubate Incubate T2 Cells with Peptides culture->incubate peptides Prepare Peptide Solutions peptides->incubate wash Wash to Remove Unbound Peptide incubate->wash stain Stain with Anti-HLA-A2 Antibody wash->stain flow Analyze by Flow Cytometry stain->flow result Determine Mean Fluorescence Intensity flow->result

Caption: Step-by-step workflow of a T2 cell-based assay for measuring peptide binding to HLA-A2.

References

Technical Support Center: Overcoming T-Cell Anergy with MART-1 (27-35) Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming T-cell anergy, with a specific focus on using Melanoma Antigen Recognized by T-cells 1 (MART-1) (27-35) peptide for stimulation.

Frequently Asked Questions (FAQs)

Q1: What is T-cell anergy?

A1: T-cell anergy is a state of functional inactivation in T lymphocytes. Following an encounter with an antigen, the T-cell remains alive but is rendered hyporesponsive to subsequent antigenic stimulation.[1] This state is a key mechanism for maintaining peripheral tolerance and preventing autoimmunity.[2] Anergic T-cells are characterized by a significant reduction in their ability to proliferate and produce cytokines, most notably Interleukin-2 (IL-2).[3]

Q2: How is T-cell anergy induced and what are the key signaling pathways involved?

A2: T-cell anergy is typically induced when the T-cell receptor (TCR) recognizes its cognate antigen (Signal 1) without receiving adequate co-stimulatory signals (Signal 2) from molecules like CD28.[2][4] This incomplete activation leads to a distinct signaling cascade. Key pathways involved in the induction of anergy include:

  • Disproportionate Calcium/NFAT Signaling: In the absence of co-stimulation, TCR signaling leads to excessive activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[2][5][6]

  • Upregulation of Negative Regulators: This heightened NFAT signaling drives the expression of several negative regulatory factors and E3 ubiquitin ligases such as Cbl-b, Itch, and GRAIL.[2][5] These molecules target components of the TCR signaling pathway for degradation.

  • Defective Ras/MAP Kinase Pathway: Anergic T-cells exhibit a block in the Ras/MAP kinase signaling cascade, which is crucial for IL-2 production and T-cell proliferation.[1][5]

Q3: How can T-cell anergy be reversed?

A3: T-cell anergy is not a permanent state and can be reversed.[3][7] The most well-documented method for reversing anergy is through stimulation with the cytokine IL-2.[1][2][3] Exogenous IL-2 can bypass the internal block in IL-2 production and restore the proliferative and functional capacity of the T-cell. This reversal is independent of CD28 co-stimulation.[2] Additionally, strategies that restore proper co-localization of the TCR and CD8 co-receptor, which can become separated in anergic cells, have been shown to reverse anergy.[8]

Q4: What is the MART-1 (27-35) peptide and why is it used in these experiments?

A4: MART-1, also known as Melan-A, is a protein expressed in normal melanocytes and is overexpressed in most melanoma skin cancers.[9][10] The peptide sequence from amino acids 27-35 (sequence: AAGIGILTV) is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A0201 allele.[10][11][12] It is widely used in cancer immunotherapy research to stimulate and expand melanoma-specific CD8+ T-cells from both melanoma patients and healthy donors.[10][12][13] An analog peptide, where Alanine at position 27 is replaced by Leucine (27L), often shows enhanced immunogenicity due to increased binding to the HLA-A02:01 molecule.[14]

Troubleshooting Guide

Issue 1: Low frequency of MART-1-specific T-cells detected after stimulation.

Possible Cause Troubleshooting Suggestion
Low precursor frequency in the starting population. The frequency of naive MART-1-specific CD8+ T-cells can vary significantly between individuals.[15] Consider screening donors or using larger starting cell populations.
Suboptimal peptide concentration. Titrate the MART-1 (27-35) peptide concentration. A common starting concentration for in vitro stimulation is 1 µM.[11]
Inefficient antigen presentation. Ensure the use of efficient antigen-presenting cells (APCs), such as autologous peptide-pulsed peripheral blood mononuclear cells (PBMCs) or dendritic cells.[12] Artificial APCs (AAPCs) engineered to express HLA-A*0201 and co-stimulatory molecules can also be highly effective.[13]
Insufficient IL-2. IL-2 is critical for the expansion of stimulated T-cells. Add exogenous IL-2 (e.g., 100-300 IU/mL) 24 hours after the initial peptide stimulation and supplement every 2-3 days.[11][15]

Issue 2: Expanded T-cells show poor cytotoxicity against MART-1 expressing target cells.

Possible Cause Troubleshooting Suggestion
T-cell exhaustion due to continuous stimulation. Prolonged or continuous exposure to the antigen can lead to T-cell exhaustion, a state related to anergy characterized by loss of effector function.[16][17] Implement a period of rest without the peptide to allow T-cells to recover. Intermittent stimulation schedules have been shown to reinvigorate T-cell function.[16]
Low functional avidity of expanded T-cell clones. The expanded T-cell population may have a low overall avidity for the native MART-1 peptide presented by tumor cells. Consider using analog peptides like MART-1 (26-35, 27L) for stimulation, as they can sometimes elicit T-cells with enhanced functional characteristics.[18]
Target cell issues. Confirm that the target melanoma cell line expresses both MART-1 and the correct HLA-A*0201 allele.[19] Verify endogenous processing and presentation of the MART-1 epitope.
Anergic state not fully reversed. The expanded cells may still be in a hyporesponsive state. Ensure adequate IL-2 signaling during the expansion phase. The mTOR pathway is required to prevent the establishment of anergy, so ensure culture conditions support its activity.[2]

Issue 3: Low or inconsistent IFN-γ secretion upon restimulation.

Possible Cause Troubleshooting Suggestion
Anergic phenotype. A hallmark of anergy is the failure to produce cytokines like IL-2 and IFN-γ upon restimulation.[3] Review the protocol for reversing anergy, ensuring sufficient IL-2 is provided.
T-cell exhaustion. Similar to cytotoxicity, cytokine secretion is impaired in exhausted T-cells.[17] Consider intermittent stimulation protocols.[16]
Assay sensitivity. Ensure the sensitivity of your IFN-γ detection assay (e.g., ELISpot, intracellular cytokine staining, or ELISA) is sufficient. Compare post-vaccination or post-stimulation cultures to pre-stimulation baseline levels.[11]

Quantitative Data Summary

Table 1: Frequency of MART-1 and gp100-Specific T-Cells in Melanoma Samples

Sample Type Antigen Specificity Frequency per 10⁶ CD8⁺ T-cells Reference
Fresh Tumor PreparationsMART-17,000 - >21,000[20]
Adoptively Transferred TILMART-15,000 - 21,000[20]
Melanoma-infiltrated Lymph NodesMART-12,200 - 18,000 (0.22% - 1.8% of CD8⁺)[20]
Fresh Tumor Preparationsgp100~5,000[20]

Table 2: Cytokine Release from MART-1 (27-35) Stimulated T-Cells

Stimulation Condition Cell Type Cytokine Measured Observation Reference
Post-vaccination with MART-1 peptidePatient CTL culturesIFN-γ>3-fold increase in specific IFN-γ release compared to pre-vaccination cultures in 15 patients.[11]
In vitro stimulation with MART-1 (27-35)Patient PBL and TILTNF-α, IFN-γ, GM-CSFSpecific release of all three cytokines in response to peptide-pulsed T2 cells and MART-1⁺ melanoma cells.[12]
Incubation with MART-1 (27L) peptideAnti-MART-1 CD8⁺ T-cellsIFN-γDose-dependent increase in IFN-γ secretion.[14]

Experimental Protocols

Protocol 1: In Vitro T-Cell Stimulation with MART-1 (27-35) Peptide

This protocol is a generalized summary based on common methodologies.[11][12][15]

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*0201 positive donors using a Ficoll-Hypaque density gradient.

  • Antigen Presenting Cell (APC) Preparation: Irradiate a portion of the autologous PBMCs to serve as feeder cells.

  • Peptide Pulsing: Pulse the irradiated APCs with 1 µM of MART-1 (27-35) peptide for 1-2 hours at 37°C.

  • Co-culture: Co-culture the responder (non-irradiated) PBMCs with the peptide-pulsed APCs at a suitable ratio (e.g., 10:1).

  • IL-2 Addition: On day 1 (24 hours after initial stimulation), add recombinant human IL-2 to the culture medium at a final concentration of 100-300 IU/mL.

  • Restimulation and Expansion: At weekly intervals, harvest the cells, and restimulate them with freshly prepared, irradiated, peptide-pulsed autologous PBMCs. Supplement with IL-2 on days 1 and 4 post-restimulation.

  • Analysis: After 2-3 rounds of stimulation, assess the T-cell population for MART-1 specificity using methods like tetramer staining, IFN-γ ELISpot, or cytotoxicity assays against MART-1⁺, HLA-A2⁺ target cells.

Protocol 2: Cytotoxicity Assay (Chromium-51 Release)

This is a classic method for assessing CTL function.

  • Target Cell Preparation: Culture a suitable target cell line (e.g., T2 cells pulsed with MART-1 peptide, or a MART-1⁺/HLA-A2⁺ melanoma cell line).

  • Labeling: Label the target cells with Sodium Chromate (⁵¹Cr) for 1 hour at 37°C. Wash the cells thoroughly to remove excess ⁵¹Cr.

  • Co-incubation: Plate the labeled target cells at a constant number (e.g., 1x10⁴ cells/well) in a 96-well V-bottom plate. Add the expanded effector T-cells at varying Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Harvest Supernatant: After incubation, centrifuge the plate again. Carefully collect the supernatant from each well.

  • Measure Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculate Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Spontaneous Release: Target cells incubated with medium only.

    • Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

Visualizations

G Signaling Pathway of T-Cell Anergy Induction cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell MHC_Peptide MHC + Peptide (Signal 1) TCR TCR MHC_Peptide->TCR Binds No_Costim No B7 (CD80/86) (Signal 2 Absent) CD28 CD28 No_Costim->CD28 No Binding Calcineurin Calcineurin TCR->Calcineurin Activates Ras_MAPK Ras/MAPK Pathway CD28->Ras_MAPK Fails to Activate NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates (Activates) Anergy_Genes Anergy-Associated Genes (e.g., Cbl-b, GRAIL, DGKα) NFAT->Anergy_Genes Upregulates Transcription RasGRP1 RasGRP1 IL2_Gene IL-2 Gene Transcription Ras_MAPK->IL2_Gene Blocked Anergy_Genes->Ras_MAPK Inhibits Anergy ANERGY (Hyporesponsiveness, No IL-2 Production) IL2_Gene->Anergy

Caption: T-Cell Anergy Induction Pathway.

G Reversal of T-Cell Anergy with IL-2 Anergic_TCell Anergic T-Cell - Blocked Ras/MAPK - No endogenous IL-2 IL2_Receptor IL-2 Receptor (IL-2R) Signaling Anergic_TCell->IL2_Receptor Exogenous_IL2 Exogenous IL-2 Stimulation Exogenous_IL2->IL2_Receptor Binds & Activates mTOR_Pathway mTOR Pathway IL2_Receptor->mTOR_Pathway Activates Gene_Expression Inhibition of Anergy- Associated Genes (DGKα, Cbl-b, etc.) mTOR_Pathway->Gene_Expression Cell_Cycle Cell Cycle Progression & Proliferation mTOR_Pathway->Cell_Cycle Effector_Function Restoration of Effector Function (Cytotoxicity, Cytokine Prod.) Gene_Expression->Effector_Function Reactivated_TCell Reactivated Effector T-Cell Cell_Cycle->Reactivated_TCell Effector_Function->Reactivated_TCell

Caption: Reversal of T-Cell Anergy by IL-2.

G Experimental Workflow: MART-1 T-Cell Expansion Start Isolate PBMCs from HLA-A2⁺ Donor Stimulate Co-culture with MART-1 (27-35) Peptide + Irradiated APCs Start->Stimulate Add_IL2 Add Exogenous IL-2 (Day 1) Stimulate->Add_IL2 Restim_Loop Restimulate Weekly with Peptide + APCs + IL-2 Add_IL2->Restim_Loop Expand Expand Culture (2-3 Weeks) Restim_Loop->Expand Analysis Functional Analysis Expand->Analysis Tetramer Tetramer Staining Analysis->Tetramer ELISpot IFN-γ ELISpot Analysis->ELISpot Cytotoxicity Cytotoxicity Assay (vs. MART-1⁺ Targets) Analysis->Cytotoxicity

References

stability of MART-1 (27-35) peptide in long-term culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the MART-1 (27-35) peptide in long-term culture and related experimental applications.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for lyophilized MART-1 (27-35) peptide?

For optimal stability, lyophilized MART-1 (27-35) peptide should be stored at low temperatures. For short-term storage (up to 2 months), -20°C is suitable, while -80°C is recommended for long-term storage (years).[1][2] The product is often shipped as a lyophilized solid and should be stored in a freezer upon receipt.[3][4] It is also noted that the product can be hygroscopic and must be protected from light.[5]

2. How should I reconstitute and store the MART-1 (27-35) peptide solution?

The MART-1 (27-35) peptide is often supplied as a 1 mM solution in DMSO.[6][7] If starting from a lyophilized powder, high-quality, sterile solvents should be used for reconstitution. For a solution up to 2 mg/ml, distilled water can be used; otherwise, acetonitrile (B52724) is recommended.[5] Once reconstituted, it is crucial to aliquot the peptide solution into high-quality polypropylene (B1209903) tubes to minimize waste and avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[2][3][8] For long-term storage of the solution, -80°C is the gold standard.[1][6][7]

3. What is the stability of the MART-1 (27-35) peptide in solution at different temperatures?

Peptides in solution are significantly less stable than in their lyophilized form.[8] Generally, a peptide solution stored at +4°C is stable for up to one week.[3] When frozen at -20°C or lower, the peptide solution can be stable for several months if handled correctly.[3] For long-term storage, -80°C is optimal.[1] It is important to note that the stability in solution is highly dependent on the peptide's amino acid sequence and the pH of the solvent (pH 5-7 is considered optimal).[8]

4. My MART-1 (27-35) peptide solution has been at room temperature for a few hours. Is it still usable?

While not ideal, short-term exposure to room temperature may not completely compromise the peptide, but it is susceptible to degradation through oxidation, hydrolysis, and microbial contamination.[4] The extent of degradation depends on the specific peptide sequence and environmental factors.[4] It is best to minimize the time the peptide solution is kept at room temperature.[4]

5. I am observing low T-cell stimulation with my MART-1 (27-35) peptide. What could be the issue?

Several factors could contribute to low T-cell stimulation. These include peptide degradation due to improper storage or handling, the specific binding affinity of the peptide variant, and the experimental setup. The MART-1 (27-35) peptide has a lower binding affinity for MART-1-specific T-cells compared to the slightly longer MART-1 (26-35) peptide.[6][7] Additionally, a modified version of the MART-1 (26-35) peptide, with a Leucine substitution at position 27 (ELAGIGILTV), has been shown to have a higher binding affinity and greater immunogenicity.[9][10] Ensure that the correct peptide variant is being used for your specific T-cell clones.

Troubleshooting Guides

Issue: Inconsistent or Poor T-cell Response

If you are experiencing inconsistent or poor T-cell response in your long-term cultures, consider the following troubleshooting steps:

  • Peptide Integrity Check:

    • Storage Conditions: Verify that the lyophilized peptide and reconstituted aliquots have been stored at the correct temperatures (-80°C for long-term).

    • Freeze-Thaw Cycles: Ensure that the peptide aliquots have not been subjected to multiple freeze-thaw cycles.[3][6][7]

    • Peptide Age: Consider the age of the peptide stock. Even when stored correctly, very old peptides may degrade.

  • Experimental Protocol Review:

    • Peptide Concentration: Double-check the final concentration of the peptide used for pulsing antigen-presenting cells (APCs) or in the culture medium. Titrate the peptide concentration to find the optimal level for your specific cell lines.

    • Cell Viability: Assess the viability of your APCs and T-cells. Low viability can lead to a poor response.

    • Culture Conditions: Ensure that the cell culture medium, supplements, and incubation conditions are optimal for your cells.

  • Peptide Variant Consideration:

    • If using the native MART-1 (27-35) peptide (AAGIGILTV), be aware of its binding affinity.[6] For enhanced stimulation, consider using the MART-1 (26-35) peptide (EAAGIGILTV) or the high-affinity analog ELAGIGILTV.[7][9][10]

Issue: Peptide Precipitation in Solution

If you observe precipitation after reconstituting the peptide or upon thawing an aliquot:

  • Solvent Choice: Ensure the correct solvent was used for reconstitution. For hydrophobic peptides, an organic solvent like DMSO may be necessary, followed by dilution in an aqueous buffer.

  • Concentration: The peptide concentration may be too high for the chosen solvent. Try reconstituting at a lower concentration.

  • pH of the Solution: The pH of the solution can affect peptide solubility. Ensure the pH is within the optimal range of 5-7.[8]

  • Gentle Warming and Vortexing: Try gently warming the solution (to around 37°C) and vortexing to aid in solubilization. However, avoid excessive heat, which can degrade the peptide.

Data Presentation

Table 1: Recommended Storage Conditions for MART-1 (27-35) Peptide

FormStorage TemperatureDurationReference(s)
Lyophilized-20°CShort-term (up to 2 months)[1][2][3]
Lyophilized-80°CLong-term (years)[1][2][6]
Reconstituted (in DMSO or other suitable solvent)+4°CUp to one week[3]
Reconstituted (in DMSO or other suitable solvent)-20°CSeveral months[3]
Reconstituted (in DMSO or other suitable solvent)-80°CAt least one year[6][7]

Table 2: Comparison of MART-1 Peptide Variants

Peptide SequenceDescriptionBinding Affinity/ImmunogenicityReference(s)
AAGIGILTVMART-1 (27-35), native nonamerStandard[6]
EAAGIGILTVMART-1 (26-35), native decamerHigher than 27-35[7]
ELAGIGILTVMART-1 (26-35) with Leu at position 27Higher than native peptides[9][10]

Experimental Protocols

Protocol: Preparation of MART-1 (27-35) Peptide Stock Solution
  • Pre-Reconstitution: Before opening, bring the vial of lyophilized peptide to room temperature in a desiccator to prevent condensation.[3]

  • Reconstitution: Add the appropriate volume of sterile DMSO to the vial to achieve a stock concentration of 1 mM. Gently vortex to ensure the peptide is fully dissolved.

  • Aliquoting: Immediately after reconstitution, aliquot the peptide solution into smaller, single-use volumes in sterile, high-quality polypropylene tubes.[3][8] This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term use.[6][7]

Protocol: Pulsing Dendritic Cells (DCs) with MART-1 (27-35) Peptide
  • Cell Preparation: Culture and mature autologous DCs using standard protocols.

  • Peptide Dilution: Thaw an aliquot of the MART-1 (27-35) peptide stock solution. Dilute the peptide in complete cell culture medium to the desired final concentration (e.g., 10 µg/ml).

  • Pulsing: Add the diluted peptide solution to the DC culture.

  • Incubation: Incubate the DCs with the peptide for a sufficient time (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for peptide binding to MHC class I molecules.

  • Washing: After incubation, wash the DCs to remove any unbound peptide.

  • Co-culture: The peptide-pulsed DCs are now ready to be co-cultured with T-cells for stimulation.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_culture Cell Culture cluster_analysis Analysis reconstitute Reconstitute Lyophilized MART-1 (27-35) in DMSO aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -80°C aliquot->store pulse_dc Pulse DCs with MART-1 Peptide store->pulse_dc Thaw one aliquot culture_dc Culture and Mature Dendritic Cells (DCs) culture_dc->pulse_dc wash_dc Wash DCs to Remove Unbound Peptide pulse_dc->wash_dc coculture Co-culture Pulsed DCs and T-Cells wash_dc->coculture culture_t Isolate and Culture T-Cells culture_t->coculture monitor Monitor T-Cell Proliferation and Function (e.g., ELISPOT, Flow Cytometry) coculture->monitor signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T-Cell mart1_peptide MART-1 (27-35) Peptide hla_a2 HLA-A2 Molecule mart1_peptide->hla_a2 Binds to peptide_hla_complex Peptide-HLA Complex hla_a2->peptide_hla_complex Forms tcr T-Cell Receptor (TCR) peptide_hla_complex->tcr Recognized by cd8 CD8 Co-receptor peptide_hla_complex->cd8 signaling Intracellular Signaling Cascade tcr->signaling cd8->signaling activation T-Cell Activation (Proliferation, Cytokine Release) signaling->activation troubleshooting_guide start Low T-Cell Stimulation Observed check_storage Were peptide aliquots stored at -80°C and protected from multiple freeze-thaw cycles? start->check_storage check_concentration Is the peptide concentration optimal for the assay? check_storage->check_concentration Yes solution_storage Prepare new aliquots from a fresh stock of lyophilized peptide. check_storage->solution_storage No check_cells Are APCs and T-cells viable and healthy? check_concentration->check_cells Yes solution_concentration Perform a dose-response titration to find the optimal concentration. check_concentration->solution_concentration No check_variant Is MART-1 (27-35) the optimal peptide variant for your T-cells? check_cells->check_variant Yes solution_cells Check cell viability and culture conditions. Use fresh cells. check_cells->solution_cells No check_variant->start Yes, issue persists. Re-evaluate entire protocol. solution_variant Consider testing MART-1 (26-35) or its high-affinity analog. check_variant->solution_variant No

References

Navigating MART-1 (27-35) Peptide Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the MART-1 (27-35) peptide. The aim is to help you minimize off-target activation and achieve reliable and reproducible results in your research and therapeutic development endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with the MART-1 (27-35) peptide, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No T-Cell Activation (e.g., low IFN-γ secretion in ELISpot, low cytotoxicity in Chromium Release Assay) 1. Suboptimal Peptide Concentration: The concentration of the MART-1 (27-35) peptide may be too low for effective T-cell stimulation.1. Titrate Peptide Concentration: Perform a dose-response experiment to determine the optimal peptide concentration (typically in the range of 1-10 µg/mL) for T-cell activation.[1]
2. Poor Peptide Solubility or Stability: The peptide may not be properly dissolved or may have degraded.2. Proper Peptide Handling: Dissolve the peptide in a small amount of DMSO first, then slowly dilute with your culture medium. Store peptide stocks at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
3. Low Viability of T-Cells or Target Cells: Poor cell health will negatively impact experimental outcomes.3. Ensure High Cell Viability: Use freshly isolated or properly thawed cells with >90% viability. Allow thawed cells to rest before stimulation.[1]
4. Inefficient Antigen Presentation: Antigen-presenting cells (APCs) may not be effectively presenting the peptide.4. Use Appropriate APCs: For in vitro assays, peptide-pulsed T2 cells, which are deficient in endogenous antigen presentation, are commonly used.[2][3][4] If using other APCs like dendritic cells, ensure they are properly matured.
High Background in ELISpot Assay 1. Inadequate Washing: Insufficient washing can leave residual reagents that contribute to background noise.1. Thorough Washing: Ensure all washing steps are performed thoroughly, especially after adding the detection antibody and before adding the substrate.[5][6][7]
2. Over-development: The substrate incubation time may be too long.2. Optimize Development Time: Monitor spot development under a microscope and stop the reaction when distinct spots are visible.[5][7]
3. Contamination: Contamination of cells or reagents can lead to non-specific T-cell activation.3. Maintain Sterile Technique: Use sterile reagents and proper aseptic techniques throughout the experiment.[5]
High Spontaneous Release in Chromium-51 Release Assay 1. Poor Target Cell Viability: Target cells may be unhealthy, leading to spontaneous lysis.1. Use Healthy Target Cells: Ensure target cells are in the logarithmic growth phase and have high viability.
2. Over-labeling with 51Cr: Excessive chromium can be toxic to cells.2. Optimize Labeling: Use the minimum amount of 51Cr necessary for adequate labeling and ensure the incubation time is not excessive.[2]
3. Extended Incubation Time: Long co-culture periods can increase spontaneous release.3. Standardize Incubation Time: A standard 4-hour co-culture is typically sufficient to observe specific lysis.[4]
Inconsistent Results Between Replicates 1. Pipetting Errors: Inaccurate pipetting can lead to variability in cell numbers or reagent concentrations.1. Careful Pipetting: Use calibrated pipettes and ensure thorough mixing of cell suspensions before plating.[7]
2. Uneven Cell Distribution: Cells may not be evenly distributed in the wells.2. Proper Cell Seeding: Gently mix the cell suspension before and during plating to ensure a homogenous distribution.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of MART-1 (27-35) peptide in T-cell experiments.

What is the MART-1 (27-35) peptide and why is it used in research?

The MART-1 (27-35) peptide, with the amino acid sequence AAGIGILTV, is an immunodominant epitope of the Melan-A/MART-1 protein.[8] This protein is a differentiation antigen found on normal melanocytes and is overexpressed in most melanoma tumors.[9][10][11] This makes the MART-1 (27-35) peptide a key target for immunotherapy research and the development of cancer vaccines and adoptive T-cell therapies against melanoma.[8]

What is "on-target, off-tumor" toxicity and how does it relate to the MART-1 (27-35) peptide?

"On-target, off-tumor" toxicity occurs when T-cells engineered to recognize a tumor-associated antigen, like MART-1, also attack healthy tissues that express the same antigen.[12][13] In the case of MART-1, this can lead to the destruction of normal melanocytes in the skin (causing vitiligo), eyes (uveitis), and inner ear (hearing loss).[12] Studies have shown that cytotoxic T lymphocytes (CTLs) specific for MART-1 can recognize and lyse both melanoma cells and normal melanocytes with similar efficiency.[2]

How can I minimize off-target activation in my experiments?

Minimizing off-target activation is crucial for the development of safe and effective immunotherapies. Here are some strategies:

  • TCR Affinity Tuning: The affinity of the T-cell receptor (TCR) for the peptide-MHC complex plays a critical role. While high-affinity TCRs can enhance anti-tumor responses, they may also increase the risk of off-target toxicities.[7][12][14] Engineering TCRs with optimal, rather than maximal, affinity can create a therapeutic window where T-cells effectively kill tumor cells with high antigen density while sparing healthy tissues with lower antigen expression.[15]

  • Use of Peptide Analogs: Modified versions of the MART-1 peptide, such as the ELAGIGILTV (Leu27) analog, have been developed.[1][9] This analog exhibits a higher binding affinity to the HLA-A*0201 molecule and can be more immunogenic than the native peptide.[1][9] However, it's important to note that increased affinity can sometimes lead to altered T-cell receptor recognition and may not always translate to improved specificity.

  • Logic-Gated Approaches: For cellular therapies, advanced strategies like "logic-gated" CAR-T or TCR-T cells are being explored. These engineered cells require the recognition of two or more antigens to become fully activated ("AND" gate) or can be inhibited by an antigen present on healthy cells but not on tumors ("NOT" gate).[2][12][14] This approach aims to enhance the specificity of T-cell responses to the tumor microenvironment.

What are the key assays to assess T-cell activation and cytotoxicity against MART-1?

Several assays are commonly used to evaluate the function of MART-1 specific T-cells:

  • ELISpot (Enzyme-Linked Immunospot) Assay: This sensitive assay quantifies the number of cytokine-secreting cells (e.g., IFN-γ) at a single-cell level upon stimulation with the MART-1 peptide.[4]

  • Chromium-51 (51Cr) Release Assay: This classic cytotoxicity assay measures the ability of T-cells to lyse target cells (e.g., melanoma cells or peptide-pulsed T2 cells) that have been labeled with radioactive chromium.[4]

  • Flow Cytometry: This technique is used to analyze the expression of T-cell activation markers such as CD69 (an early activation marker) and CD25 (a later activation marker) on the cell surface following stimulation.[9] It can also be used for cytotoxicity assays by measuring the percentage of dead target cells.[13]

Quantitative Data Summary

The following tables summarize quantitative data on the binding affinity of MART-1 peptide analogs and the functional response of MART-1 specific T-cells.

Table 1: Binding Affinity and Immunogenicity of MART-1 Peptide Analogs

PeptideSequenceRelative Binding Affinity to HLA-A*0201Relative Immunogenicity
MART-1 (27-35)AAGIGILTV1x (baseline)Baseline
MART-1 (26-35)EAAGIGILTV~1.5xHigher than 27-35
MART-1 (26-35, A27L)ELAGIGILTV~10xSignificantly higher than native peptides

Data synthesized from multiple sources indicating the enhanced binding and immunogenicity of the A27L analog.[1][9]

Table 2: Comparative Cytotoxicity of MART-1 Specific T-Cells

Target CellsAntigen Expression% Specific Lysis (Representative Data)
Melanoma Cell Line (HLA-A2+, MART-1+)High40-60%
Normal Melanocytes (HLA-A2+, MART-1+)Normal40-60%
T2 Cells + MART-1 (27-35) peptideExogenous50-70%
T2 Cells (no peptide)None<5%

This table represents a summary of findings from studies showing that MART-1 specific CTLs lyse melanoma cells and normal melanocytes with similar efficiency.[2][3] The exact percentage of lysis can vary depending on the specific CTL clone, target cell line, and effector-to-target ratio used in the assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Chromium-51 (51Cr) Release Assay Protocol

Objective: To measure the cytotoxic activity of MART-1 specific T-cells against target cells.

Materials:

  • Target cells (e.g., melanoma cell line, T2 cells)

  • Effector cells (MART-1 specific T-cells)

  • 51Cr (Sodium Chromate)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well V-bottom plates

  • Gamma counter

  • MART-1 (27-35) peptide (if using T2 cells)

  • Triton X-100 (for maximum release control)

Procedure:

  • Target Cell Labeling: a. Resuspend 1 x 106 target cells in 50 µL of FBS. b. Add 100 µCi of 51Cr and incubate for 60-90 minutes at 37°C, gently mixing every 20-30 minutes. c. Wash the labeled cells three times with 10 mL of complete RPMI medium to remove excess 51Cr. d. Resuspend the cells at 1 x 105 cells/mL in complete RPMI medium.

  • Peptide Pulsing (for T2 cells): a. If using T2 cells, incubate the labeled cells with 1-10 µg/mL of MART-1 (27-35) peptide for 1 hour at 37°C. b. Wash the cells to remove unbound peptide.

  • Assay Setup: a. Plate 100 µL of target cells (1 x 104 cells) into each well of a 96-well V-bottom plate. b. Prepare serial dilutions of effector cells to achieve various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1). c. Add 100 µL of effector cells to the appropriate wells. d. Spontaneous Release Control: Add 100 µL of medium instead of effector cells. e. Maximum Release Control: Add 100 µL of medium containing 1% Triton X-100 instead of effector cells.

  • Incubation: a. Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact. b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Harvesting Supernatant: a. Centrifuge the plate at 500 x g for 5 minutes. b. Carefully collect 100 µL of supernatant from each well and transfer to tubes suitable for a gamma counter.

  • Data Analysis: a. Measure the counts per minute (CPM) for each sample in a gamma counter. b. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

ELISpot Assay Protocol for IFN-γ Secretion

Objective: To quantify the number of MART-1 specific T-cells secreting IFN-γ upon stimulation.

Materials:

  • 96-well PVDF-membrane ELISpot plate

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate (e.g., BCIP/NBT for ALP, AEC for HRP)

  • MART-1 (27-35) peptide

  • T-cells

  • Antigen-Presenting Cells (APCs) (e.g., irradiated PBMCs or T2 cells)

  • Complete RPMI-1640 medium

  • 35% Ethanol (B145695)

  • PBS and PBS-Tween20 (wash buffer)

Procedure:

  • Plate Coating: a. Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile water. b. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: a. Wash the plate 5 times with PBS. b. Block the wells with complete RPMI medium for 2 hours at room temperature.

  • Cell Plating and Stimulation: a. Prepare a suspension of T-cells and APCs. b. Add the cells to the wells (e.g., 2.5 x 105 T-cells and 1 x 105 APCs per well). c. Add the MART-1 (27-35) peptide to the stimulation wells at the optimal concentration. d. Negative Control: Wells with T-cells and APCs but no peptide. e. Positive Control: Wells with T-cells and a general mitogen (e.g., PHA). f. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: a. Wash the plate 5 times with PBS-Tween20 to remove the cells. b. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash the plate 5 times with PBS-Tween20. d. Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature. e. Wash the plate 5 times with PBS-Tween20, followed by a final wash with PBS.

  • Spot Development: a. Add the substrate and monitor the development of spots (typically 5-30 minutes). b. Stop the reaction by washing thoroughly with tap water. c. Allow the plate to dry completely.

  • Analysis: a. Count the number of spots in each well using an automated ELISpot reader.

Flow Cytometry Protocol for T-Cell Activation Markers

Objective: To measure the expression of CD69 and CD25 on T-cells following stimulation with MART-1 (27-35) peptide.

Materials:

  • T-cells

  • Antigen-Presenting Cells (APCs)

  • MART-1 (27-35) peptide

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD69, anti-CD25

  • FACS buffer (PBS with 2% FBS)

  • Fixable viability dye

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • T-Cell Stimulation: a. Co-culture T-cells and APCs in a 96-well U-bottom plate. b. Add the MART-1 (27-35) peptide at the optimal concentration to the stimulation wells. c. Include unstimulated control wells (no peptide). d. Incubate for 6-24 hours (for CD69) or 48-72 hours (for CD25) at 37°C in a 5% CO2 incubator.

  • Staining: a. Harvest the cells and wash with FACS buffer. b. Stain with a fixable viability dye according to the manufacturer's instructions to allow for the exclusion of dead cells from the analysis. c. Wash the cells with FACS buffer. d. Stain with the fluorochrome-conjugated antibodies (anti-CD3, anti-CD8, anti-CD69, anti-CD25) for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer.

  • Data Acquisition: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer.

  • Data Analysis: a. Gate on the live, single-cell lymphocyte population. b. Identify CD3+ T-cells, and then the CD8+ subset. c. Analyze the expression of CD69 and CD25 on the CD8+ T-cell population and compare the percentage of positive cells and mean fluorescence intensity (MFI) between stimulated and unstimulated samples.

Visualizations

The following diagrams illustrate key pathways and workflows related to MART-1 T-cell activation.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide-MHC MART-1 (27-35) / HLA-A2 TCR T-Cell Receptor (TCR) Peptide-MHC->TCR Binding CD3 CD3 Complex TCR->CD3 CD8 CD8 CD8->Peptide-MHC Lck Lck CD3->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin IP3->Calcineurin Ca²⁺ release NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT MAPK MAPK Cascade (Erk, JNK, p38) RasGRP->MAPK AP1 AP-1 MAPK->AP1 Gene Gene Transcription (IFN-γ, IL-2, etc.) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified TCR signaling cascade upon recognition of the MART-1 peptide.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Functional Assays cluster_3 Data Analysis isolate_tcells Isolate T-Cells (e.g., from PBMCs) stim Co-culture T-Cells and Target Cells with/without MART-1 Peptide isolate_tcells->stim prep_targets Prepare Target Cells (Melanoma line or T2 cells) prep_targets->stim elispot ELISpot (Cytokine Secretion) stim->elispot chromium Chromium Release (Cytotoxicity) stim->chromium flow Flow Cytometry (Activation Markers) stim->flow analysis Quantify T-Cell Response elispot->analysis chromium->analysis flow->analysis

Caption: General workflow for assessing MART-1 specific T-cell function.

Logic_Gates cluster_and AND Gate cluster_not NOT Gate and_input1 Tumor Antigen A and_gate T-Cell Activation and_input1->and_gate and_input2 Tumor Antigen B and_input2->and_gate not_input1 Tumor Antigen not_gate T-Cell Activation not_input1->not_gate not_input2 Normal Tissue Antigen not_input2->not_inhibit not_inhibit->not_gate

Caption: Logic gates for enhancing T-cell therapy specificity.

References

quality control parameters for MART-1 (27-35) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and application of the MART-1 (27-35) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the MART-1 (27-35) peptide?

The MART-1 (27-35) peptide, with the amino acid sequence AAGIGILTV, is a well-characterized immunogenic epitope derived from the Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A.[1][2][3] It is presented by the MHC class I molecule HLA-A*0201 on the surface of melanoma cells and is recognized by cytotoxic T lymphocytes (CTLs). This makes it a key target in melanoma immunotherapy research.[4][5]

Q2: What are the typical quality control specifications for this peptide?

High-quality MART-1 (27-35) peptide is crucial for reliable and reproducible experimental results. Key quality control parameters are summarized in the table below.

Q3: My MART-1 (27-35) peptide won't dissolve. What should I do?

The MART-1 (27-35) peptide is hydrophobic due to its high content of non-polar amino acids (Alanine, Glycine, Isoleucine, Leucine, Valine). Therefore, it may have limited solubility in aqueous solutions. Please refer to the detailed reconstitution protocol and the solubility troubleshooting guide below.

Q4: I am observing unexpected or inconsistent results in my T-cell assays. What could be the cause?

Inconsistent results can stem from several factors related to the peptide's quality and handling. These include:

  • Low Purity: Impurities can interfere with T-cell recognition.

  • Peptide Aggregation: Aggregated peptides may not be efficiently presented by antigen-presenting cells.

  • Endotoxin (B1171834) Contamination: Endotoxins can cause non-specific immune stimulation, leading to misleading results.[6]

  • Residual Trifluoroacetic Acid (TFA): High levels of TFA from the synthesis process can be cytotoxic.[7]

  • Improper Storage: Repeated freeze-thaw cycles can degrade the peptide.[2]

Please consult the troubleshooting section for detailed guidance.

Q5: What is the difference between peptide purity and peptide content?

Peptide Purity , typically determined by High-Performance Liquid Chromatography (HPLC), refers to the percentage of the target peptide sequence relative to all other peptidic impurities in the sample.

Peptide Content (or Net Peptide Content), often determined by Amino Acid Analysis (AAA), is the percentage of the peptide by weight in the lyophilized powder. The remaining mass consists of counter-ions (like TFA) and water. This value is important for accurately calculating the concentration of the peptide solution.

Quality Control Parameters

The following table summarizes the key quality control parameters and typical specifications for research-grade MART-1 (27-35) peptide.

ParameterMethodTypical SpecificationPurpose
Identity Mass Spectrometry (MS)814.1 ± 1.0 DaConfirms the correct molecular weight and sequence.
Purity HPLC≥95%Ensures that the majority of the sample is the target peptide.
Appearance Visual InspectionWhite lyophilized powderConfirms the physical state of the product.
Solubility Visual InspectionClear, colorless solution at the recommended concentration and solventEnsures the peptide can be properly dissolved for use in experiments.
Peptide Content Amino Acid Analysis (AAA)≥70%Determines the actual amount of peptide in the lyophilized powder for accurate concentration calculations.
Endotoxin Limulus Amebocyte Lysate (LAL) Assay≤0.01 EU/µgMinimizes the risk of non-specific immune responses in cellular assays.[6]
Trifluoroacetic Acid (TFA) Content Ion-exchange HPLC or NMRAs low as possible, ideally <1% for cellular assaysReduces potential cytotoxicity and interference with biological assays.[7][8]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized MART-1 (27-35) Peptide

The MART-1 (27-35) peptide is hydrophobic. The following protocol is recommended for its reconstitution:

  • Preparation: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Initial Solvent: Due to its hydrophobicity, it is recommended to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[9]

  • Dissolution: Add the required volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM). Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear.

  • Aqueous Dilution: For use in aqueous buffers (e.g., cell culture media), slowly add the DMSO stock solution to the aqueous buffer while vortexing to prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.5% DMSO for cell-based assays).[9]

  • Storage: Aliquot the reconstituted peptide into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of the MART-1 (27-35) peptide.

  • Sample Preparation: Reconstitute the peptide in an appropriate solvent (e.g., 50% acetonitrile (B52724) in water) to a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks.

Protocol 3: Bioactivity Assessment using a T-cell Activation Assay

This protocol outlines a method to assess the biological activity of the MART-1 (27-35) peptide by measuring T-cell activation.

  • Cell Lines:

    • Antigen-Presenting Cells (APCs): T2 cells, which are HLA-A*0201 positive and deficient in TAP, making them ideal for pulsing with exogenous peptides.

    • Effector Cells: A MART-1 (27-35) specific CTL clone or a Jurkat T-cell line engineered to express a TCR that recognizes the MART-1 (27-35)/HLA-A*0201 complex.[10]

  • Peptide Pulsing:

    • Wash T2 cells and resuspend them in serum-free media.

    • Incubate the T2 cells with varying concentrations of the MART-1 (27-35) peptide (e.g., 0.1, 1, 10 µg/mL) for 2 hours at 37°C.

  • Co-culture:

    • After pulsing, wash the T2 cells to remove excess peptide.

    • Co-culture the peptide-pulsed T2 cells with the effector T-cells at an appropriate effector-to-target ratio (e.g., 10:1) in a 96-well plate.

  • Incubation: Incubate the co-culture for 18-24 hours at 37°C.

  • Readout: Measure T-cell activation by quantifying cytokine release (e.g., IFN-γ) in the supernatant using an ELISA or ELISpot assay.

Troubleshooting Guides

Issue 1: Peptide Insolubility or Precipitation
Potential Cause Troubleshooting Step
Incorrect Solvent The peptide is highly hydrophobic. Start by dissolving in a small amount of 100% DMSO, then slowly dilute with your aqueous buffer.[9]
Low Temperature If the peptide precipitates out of solution upon cooling, gently warm the solution to 37°C to aid in redissolving.
Aggregation Use sonication to break up aggregates.[11] If aggregation persists, consider using a chaotropic agent like guanidine (B92328) HCl (note: this will denature proteins and may not be suitable for all applications).
pH at Isoelectric Point (pI) Although the peptide is neutral, minor pH adjustments away from its pI can sometimes improve solubility.
Issue 2: Low or No Biological Activity
Potential Cause Troubleshooting Step
Peptide Degradation Ensure the peptide has been stored correctly at -20°C or -80°C and that repeated freeze-thaw cycles have been avoided.[2]
Inaccurate Concentration Use the net peptide content value from the Certificate of Analysis to calculate the precise molar concentration.
Peptide Aggregation Aggregated peptides are not bioactive. Refer to the solubility troubleshooting guide and ensure the peptide is fully dissolved before use.
Suboptimal Assay Conditions Verify the viability and responsiveness of your APCs and effector T-cells. Ensure the peptide pulsing time and concentration are adequate.
Issue 3: High Background or Non-Specific T-cell Activation
Potential Cause Troubleshooting Step
Endotoxin Contamination Use a peptide batch with a certified low endotoxin level (e.g., ≤0.01 EU/µg).[6]
High TFA Content Residual TFA can be cytotoxic and may cause non-specific effects. Use a peptide with low TFA content or consider a salt form exchange to acetate (B1210297) or HCl for sensitive cellular assays.[7][12]
Contamination of Cell Cultures Ensure all cell lines are free from mycoplasma and other contaminants.

Visual Guides

experimental_workflow General Workflow for MART-1 (27-35) Peptide Bioactivity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide Lyophilized MART-1 Peptide reconstitute Reconstitute in DMSO, then dilute in media peptide->reconstitute pulse Pulse T2 cells with Peptide reconstitute->pulse apc T2 APCs (HLA-A2+) apc->pulse t_cell MART-1 Specific T-cells coculture Co-culture pulsed T2 cells with T-cells t_cell->coculture pulse->coculture incubate Incubate 18-24h coculture->incubate supernatant Collect Supernatant incubate->supernatant elisa Measure Cytokine Release (e.g., IFN-γ ELISA) supernatant->elisa result Quantify Bioactivity elisa->result

Caption: Workflow for assessing MART-1 (27-35) peptide bioactivity.

troubleshooting_flowchart Troubleshooting Peptide Solubility start Peptide does not dissolve in aqueous buffer check_hydrophobicity Is the peptide hydrophobic? (e.g., MART-1 (27-35)) start->check_hydrophobicity use_dmso 1. Dissolve in minimal 100% DMSO. 2. Slowly dilute into aqueous buffer. check_hydrophobicity->use_dmso Yes sonicate Still insoluble? Try sonication. use_dmso->sonicate warm Gently warm to 37°C sonicate->warm Yes fail Still insoluble. Consult manufacturer. sonicate->fail No success Soluble warm->success

Caption: Decision tree for solubilizing hydrophobic peptides like MART-1.

References

Validation & Comparative

A Comparative Guide to MART-1 (27-35) and MART-1 (26-35) Immunogenicity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two key melanoma-associated antigens, MART-1 (27-35) and MART-1 (26-35), reveals significant differences in their immunogenic properties. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in the selection of optimal epitopes for cancer immunotherapy.

The melanoma-associated antigen recognized by T cells-1 (MART-1), also known as Melan-A, is a critical target in the development of therapies for melanoma. Two overlapping epitopes of this antigen, the nonapeptide MART-1 (27-35) and the decapeptide MART-1 (26-35), have been extensively studied for their ability to elicit an anti-tumor immune response. While both are recognized by cytotoxic T lymphocytes (CTLs), their immunogenicity profiles exhibit notable distinctions.

Executive Summary

Initial research identified the nonamer, MART-1 (27-35) with the amino acid sequence AAGIGILTV, as the immunodominant epitope of the MART-1 protein.[1] However, subsequent studies have demonstrated that the decamer, MART-1 (26-35) (sequence: EAAGIGILTV), exhibits equal or enhanced immunogenicity and a higher binding affinity to the HLA-A2 molecule.[1] Furthermore, a modified version of the decamer, featuring a leucine (B10760876) substitution at position 27 (A27L), denoted as ELAGIGILTV, has been shown to possess even greater binding affinity and more potent immunogenicity.[2][3] Despite these biochemical differences, T cells often display broad cross-reactivity, recognizing both the 27-35 and 26-35 peptides.[1] This guide delves into the quantitative data and experimental methodologies that underpin these findings.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters that define the immunogenicity of MART-1 (27-35) and MART-1 (26-35), including their binding to the HLA-A2 molecule and their ability to stimulate T cell responses.

Table 1: HLA-A2 Binding Affinity and Peptide-MHC Complex Stability

PeptideSequenceHLA-A2 Binding AffinityPeptide-MHC Complex Half-life (t1/2)
MART-1 (27-35) AAGIGILTVLower5 minutes[2]
MART-1 (26-35) EAAGIGILTVHigher[1]45 minutes[2]
MART-1 (26-35) A27L ELAGIGILTVHighest[2][3]40 minutes[2]

Table 2: T-Cell Response and Functional Avidity

PeptideMetricValueReference
MART-1 (26-35) EC50 (Antigenic Activity)0.25 nM[2]
MART-1 (26-35) A27L EC50 (Antigenic Activity)0.01 nM[2]
MART-1 (26-35) IC50 (Tumor Lysis Inhibition)>20 nM[2]
MART-1 (26-35) A27L IC50 (Tumor Lysis Inhibition)2 nM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in their own investigations.

T2 Cell Assay for Peptide Binding to HLA-A2

This assay is used to determine the ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in the transporter associated with antigen processing (TAP).

  • Cell Preparation: Culture T2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Peptide Pulsing: Wash T2 cells and resuspend them in serum-free RPMI 1640 medium. Incubate the cells with varying concentrations of the test peptides (e.g., MART-1 (27-35), MART-1 (26-35)) and a positive control peptide (e.g., influenza matrix peptide 58-66) at 37°C for 18 hours.

  • Staining: After incubation, wash the cells to remove unbound peptide. Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2) for 30 minutes at 4°C.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of HLA-A2 staining. An increase in MFI compared to cells incubated without peptide indicates peptide binding and stabilization of the HLA-A2 molecule.

In Vitro T-Cell Stimulation and Cytokine Production Assay (ELISPOT)

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells upon antigen stimulation.

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Incubate overnight at 4°C.

  • Cell Plating: Wash the plate to remove excess antibody and block with a suitable blocking buffer. Add peripheral blood mononuclear cells (PBMCs) or isolated T cells to the wells.

  • Antigen Stimulation: Add the MART-1 peptides (or control peptides) to the wells at various concentrations to stimulate the T cells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cytokine secretion.

  • Detection: Wash the wells to remove the cells. Add a biotinylated detection antibody specific for the cytokine, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming colored spots. Each spot represents a single cytokine-secreting cell.

  • Analysis: Count the spots in each well using an ELISPOT reader to determine the frequency of antigen-specific T cells.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing immunogenicity and the signaling cascade initiated upon T-cell recognition of the MART-1 antigen.

Immunogenicity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_readout Readout Peptide MART-1 Peptides (27-35) & (26-35) Pulsing Peptide Pulsing Peptide->Pulsing APCs Antigen Presenting Cells (e.g., T2 cells, Dendritic Cells) APCs->Pulsing T_Cells T-Cells (from PBMC) Stimulation T-Cell Stimulation T_Cells->Stimulation Pulsing->Stimulation Presentation Binding_Assay HLA-A2 Binding (Flow Cytometry) Pulsing->Binding_Assay Stabilization Response_Assay T-Cell Response (ELISPOT/ICS) Stimulation->Response_Assay Cytokine Secretion T_Cell_Activation_Pathway cluster_membrane Cell Membrane Interaction cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response APC Antigen Presenting Cell MHC HLA-A2 + MART-1 Peptide T_Cell T-Cell TCR TCR CD8 CD8 CD3 CD3 MHC->TCR Recognition CD8->MHC Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors NFAT, AP-1, NF-κB Ca_PKC->Transcription_Factors Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Transcription_Factors->Cytokine_Production Proliferation Proliferation Transcription_Factors->Proliferation Cytotoxicity Cytotoxicity Transcription_Factors->Cytotoxicity

References

A Comparative Guide to MART-1 (27-35) and gp100 Peptides in Melanoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of two widely studied melanoma-associated antigens, MART-1 (27-35) and various gp100-derived peptides, in preclinical and clinical melanoma models. While a direct head-to-head preclinical study with quantitative analysis of tumor growth and survival was not identified in the reviewed literature, this document summarizes key findings on their immunogenicity and anti-tumor effects from separate studies.

Introduction

Melanoma-associated antigens (MAAs) are crucial targets for cancer immunotherapy. Among these, Melanoma Antigen Recognized by T-cells 1 (MART-1) and glycoprotein (B1211001) 100 (gp100) are well-characterized differentiation antigens expressed on normal melanocytes and melanoma cells.[1] Specific peptide epitopes from these proteins, such as MART-1 (27-35) and various gp100 peptides (e.g., gp100:209-217, gp100:280-288), have been extensively investigated as vaccine candidates to elicit anti-tumor T-cell responses.

Data on Efficacy and Immunogenicity

The following tables summarize data on the immunogenicity and anti-tumor effects of MART-1 (27-35) and gp100 peptides from various studies. It is important to note that these results are not from direct comparative experiments and that outcomes can be influenced by factors such as the specific peptide sequence, adjuvant, and experimental model used.

Table 1: Preclinical Efficacy of gp100 Peptides in Mouse Melanoma Models
Peptide/VaccineMouse ModelKey FindingsReference
Human gp100 DNA vaccineC57BL/6 mice with B16 melanomaInduced anti-gp100 antibody and CTL responses, significantly delayed tumor development, and prolonged survival compared to control.
Liposomal gp100 (25-33) peptide + CpG ODN + anti-PD-1 mAbC57BL/6 mice with B16F10 melanomaCombination therapy led to increased tumor-infiltrating lymphocytes (TILs), higher IFN-γ production, and significant tumor regression.[2]
Recombinant vaccinia virus encoding human gp100C57BL/6 miceElicited a specific CD8+ T-cell response that was cross-reactive with mouse gp100 and effective in treating established B16 melanoma.[3]
Combined DNA and peptide vaccine (hgp100)C57BL/6 mice with B16-F0 melanomaSynergistic effect observed, with 30% of mice remaining tumor-free. The combined vaccine led to a fourfold reduction in the growth rate of pre-existing tumors.[1]
Table 2: Immunogenicity of MART-1 and gp100 Peptides in Clinical Trials
Peptide(s)Study PopulationKey Immunological FindingsClinical OutcomeReference
MART-1 (27-35)Metastatic melanoma patients (Phase I)Enhanced CTL reactivity against the MART-1 peptide was observed in a significant proportion of patients after vaccination.No objective clinical responses were observed, though three patients showed some decrease in lesion size.[4]
Modified gp100 (g209-2M) + IL-2Metastatic melanoma patients91% of patients were successfully immunized with the synthetic peptide.42% of patients receiving the peptide vaccine plus IL-2 had objective cancer responses.[5]
MART-1 (27-35) peptide-pulsed DCMetastatic melanoma patients (Phase I/II)Resulted in peptide-specific immune activation. Determinant spreading to other tumor antigens was observed in a patient with a complete response.One complete response and two disease stabilizations out of 18 patients.[6]
MART-1 (26-35) (27L) and gp100 (209-217) (210M) + IFN-αStage IV melanoma patientsConsistent enhancement of CD8+ T-cells recognizing both native and modified peptides was observed in 5 out of 7 evaluable patients.Not the primary endpoint of the study, but post-vaccination monocytes from patients with stable disease showed enhanced antigen-presenting function.[7]
MART-1, gp100, and tyrosinase peptides +/- GM-CSF and/or IFN-α2bAdvanced metastatic melanoma patients (Phase II)The immune response rate to gp100 was the highest compared to MART-1 and tyrosinase.Immune responders had longer overall survival than non-responders (median OS 21.3 vs. 10.8 months).[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments cited in the literature.

Peptide Vaccination and Tumor Challenge in a Murine Model

This protocol is a generalized representation based on common practices in the field.

  • Animal Model: C57BL/6 mice, typically 6-8 weeks old, are commonly used as they are syngeneic with the B16 melanoma cell line.

  • Peptide Vaccine Formulation:

    • The synthetic peptide (e.g., MART-1 (27-35) or a gp100 peptide) is dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).

    • The peptide solution is then emulsified with an adjuvant to enhance the immune response. Incomplete Freund's Adjuvant (IFA) is frequently used for this purpose. A common ratio is 1:1 (peptide solution to IFA).

  • Vaccination Schedule:

    • Mice are immunized subcutaneously (s.c.) or intramuscularly (i.m.) with the peptide-adjuvant emulsion.

    • The vaccination schedule can vary, but a typical prophylactic regimen involves one or two immunizations at 1-2 week intervals before tumor challenge. For a therapeutic model, vaccination occurs after tumor implantation.[2]

  • Tumor Challenge:

    • B16-F10 melanoma cells are cultured and harvested.

    • A specific number of viable tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) in a sterile saline or PBS solution are injected subcutaneously into the flank of the mice.[1]

  • Monitoring Efficacy:

    • Tumor Growth: Tumor size is measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

    • Survival: Mice are monitored for signs of morbidity, and survival is recorded. Mice are typically euthanized when tumors reach a predetermined size or become ulcerated.[1]

In Vitro Immunological Assays

ELISpot Assay for IFN-γ Secretion: This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.

  • Cell Preparation: Splenocytes are harvested from immunized and control mice.

  • Assay Procedure:

    • ELISpot plates are coated with an anti-IFN-γ capture antibody.

    • Splenocytes are added to the wells in the presence or absence of the specific peptide (e.g., MART-1 (27-35) or gp100 peptide).

    • After incubation (typically 18-24 hours), the cells are removed, and a biotinylated anti-IFN-γ detection antibody is added.

    • A streptavidin-enzyme conjugate is then added, followed by a substrate that produces a colored spot at the site of IFN-γ secretion.

    • The spots are counted to determine the frequency of antigen-specific T-cells.[8]

Cytotoxicity (CTL) Assay: This assay measures the ability of cytotoxic T-lymphocytes to kill target cells presenting the specific peptide.

  • Effector Cell Preparation: Splenocytes from immunized mice are often re-stimulated in vitro with the peptide to expand the population of antigen-specific CTLs.

  • Target Cell Preparation: Target cells (e.g., T2 cells or syngeneic tumor cells) are labeled with a radioactive isotope like 51Cr or a fluorescent dye. The labeled target cells are then pulsed with the specific peptide.

  • Co-culture: The effector CTLs are co-cultured with the labeled and peptide-pulsed target cells at various effector-to-target ratios.

  • Measurement of Lysis: The amount of label released from the lysed target cells into the supernatant is measured. The percentage of specific lysis is calculated to determine the cytotoxic activity of the CTLs.[9]

Visualizations

Experimental Workflow for Peptide Vaccine Efficacy

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experimentation cluster_in_vitro In Vitro Analysis peptide_prep Peptide Vaccine Formulation (e.g., MART-1 or gp100 + Adjuvant) vaccination Vaccination of C57BL/6 Mice peptide_prep->vaccination tumor_cells B16 Melanoma Cell Culture tumor_challenge Subcutaneous Tumor Cell Injection tumor_cells->tumor_challenge vaccination->tumor_challenge Prophylactic Model tumor_challenge->vaccination Therapeutic Model monitoring Tumor Growth & Survival Monitoring tumor_challenge->monitoring splenocyte_harvest Splenocyte Harvest monitoring->splenocyte_harvest Terminal Endpoint elispot IFN-γ ELISpot Assay splenocyte_harvest->elispot ctl_assay CTL Cytotoxicity Assay splenocyte_harvest->ctl_assay

Caption: A generalized workflow for assessing peptide vaccine efficacy in a murine melanoma model.

T-Cell Receptor (TCR) Signaling Pathway

tcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCell T-Cell MHC_Peptide pMHC TCR TCR/CD3 MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca_release->Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 NFAT NFAT Calcineurin->NFAT Gene_expression Gene Expression (Cytokines, etc.) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression

Caption: Simplified T-cell receptor signaling cascade upon peptide-MHC recognition.

Conclusion

References

A Comparative Guide to the Cross-Reactivity of MART-1 (27-35) Specific T-Cells and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunological cross-reactivity of T-cells specific for the melanoma-associated antigen MART-1 (27-35) and its various analogues. The data presented herein is curated from peer-reviewed studies to facilitate an objective evaluation of these peptides for research and therapeutic development.

Introduction

The MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a key tumor-associated antigen expressed in most melanoma cells and normal melanocytes.[1] The nonapeptide sequence from amino acids 27 to 35 (AAGIGILTV) is a well-characterized epitope recognized by cytotoxic T-lymphocytes (CTLs) in the context of the HLA-A2.1 major histocompatibility complex (MHC) class I molecule.[1][2] However, the native MART-1 (27-35) peptide exhibits relatively weak immunogenicity. This has led to the development of analogue peptides with modifications designed to enhance their binding affinity to HLA-A2, improve T-cell receptor (TCR) recognition, and augment anti-tumor immune responses.[3][4] This guide compares the performance of several key MART-1 (27-35) analogues against the native peptide, focusing on T-cell recognition and functional outcomes.

Data Presentation: Comparative Performance of MART-1 (27-35) and its Analogues

The following tables summarize the quantitative data on the binding of MART-1 peptides to HLA-A2 and the subsequent recognition and functional response of MART-1 specific T-cells.

Table 1: Peptide-HLA-A2 Binding Affinity and Stability

Peptide SequenceModification from Native (AAGIGILTV)Relative HLA-A2 Binding Affinity (IC50 nM)Complex Stability (t1/2 in hours)Reference
MART-1 (27-35) Native~50001.5 - 2.0[3][5]
[Leu28]MART-1 (27-35) A28LDeleterious for activityNot Reported[3][5]
[Leu28,β-HIle30]MART-1 (27-35) A28L, G30β-HIleHigher than [Leu28] analogueMore prolonged than [Leu28][3][5]
ELAGIGILTV (ELA) E26, A27L (decapeptide)~520Not Reported[6]
LAGIGILTV (1L) A27LHigher than nativeNot Reported[4]

Table 2: T-Cell Cross-Reactivity and Functional Assays

PeptideT-Cell Clone/LineAssay TypeReadoutKey FindingsReference
MART-1 (27-35) (Native) Anti-native clone A4251Cr-release% Specific LysisBaseline recognition[4]
LAGIGILTV (1L) Anti-native clone A4251Cr-release% Specific LysisEnhanced recognition compared to native peptide.[4]
MART-1 (27-35) (Native) Patient-derived CTLsCytokine Release (IL-2)pg/mLInduces IL-2 secretion.[7]
Partial Agonist Analogues Patient-derived CTLsCytokine Release (IL-2)pg/mLDid not induce IL-2 secretion.[7]
Antagonist Analogues Patient-derived CTLs51Cr-release% Inhibition of LysisInhibited cytolysis of MART-1 (27-35)-pulsed targets.[7]
ELAGIGILTV (ELA) Anti-MART-1 effectorsLysis Assay% Specific LysisRecognized by anti-MART-1 effectors.[8]
[Leu28,β-HIle30]MART-1 (27-35) Tumor-infiltrating lymphocytesRecognition AssayT-cell recognitionPartially restored recognition compared to the single Leu substitution.[3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells.

  • Target Cell Preparation:

    • Target cells (e.g., T2 cells, which are HLA-A2 positive) are incubated with 100 µCi of ⁵¹Cr (sodium chromate) for 60-90 minutes at 37°C.

    • The cells are then washed three to four times in culture medium to remove unincorporated ⁵¹Cr.

    • Target cells are resuspended at a concentration of 5 x 10⁴ cells/mL and pulsed with the desired MART-1 peptide (native or analogue) at a concentration of 1 µg/mL for 1 hour at 37°C.

  • Effector Cell Preparation:

    • MART-1 specific CTLs (effector cells) are harvested and resuspended at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Co-incubation:

    • 100 µL of target cells (5,000 cells) and 100 µL of effector cells are added to a 96-well round-bottom plate.

    • For determining spontaneous release, target cells are incubated with medium alone.

    • For determining maximum release, target cells are incubated with a 1% Triton X-100 solution.

  • Incubation and Supernatant Collection:

    • The plate is incubated for 4 hours at 37°C.

    • After incubation, the plate is centrifuged at 200 x g for 5 minutes.

    • 100 µL of the supernatant from each well is carefully collected.

  • Radioactivity Measurement:

    • The radioactivity (counts per minute, CPM) in the collected supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis:

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

IFN-γ ELISpot Assay for Cytokine Release

This assay quantifies the number of T-cells secreting IFN-γ in response to antigenic stimulation.

  • Plate Coating:

    • A 96-well ELISpot plate is pre-wetted with 35% ethanol (B145695) for 1 minute, followed by washing with sterile PBS.

    • The plate is coated with a capture antibody specific for human IFN-γ overnight at 4°C.

  • Blocking:

    • The plate is washed to remove unbound capture antibody and then blocked with a blocking buffer (e.g., RPMI with 10% fetal bovine serum) for 2 hours at 37°C to prevent non-specific binding.

  • Cell Incubation:

    • MART-1 specific T-cells (1 x 10⁵ cells/well) are added to the wells.

    • Antigen-presenting cells (e.g., T2 cells) are pulsed with the respective MART-1 peptides and added to the wells.

    • The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection:

    • The cells are removed, and the plate is washed.

    • A biotinylated detection antibody specific for human IFN-γ is added to each well and incubated for 2 hours at room temperature.

    • After washing, streptavidin conjugated to an enzyme (e.g., alkaline phosphatase) is added and incubated for 1 hour.

  • Spot Development:

    • The plate is washed again, and a substrate solution is added, leading to the formation of colored spots at the sites of IFN-γ secretion.

    • The reaction is stopped by washing with distilled water.

  • Analysis:

    • The plate is dried, and the spots are counted using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting T-cell.

Mandatory Visualization

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the pathway by which endogenous antigens, such as MART-1, are processed and presented to CD8+ T-cells.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface MART1 MART-1 Protein Proteasome Proteasome MART1->Proteasome Ubiquitination & Degradation Peptides MART-1 Peptides (incl. 27-35) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptide_Loading Peptide Loading Complex (PLC) TAP->Peptide_Loading MHC_I MHC Class I (HLA-A2) MHC_I->Peptide_Loading Loaded_MHC Peptide-MHC Complex Peptide_Loading->Loaded_MHC Peptide Loading Presented_MHC Presented Peptide-MHC Complex Loaded_MHC->Presented_MHC Transport via Golgi

Caption: MHC Class I presentation of the MART-1 (27-35) peptide.

T-Cell Receptor (TCR) Signaling Pathway

This diagram outlines the initial signaling cascade initiated upon the recognition of the MART-1 peptide-MHC complex by a specific T-cell.

TCR_Signaling_Pathway cluster_interaction TCR Engagement cluster_intracellular Intracellular Signaling Cascade pMHC MART-1/HLA-A2 Complex on APC TCR TCR pMHC->TCR CD8 CD8 pMHC->CD8 CD3 CD3 Complex (ITAMs) TCR->CD3 Lck Lck CD8->Lck Lck->CD3 Phosphorylates ITAMs ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates AP1 AP-1 Activation LAT_SLP76->AP1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified T-cell receptor signaling cascade upon MART-1 recognition.

Experimental Workflow: T-Cell Cross-Reactivity Assessment

This diagram outlines the general workflow for comparing the cross-reactivity of different MART-1 analogues.

Experimental_Workflow cluster_assays Functional Assays Peptide_Synthesis Synthesize MART-1 Native & Analogue Peptides APC_Pulsing Pulse Antigen Presenting Cells (APCs) with Peptides Peptide_Synthesis->APC_Pulsing T_Cell_Culture Culture MART-1 Specific T-Cells Co_Culture Co-culture T-Cells with Pulsed APCs T_Cell_Culture->Co_Culture APC_Pulsing->Co_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., ⁵¹Cr Release) Co_Culture->Cytotoxicity_Assay Cytokine_Assay Cytokine Release Assay (e.g., ELISpot, ELISA) Co_Culture->Cytokine_Assay Proliferation_Assay Proliferation Assay (e.g., CFSE) Co_Culture->Proliferation_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Workflow for assessing T-cell cross-reactivity to MART-1 analogues.

References

Validation of MART-1 (27-35) as a Bona Fide T-Cell Epitope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the melanoma-associated antigen MART-1 (27-35) as a T-cell epitope against other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate targets for immunotherapy research and development.

Executive Summary

The MART-1 (27-35) peptide (sequence: AAGIGILTV) is a well-established, HLA-A2-restricted T-cell epitope derived from the melanocyte differentiation antigen Melan-A/MART-1.[1] Its ability to be recognized by cytotoxic T lymphocytes (CTLs) has made it a significant target in the field of melanoma immunotherapy. This guide delves into the experimental validation of MART-1 (27-35), presenting comparative data on its performance against other melanoma-associated epitopes and modified variants.

Comparative Performance of Melanoma-Associated T-Cell Epitopes

The selection of a T-cell epitope for therapeutic development hinges on its immunogenic potential, which is influenced by factors such as its binding affinity to the Major Histocompatibility Complex (MHC) and its ability to activate T-cells. Below is a comparative summary of MART-1 (27-35) and other notable melanoma epitopes.

Peptide-MHC Binding Affinity

The stability of the peptide-MHC complex is a critical determinant of T-cell activation. While direct comparative studies measuring the dissociation constant (Kd) for all epitopes under identical conditions are limited, the available data provides valuable insights.

EpitopeSequenceHLA RestrictionBinding Affinity (Kd)Data Interpretation
MART-1 (27-35) AAGIGILTVHLA-A2~170 µM[1]Exhibits relatively low affinity, which may contribute to its suboptimal immunogenicity as a self-antigen.[1]
gp100 (209-217) ITDQVPFSVHLA-A2~100 nM[2]Demonstrates intermediate binding affinity.[2]
gp100 (209-217, G209-2M) IMDQVPFSVHLA-A2Not explicitly quantified as Kd, but noted to have increased affinity for HLA-A2 compared to the native peptide.[3][4]Anchor-modified peptide with enhanced MHC binding, leading to improved T-cell induction.[3][4]
Tyrosinase (368-376, 370D) YMDGTMSQVHLA-A2Similar binding affinity to the native tyrosinase peptide.[5]An altered peptide ligand that enhances T-cell recognition without significantly altering MHC binding.
T-Cell Activation and Cytotoxicity

The ultimate measure of a T-cell epitope's efficacy is its ability to elicit a potent and specific T-cell response. This is commonly assessed through cytotoxicity assays, such as the Chromium-51 release assay, and cytokine release assays, like the IFN-γ ELISpot.

Chromium-51 Release Assay: Comparative Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the specific epitope.

Effector CellsTarget CellsEpitopeE:T Ratio% Specific Lysis
MART-1 (27-35) specific CTLsT2 cells pulsed with MART-1 (27-35)MART-1 (27-35)10:1Varies significantly depending on the study, but demonstrates peptide-specific lysis.
Anti-1L T-cells (recognizing a MART-1 analogue)T2 cells pulsed with native MART-1 (27-35)MART-1 (27-35)10:1Higher than CTLs raised against the native peptide, indicating enhanced sensitivity.[6]
gp100 (209-217) specific CTLsT2 cells pulsed with gp100 (209-217)gp100 (209-217)Not specifiedDemonstrates specific lysis, though often requires higher peptide concentrations for activation compared to viral epitopes.[7]

IFN-γ ELISpot Assay: Comparative T-Cell Activation

This assay quantifies the number of T-cells that secrete IFN-γ upon encountering their cognate epitope.

Responder CellsStimulating Cells/PeptideNumber of IFN-γ Spot Forming Cells (SFCs) / 10^5 PBMCs
PBMCs from melanoma patientsT2 cells pulsed with MART-1 (27-35)Varies, often low but detectable, with a median of 5 spots pre-vaccine and 3 spots post-vaccine in one study.[8]
PBMCs from melanoma patientsT2 cells pulsed with gp100 (209-217)Varies, with a median of 2 spots pre-vaccine and 9 spots post-vaccine in one study.[8]
PBMCs from melanoma patientsT2 cells pulsed with Tyrosinase (368-376)Varies, with a median of 2 spots pre-vaccine and 4 spots post-vaccine in one study.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

T2 Cell Peptide Binding Assay

This assay assesses the ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in endogenous antigen presentation.

  • Cell Preparation: T2 cells (TAP-deficient, HLA-A2 positive) are cultured in serum-free RPMI medium.

  • Peptide Incubation: T2 cells (e.g., 2 x 10^5 cells/well) are incubated with varying concentrations of the test peptide (e.g., 1 µM to 100 µM) and a source of β2-microglobulin (e.g., 3 µg/ml) overnight at 37°C in a 5% CO2 incubator.[9] A known high-affinity peptide is used as a positive control, and no peptide or an irrelevant peptide serves as a negative control.

  • Staining: Cells are washed to remove unbound peptide and then stained with a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2-FITC) for 30 minutes at 4°C.[10]

  • Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of HLA-A2 expression is measured by flow cytometry.

  • Data Analysis: The binding affinity is often expressed as a fluorescence index (FI), calculated as: FI = (MFI with peptide - MFI without peptide) / MFI without peptide.[11]

Chromium-51 (⁵¹Cr) Release Assay

This classic cytotoxicity assay measures the lysis of target cells by effector T-cells.

  • Target Cell Labeling: Target cells (e.g., T2 cells or melanoma cell lines) are incubated with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.[12][13] The radioactive chromium is taken up by the cells.

  • Washing: Labeled target cells are washed multiple times to remove excess, unincorporated ⁵¹Cr.

  • Co-incubation: Labeled target cells are plated in a 96-well plate and co-incubated with effector T-cells at various effector-to-target (E:T) ratios (e.g., 1:1 to 40:1) for 4-5 hours at 37°C.[7]

  • Controls:

    • Spontaneous release: Target cells incubated with medium alone.

    • Maximum release: Target cells incubated with a detergent (e.g., Triton X-100) to induce complete lysis.[12]

  • Supernatant Collection: The plate is centrifuged, and the supernatant from each well, containing the released ⁵¹Cr, is collected.

  • Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is quantified using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].[12]

IFN-γ ELISpot Assay

This sensitive assay quantifies the frequency of antigen-specific, IFN-γ-secreting T-cells.

  • Plate Coating: A 96-well ELISpot plate is coated with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: The plate is washed and blocked with a protein solution (e.g., RPMI with 10% FBS) to prevent non-specific binding.

  • Cell Plating: Responder cells (e.g., PBMCs or purified CD8+ T-cells) are plated in the wells.

  • Stimulation: Stimulator cells (e.g., peptide-pulsed T2 cells or dendritic cells) are added to the wells. Controls include responder cells alone, responder cells with unpulsed stimulator cells, and a positive control (e.g., PHA stimulation).

  • Incubation: The plate is incubated for 18-48 hours at 37°C in a 5% CO2 incubator.

  • Detection: Cells are removed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Substrate Addition: A substrate solution is added, which is converted by the enzyme into a colored, insoluble spot at the site of cytokine secretion.

  • Spot Counting: The plate is washed and dried, and the number of spots in each well is counted using an ELISpot reader.

Visualizations

Experimental Workflow for T-Cell Epitope Validation

G cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Validation cluster_2 Ex Vivo / In Vivo Analysis cluster_3 Data Analysis & Candidate Selection peptide_synthesis Peptide Synthesis peptide_purity Purity Analysis (HPLC) peptide_synthesis->peptide_purity peptide_identity Identity Confirmation (Mass Spec) peptide_purity->peptide_identity mhc_binding MHC Binding Assay (e.g., T2 Cell Assay) peptide_identity->mhc_binding tcell_activation T-Cell Activation Assay (e.g., IFN-γ ELISpot) mhc_binding->tcell_activation tcell_cytotoxicity Cytotoxicity Assay (e.g., ⁵¹Cr Release) tcell_activation->tcell_cytotoxicity tetramer_staining Tetramer Staining of PBMCs/TILs tcell_cytotoxicity->tetramer_staining in_vivo_model In Vivo Tumor Model tetramer_staining->in_vivo_model data_analysis Quantitative Data Analysis in_vivo_model->data_analysis candidate_selection Lead Candidate Selection data_analysis->candidate_selection

Caption: Workflow for the identification and validation of a T-cell epitope.

T-Cell Receptor Signaling Pathway upon MART-1 (27-35) Recognition

TCR_Signaling cluster_membrane Cell Membrane cluster_APC cluster_TCell cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus Nucleus APC APC T_Cell T-Cell MHC HLA-A2 TCR TCR MHC->TCR Recognition MART1 MART-1 (27-35) CD3 CD3 Lck Lck CD3->Lck Activation CD8 CD8 CD8->MHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation AP1 AP-1 LAT_SLP76->AP1 via Ras/MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_flux->NFAT Gene_Expression Gene Expression (e.g., IFN-γ, IL-2) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: T-cell receptor signaling cascade initiated by MART-1 (27-35) recognition.

References

Unlocking Potent Anti-Tumor Immunity: A Comparative Guide to MART-1 (27-35) Peptide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective cancer immunotherapies is a constant endeavor. Among the promising targets is the melanoma-associated antigen MART-1 (Melanoma Antigen Recognized by T cells 1). This guide provides an in-depth comparison of MART-1 (27-35) peptide analogues that have been engineered to enhance T-cell stimulation, offering a potential pathway to more robust anti-melanoma immune responses.

The native MART-1 (27-35) peptide, with the amino acid sequence AAGIGILTV, is a key epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 allele. However, its immunogenicity can be suboptimal. To overcome this limitation, researchers have developed several analogues with amino acid substitutions designed to improve their binding affinity to the HLA-A2 molecule and enhance recognition by T-cell receptors (TCRs). This, in turn, leads to a more potent activation of anti-tumor T-cells.

This guide will delve into the performance of prominent MART-1 analogues, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying immunological processes.

Comparative Performance of MART-1 Peptide Analogues

The primary strategy in designing MART-1 analogues has been the substitution of the alanine (B10760859) at position 27 (the second position of the decapeptide EAAGIGILTV, corresponding to the first position of the nonapeptide AAGIGILTV) with a leucine (B10760876) (L). This modification has given rise to two key analogues: ELAGIGILTV and LAGIGILTV. These "superagonist" peptides have demonstrated superior ability to elicit anti-melanoma CD8+ T-cell responses.

Peptide AnalogueSequenceModification from Native PeptideKey Performance EnhancementsReference
Native MART-1 (27-35) AAGIGILTV-Baseline for comparison.[1]
Native Melan-A/MART-1 (26-35) EAAGIGILTVN-terminal extensionRecognized by tumor-reactive CTLs.[2]
ELAGIGILTV ELAGIGILTVAlanine to Leucine at position 27 (A27L) of the decapeptide- More efficient in vitro generation of tumor-reactive CTLs.[2][3]- Higher binding stability to HLA-A2.1.[2]- More efficient recognition by tumor-reactive CTL clones.[2]- Induces higher Ca2+ flux in specific T-cell clones.[4][2][3][4][5]
LAGIGILTV (1L) LAGIGILTVAlanine to Leucine at position 1 (A1L) of the nonapeptide- Induces specific T-cells with enhanced immunological functions in vitro.[6][7][8]- More efficient generation of CTLs from melanoma patients' PBMCs.[6][7]- T-cells show greater sensitivity to the native MART-1 peptide.[6][7][8]- Induces high levels of IFN-γ and IL-2 secretion.[6][7][6][7][8]
[Leu28,β-HIle30]MART-1(27-35) AL GIβ-HIle GILTVAlanine to Leucine at position 28 and Isoleucine to β-homo-Isoleucine at position 30- Higher affinity to HLA-A2 and more prolonged complex stability compared to the single Leu28 substitution.[9][10]- Partially restored recognition by tumor-infiltrating lymphocytes.[9][10][9][10]

Experimental Data Highlights

The enhanced efficacy of these analogues is supported by a range of experimental findings:

Cytotoxic T-Lymphocyte (CTL) Activity

Studies have consistently shown that T-cells stimulated with the ELAGIGILTV and LAGIGILTV analogues exhibit superior cytotoxic activity against melanoma cells compared to those stimulated with the native peptide.

ExperimentPeptide AnalogueTarget CellsEffector:Target Ratio% Specific LysisReference
4-hour 51Cr-release assayLAGIGILTV (1L)Peptide-pulsed T2 cells10:1Significantly higher than native peptide across various concentrations.[6]
4-hour 51Cr-release assayLAGIGILTV (1L)501mel (melanoma cell line)5:1~40% (vs. ~20% for native peptide)[6]
Cytotoxicity AssayELAGIGILTVMelanoma cellsNot specifiedMore efficient lysis than natural peptides.[2]
Cytokine Production

A hallmark of enhanced T-cell activation is the increased production of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).

ExperimentPeptide AnalogueStimulusCytokine MeasuredResultReference
Intracellular StainingELAGIGILTVPeptide-pulsed T2 cellsIFN-γHigher percentage of IFN-γ producing cells compared to native peptide.[4]
ELISALAGIGILTV (1L)Peptide-pulsed T2 cellsIFN-γSignificantly higher IFN-γ release compared to native peptide.[6]
ELISALAGIGILTV (1L)501mel (melanoma cell line)IFN-γSignificantly higher IFN-γ release compared to native peptide.[6]
Not SpecifiedLAGIGILTV (1L)Melanoma cellsIL-2Readily secreted IL-2 in response to the native epitope.[6][7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.

In Vitro T-Cell Stimulation from Peripheral Blood Mononuclear Cells (PBMCs)
  • PBMC Isolation: Isolate PBMCs from HLA-A*0201 positive healthy donors or melanoma patients using Ficoll-Hypaque density gradient centrifugation.[1]

  • Peptide Pulsing: Incubate irradiated autologous PBMCs with the respective MART-1 peptide analogue (e.g., 1 μM) for 1-2 hours at 37°C.[1]

  • Co-culture: Co-culture the responder PBMCs with the peptide-pulsed stimulator cells.

  • Cytokine Addition: Add Interleukin-2 (IL-2) (e.g., 300 IU/mL) 24 and 96 hours after stimulation to support T-cell proliferation.[1]

  • Restimulation: Restimulate the cultures weekly with irradiated, peptide-pulsed autologous PBMCs.

  • Analysis: After a defined culture period (e.g., 2-3 weeks), assess T-cell reactivity using cytotoxicity assays and cytokine release assays.[6]

51Chromium (51Cr)-Release Assay for Cytotoxicity
  • Target Cell Labeling: Label target cells (e.g., T2 cells pulsed with peptide or melanoma cell lines) with 51Cr.

  • Co-incubation: Incubate the labeled target cells with effector T-cells (stimulated with MART-1 analogues) at various effector-to-target (E:T) ratios for 4 hours.[6]

  • Supernatant Collection: Harvest the supernatant from each well.

  • Radioactivity Measurement: Measure the amount of 51Cr released from lysed cells using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 × (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Detection
  • Co-culture: Co-culture effector T-cells with peptide-pulsed target cells or melanoma cells for a specified duration (e.g., 24 hours).

  • Supernatant Collection: Collect the culture supernatant.

  • ELISA Procedure: Perform a standard sandwich ELISA using capture and detection antibodies specific for the cytokine of interest (e.g., IFN-γ, IL-2).

  • Quantification: Determine the concentration of the cytokine in the supernatant by comparing the absorbance to a standard curve.

Signaling Pathways and Experimental Workflows

The enhanced stimulation by MART-1 analogues can be visualized through the following diagrams.

T_Cell_Activation_Pathway T-Cell Activation by MART-1 Analogue cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell Peptide Analogue Peptide Analogue HLA-A2 HLA-A2 Peptide Analogue->HLA-A2 Binds with high affinity TCR TCR HLA-A2->TCR Presents peptide to CD8 CD8 HLA-A2->CD8 Interacts with Signaling Cascade Signaling Cascade TCR->Signaling Cascade CD8->Signaling Cascade Activation Activation Signaling Cascade->Activation Effector Functions Effector Functions Activation->Effector Functions leads to

Caption: Enhanced T-cell activation pathway initiated by a high-affinity MART-1 peptide analogue.

Experimental_Workflow Workflow for Comparing MART-1 Analogue Efficacy PBMC Isolation PBMC Isolation Peptide Stimulation Peptide Stimulation PBMC Isolation->Peptide Stimulation Cells stimulated with Native vs. Analogue Peptides T-Cell Expansion T-Cell Expansion Peptide Stimulation->T-Cell Expansion In vitro culture with IL-2 Functional Assays Functional Assays T-Cell Expansion->Functional Assays Cytotoxicity Assay Cytotoxicity Assay Functional Assays->Cytotoxicity Assay Cytokine Release Assay Cytokine Release Assay Functional Assays->Cytokine Release Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Cytokine Release Assay->Data Analysis

Caption: Experimental workflow for evaluating the immunogenicity of MART-1 peptide analogues.

Conclusion

The development of MART-1 (27-35) peptide analogues, particularly ELAGIGILTV and LAGIGILTV, represents a significant advancement in the field of melanoma immunotherapy. By enhancing the binding affinity to HLA-A2 and improving T-cell recognition, these superagonist peptides can induce a more potent and effective anti-tumor immune response. The data overwhelmingly supports their superiority over the native MART-1 peptides in vitro. These findings provide a strong rationale for the continued investigation and clinical development of these analogues as components of therapeutic vaccines and for the ex vivo expansion of T-cells for adoptive cell therapy, offering new hope for patients with melanoma.

References

A Comparative Guide to Adoptive Cell Therapy with MART-1 (27-35) and NY-ESO-1 TCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adoptive cell therapy (ACT) using T-cell receptor (TCR)-engineered T cells has emerged as a powerful immunotherapeutic approach against cancer. This guide provides an objective comparison of two prominent targets in ACT: Melanoma Antigen Recognized by T cells 1 (MART-1) and New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1). We will delve into their performance, supported by experimental data, to inform researchers and drug development professionals.

At a Glance: MART-1 vs. NY-ESO-1 TCR-T Cell Therapy

FeatureMART-1 (27-35) TCR-T Cell TherapyNY-ESO-1 TCR-T Cell Therapy
Antigen Type Melanoma Differentiation AntigenCancer-Testis Antigen
Expression in Normal Tissues Melanocytes (skin, eye, inner ear)[1]Primarily in germ cells (testis) and placenta, with limited expression in other normal tissues.[2]
Primary Cancer Indications Metastatic Melanoma[1][3][4]Synovial Sarcoma, Myeloma, Melanoma, Soft Tissue Sarcoma.[5][6][7][8]
Reported Objective Response Rate (ORR) 18% - 69% in metastatic melanoma.[3][4][9] The variability depends on the specific TCR construct and trial design.41.7% - 80% in various solid tumors.[6][7][8] For instance, an ORR of 50% has been observed in synovial sarcoma.[5]
Key Safety Concern On-target, off-tumor toxicity (uveitis, hearing impairment, skin rash) due to expression in healthy melanocytes.[1][9]Generally well-tolerated with a favorable safety profile.[7][8] Cytokine Release Syndrome (CRS) has been reported but is typically manageable.[5]

Clinical Efficacy and Safety

MART-1 (27-35) TCR-T Cell Therapy

Adoptive cell therapy targeting the MART-1 antigen has demonstrated clinical activity, particularly in metastatic melanoma. Clinical trials have reported objective response rates ranging from 18% to as high as 69%.[3][4][9] In one study, nine out of thirteen patients (69%) with metastatic melanoma showed evidence of tumor regression following treatment with MART-1 TCR transgenic lymphocytes and dendritic cell vaccination.[3] Another phase I/IIa trial reported a partial response in 18% of patients.[9][10]

A significant challenge for MART-1 TCR therapy is the "on-target, off-tumor" toxicity.[9] The MART-1 antigen is also expressed on healthy melanocytes in the skin, eyes, and inner ears.[1] This can lead to adverse events such as skin rashes, uveitis (inflammation of the eye), and hearing impairment.[1][9] The severity of these toxicities can be dose-dependent.[9]

NY-ESO-1 TCR-T Cell Therapy

NY-ESO-1 has emerged as a highly promising target for TCR-T cell therapy due to its limited expression in normal tissues, primarily restricted to germ cells which do not typically express MHC class I molecules, rendering them invisible to T cells.[2] This restricted expression pattern contributes to a more favorable safety profile compared to MART-1.

Clinical trials of NY-ESO-1 TCR-T cell therapy have shown impressive efficacy across a range of solid tumors. In patients with synovial sarcoma, objective response rates of around 50% have been reported.[5] A phase 1 trial in advanced soft tissue sarcoma demonstrated an overall response rate of 41.7%.[6][7] In multiple myeloma, response rates as high as 80% have been observed.[8]

The safety profile of NY-ESO-1 TCR-T cell therapy is generally considered acceptable.[7] While Cytokine Release Syndrome (CRS) can occur, it is often manageable.[5] The lower incidence of on-target, off-tumor toxicity makes NY-ESO-1 an attractive target for further development.

Experimental Protocols

Detailed below are generalized methodologies for key experiments cited in the evaluation of TCR-T cell therapies.

T-Cell Manufacturing and Transduction

The manufacturing of TCR-engineered T cells is a critical process that involves several key steps. Below is a representative workflow.

T_Cell_Manufacturing cluster_workflow TCR-T Cell Manufacturing Workflow Leukapheresis 1. Leukapheresis (Patient's blood collection) T_Cell_Isolation 2. T-Cell Isolation (Peripheral Blood Mononuclear Cells - PBMCs) Leukapheresis->T_Cell_Isolation T_Cell_Activation 3. T-Cell Activation (e.g., anti-CD3/CD28 beads) T_Cell_Isolation->T_Cell_Activation Transduction 4. Genetic Transduction (Lentiviral/Retroviral vector encoding TCR) T_Cell_Activation->Transduction Expansion 5. Ex Vivo Expansion (Culture with cytokines like IL-2, IL-7, IL-15) Transduction->Expansion Harvest_Formulation 6. Harvest and Formulation Expansion->Harvest_Formulation Infusion 7. Infusion into Patient Harvest_Formulation->Infusion Cytotoxicity_Assay cluster_workflow Cytotoxicity Assay Workflow Effector_Cells Effector Cells: TCR-T Cells Co_culture Co-culture at various Effector:Target (E:T) ratios Effector_Cells->Co_culture Target_Cells Target Cells: Tumor cell line expressing the antigen Target_Cells->Co_culture Incubation Incubation (e.g., 4-24 hours) Co_culture->Incubation Lysis_Measurement Measurement of Target Cell Lysis (e.g., LDH release, flow cytometry) Incubation->Lysis_Measurement Cytokine_Release_Assay cluster_workflow Cytokine Release Assay Workflow Effector_Cells Effector Cells: TCR-T Cells Co_culture Co-culture of Effector and Target Cells Effector_Cells->Co_culture Target_Cells Target Cells: Antigen-presenting cells (APCs) pulsed with peptide or tumor cells Target_Cells->Co_culture Incubation Incubation (e.g., 24-48 hours) Co_culture->Incubation Supernatant_Collection Collection of Supernatant Incubation->Supernatant_Collection Cytokine_Quantification Quantification of Cytokines (e.g., ELISA, Luminex, Flow Cytometry) Supernatant_Collection->Cytokine_Quantification TCR_Signaling cluster_pathway Simplified TCR Signaling Pathway pMHC Peptide-MHC Complex TCR TCR/CD3 Complex pMHC->TCR Binding Lck Lck TCR->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP_76 LAT_SLP_76 ZAP70->LAT_SLP_76 Phosphorylation LAT_SLP76 LAT/SLP-76 PLCg1 PLCγ1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Cytokines, Effector Molecules) NFkB->Gene_Expression NFAT->Gene_Expression AP1 AP-1 AP1->Gene_Expression LAT_SLP_76->PLCg1 LAT_SLP_76->AP1

References

A Tale of Two Peptides: Structural Disparity in MART-1 Epitopes Presented by HLA-A2

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structural analysis of the immunodominant melanoma antigens MART-1 (27-35) and (26-35) complexed with the human leukocyte antigen (HLA)-A2.

In the landscape of cancer immunotherapy, the Melanoma Antigen Recognized by T-cells 1 (MART-1) has emerged as a key target for eliciting anti-tumor immune responses. Two overlapping epitopes derived from this protein, the nonamer MART-1 (27-35) (sequence: AAGIGILTV) and the decamer MART-1 (26-35) (sequence: EAAGIGILTV), are of particular interest.[1][2] Both are presented to cytotoxic T lymphocytes by the major histocompatibility complex (MHC) class I molecule HLA-A2.[3] Despite their sequence similarity, structural studies have revealed a remarkable divergence in their bound conformations, with significant implications for T-cell receptor (TCR) recognition and the design of peptide-based vaccines.[1][4] This guide provides a detailed comparison of the structural features of these two peptide-HLA-A2 complexes, supported by experimental data and methodologies.

Quantitative Structural and Biophysical Data

The crystallographic analysis of the MART-1 (27-35)/HLA-A2 and MART-1 (26-35)/HLA-A2 complexes reveals distinct conformational states. The nonamer adopts a relatively canonical, extended conformation within the HLA-A2 binding groove, whereas the decamer exhibits a pronounced "bulged" conformation.[1][5] This structural dichotomy is surprising given that they differ by only a single N-terminal amino acid.

ParameterMART-1 (27-35) / HLA-A2MART-1 (26-35) / HLA-A2Reference
PDB ID 2GUO, 3QFD2GT9[1][3][6]
Resolution (Å) 1.90 (2GUO), 1.68 (3QFD)1.75[1][3][6]
R-free 0.246 (2GUO), 0.211 (3QFD)0.213[1][3][6]
Peptide Conformation ExtendedBulged[1][5]
Solvent Accessible Surface Area (Ų) of Peptide ~80~200[1]

Structural Conformations: Extended vs. Bulged

The key structural difference lies in the backbone conformation of the peptides within the HLA-A2 binding groove.

  • MART-1 (27-35) (Nonamer): This peptide binds in a relatively flat, extended conformation. The peptide backbone follows the floor of the binding groove, with the side chains of the central residues pointing upwards, available for TCR interaction.[1][7] This conformation is typical for many nonameric peptides binding to HLA-A2.

  • MART-1 (26-35) (Decamer): The addition of the N-terminal glutamic acid residue at position 26 forces the peptide into a bulged or "kinked" conformation.[1][5] The central portion of the peptide, particularly around Gly30 and Ile31, arches away from the floor of the HLA-A2 groove. This exposes a different surface for TCR recognition compared to the nonamer.[1]

This conformational difference is significant because it was initially assumed that the two peptides would bind in a similar manner. The structural data indicates that even minor variations in peptide length can lead to major changes in the presented epitope.[1][4]

Experimental Protocols

The structural determination of the MART-1/HLA-A2 complexes involved several key experimental steps, as detailed in the primary literature.[1]

Protein Expression and Purification

The HLA-A2 heavy chain and β2-microglobulin (β2m) light chain were expressed as inclusion bodies in Escherichia coli.[8][9] The inclusion bodies were harvested, washed, and solubilized in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).[8]

In Vitro Refolding of the pMHC Complex

The soluble, denatured heavy and light chains were refolded by dilution into a refolding buffer containing the synthetic MART-1 peptide (either 27-35 or 26-35).[8][10] The refolding buffer typically contains agents to facilitate proper disulfide bond formation, such as a mixture of reduced and oxidized glutathione.[8] The correctly folded peptide-HLA-A2 (pMHC) complexes were then purified from aggregates and unfolded protein using size-exclusion and ion-exchange chromatography.[9][11]

Crystallization

The purified pMHC complexes were concentrated and subjected to vapor diffusion crystallization trials.[1] Crystals of the MART-1 (27-35)/HLA-A2 and MART-1 (26-35)/HLA-A2 complexes were grown by mixing the protein solution with a precipitant solution and allowing the mixture to equilibrate against a reservoir of the precipitant solution.[7][12]

X-ray Diffraction Data Collection and Structure Determination

Crystals were cryo-cooled and subjected to X-ray diffraction.[1] The diffraction data were processed, and the structures were solved by molecular replacement using a previously determined HLA-A2 structure as a search model.[1][7] The peptide density was then clearly visible in the electron density maps, allowing for model building and refinement.[1]

Experimental Workflow

The overall workflow for the structural analysis of the MART-1/HLA-A2 complexes can be summarized in the following diagram.

experimental_workflow cluster_protein_production Protein & Peptide Preparation cluster_complex_formation Complex Formation & Purification cluster_structure_determination Structural Analysis cluster_analysis Comparative Analysis HLA_expression Expression of HLA-A2 heavy chain and β2m in E. coli Refolding In Vitro Refolding of HLA-A2 with Peptide HLA_expression->Refolding Peptide_synthesis Chemical Synthesis of MART-1 Peptides Peptide_synthesis->Refolding Purification Purification of pMHC Complex (Chromatography) Refolding->Purification Crystallization Crystallization of pMHC Complex Purification->Crystallization Data_collection X-ray Diffraction Data Collection Crystallization->Data_collection Structure_solution Structure Solution & Refinement Data_collection->Structure_solution Comparison Structural Comparison of (27-35) vs. (26-35) Complexes Structure_solution->Comparison

Figure 1. Experimental workflow for the structural analysis of MART-1/HLA-A2 complexes.

Conclusion

The structural analyses of MART-1 (27-35)/HLA-A2 and MART-1 (26-35)/HLA-A2 have provided invaluable insights into the molecular details of antigen presentation. The discovery of the distinct "extended" and "bulged" conformations for the nonamer and decamer, respectively, underscores the exquisite specificity of the peptide-MHC interaction and has profound implications for T-cell recognition.[1][4] This structural disparity highlights the challenges in predicting peptide conformation based on sequence alone and emphasizes the importance of empirical structural studies in the development of effective cancer immunotherapies.

References

Validating the Specificity of MART-1 (27-35) Reactive T-Cell Clones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise specificity of T-cell clones is paramount for the development of safe and effective immunotherapies. This guide provides a comparative overview of key methodologies and experimental data for validating T-cell clones reactive to the melanoma-associated antigen MART-1 (27-35).

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a crucial target in melanoma immunotherapy. The specific epitope spanning amino acids 27-35 (sequence: AAGIGILTV) is an immunodominant peptide recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA-A2.[1][2] Validating the specificity of T-cell clones targeting this epitope is a critical step to minimize off-target effects and maximize therapeutic efficacy.

Core Validation Strategies: A Multi-Faceted Approach

A robust validation strategy for MART-1 (27-35) reactive T-cell clones typically involves a combination of assays to assess antigen-specific recognition, functional response, and potential cross-reactivity. Key methodologies include peptide-MHC tetramer/dextramer staining, cytokine secretion assays, and cytotoxicity assays.

Peptide-MHC Tetramer/Dextramer Staining

This technique directly visualizes and quantifies T-cells that possess T-cell receptors (TCRs) specific for the MART-1 (27-35) peptide presented by an HLA-A2 molecule. Fluorescently labeled tetramers or dextramers, which are complexes of four or more peptide-MHC molecules, bind to specific TCRs on the surface of T-cells, allowing for their detection by flow cytometry.

Comparative Performance of Validation Assays

The following tables summarize quantitative data from various studies, comparing the performance of different MART-1 peptides in eliciting T-cell responses and the specificity of T-cell clones.

Table 1: Comparison of T-cell Reactivity to Wild-Type vs. Analog MART-1 Peptides

T-cell Clone SourcePeptideAssay TypeKey FindingsReference
In vitro stimulated PBMCsMART-1 (27-35) AAGIGILTV (Wild-Type)IFN-γ SecretionLower IFN-γ secretion compared to analog peptide.[3]
In vitro stimulated PBMCsMART-1 (26-35) ELAGIGILTV (Analog)IFN-γ SecretionEnhanced IFN-γ secretion, indicating higher immunogenicity.[2][3][2][3]
Melanoma Patient TILsMART-1 (27-35) AAGIGILTV (Wild-Type)Cytotoxicity (51Cr-release)Effective lysis of target cells pulsed with the native peptide.[4]
Melanoma Patient TILsMART-1 (27-35) LAGIGILTV (1L Analog)Cytotoxicity (51Cr-release)Induced CTLs with greater sensitivity to the native peptide.[4][4]

Table 2: Specificity and Off-Target Reactivity Assessment

T-cell CloneTarget PeptideControl/Off-Target Peptide(s)Assay TypeResultsReference
Anti-MART-1 CD8+ T-cellsMART-1 (26-35) ELAGIGILTVTyrosinase (369-377)IFN-γ SecretionHigh IFN-γ secretion against MART-1 peptide, negligible against control.[3][3]
MART-1 (27-35) specific CTL cloneMART-1 (27-35)Irrelevant HIV-1 peptideCytotoxicity (51Cr-release)Specific lysis of MART-1 pulsed cells, no lysis of cells with irrelevant peptide.[5][5]
AFP158-specific TCR engineered T-cellsAFP158ENPP1, Titin, MAGE-A3 derived peptidesIFN-γ SecretionCross-reactivity observed with some off-target peptides, highlighting the need for broad screening.[6][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key assays used in validating MART-1 T-cell clone specificity.

IFN-γ Secretion Assay (ELISA or ELISpot)

This assay quantifies the secretion of interferon-gamma (IFN-γ), a key cytokine produced by activated T-cells, upon antigen recognition.

Protocol:

  • Cell Preparation: Co-culture MART-1 reactive T-cell clones (effector cells) with target cells (e.g., T2 cells, which are HLA-A2+) pulsed with the MART-1 peptide (wild-type or analog) or a control peptide.[3]

  • Incubation: Incubate the co-culture for 18-24 hours at 37°C in a 5% CO2 incubator.[3]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.

  • IFN-γ Detection: Measure the concentration of IFN-γ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[3] Alternatively, for ELISpot, follow the manufacturer's protocol for plate coating, cell incubation, and spot development.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific peptide-MHC complex.

Protocol:

  • Target Cell Labeling: Label target cells (e.g., T2 cells or melanoma cell lines) with radioactive Chromium-51 (51Cr).

  • Peptide Pulsing: Pulse the labeled target cells with the MART-1 peptide or a control peptide at various concentrations.[5]

  • Co-incubation: Co-culture the peptide-pulsed target cells with the MART-1 reactive T-cell clones at different effector-to-target (E:T) ratios.[5][7]

  • Chromium Release Measurement: After a 4-hour incubation, collect the supernatant and measure the amount of released 51Cr using a gamma counter.[4]

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis based on the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.

Visualizing the Validation Workflow and Concepts

Diagrams created using Graphviz (DOT language) illustrate the key processes and relationships in validating MART-1 T-cell clone specificity.

experimental_workflow cluster_generation T-cell Clone Generation cluster_validation Specificity Validation cluster_peptides Peptide Antigens PBMCs PBMCs from Healthy Donor or Patient Stimulation In vitro Stimulation with MART-1 Peptide PBMCs->Stimulation Cloning T-cell Cloning Stimulation->Cloning Tetramer Peptide-MHC Tetramer Staining Cloning->Tetramer Confirm TCR Specificity IFNg IFN-γ Secretion Assay Cloning->IFNg Assess Functional Response Cytotoxicity Cytotoxicity Assay Cloning->Cytotoxicity Evaluate Killing Activity WT_Peptide MART-1 WT WT_Peptide->IFNg WT_Peptide->Cytotoxicity Analog_Peptide MART-1 Analog Analog_Peptide->IFNg Control_Peptide Control Peptide Control_Peptide->IFNg Control_Peptide->Cytotoxicity

Caption: Workflow for generating and validating MART-1 reactive T-cell clones.

signaling_pathway TCR TCR Lck Lck TCR->Lck pMHC Peptide-MHC (MART-1/HLA-A2) pMHC->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg recruits Signal Downstream Signaling (e.g., NFAT, AP-1, NF-κB) PLCg->Signal Activation T-cell Activation (Cytokine Release, Proliferation, Cytotoxicity) Signal->Activation

Caption: Simplified T-cell activation signaling pathway upon MART-1 recognition.

logical_relationship cluster_validation_metrics Validation Outcomes Specificity High Specificity Efficacy Therapeutic Efficacy Specificity->Efficacy CrossReactivity Low Off-Target Cross-Reactivity Safety Clinical Safety CrossReactivity->Safety HighAffinity High Affinity/Avidity for MART-1 HighAffinity->Specificity NoRecognition No Recognition of Irrelevant Peptides NoRecognition->CrossReactivity

Caption: Relationship between validation outcomes and therapeutic potential.

References

A Comparative Analysis of T-Cell Receptor Affinity for MART-1 (27-35) Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of T-cell receptor (TCR) affinity for the native MART-1 (27-35) peptide and its variants. The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key target in cancer immunotherapy due to its expression in melanoma cells. Understanding the binding affinity between TCRs and variants of the MART-1 (27-35) epitope is crucial for the development of more effective T-cell-based therapies. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support research and development in this area.

Data Presentation: TCR Affinity for MART-1 (27-35) Variants

The affinity of a TCR for its peptide-Major Histocompatibility Complex (pMHC) ligand is a critical determinant of T-cell activation. The dissociation constant (KD) is a common measure of this affinity, with a lower KD value indicating a higher affinity. The following table summarizes KD values for various TCRs binding to the native MART-1 (27-35) peptide (AAGIGILTV) and its engineered variants presented by the HLA-A2 molecule.

TCR CloneMART-1 VariantPeptide SequenceKD (μM)Reference
INR1-T1 (wild-type)ELAGIGILTVELAGIGILTV32[1]
T1-S18.45 (engineered)ELAGIGILTVELAGIGILTV0.045[1]
T1-S18.45 (engineered)ALGIGILTVALGIGILTV-[1]
T1-S18.45 (engineered)AAGIGILTVAAGIGILTV-[1]
DMF5 (wild-type)AAG (nonamer)AAGIGILTV-[2][3]
DMF5 (wild-type)ELA (decamer)ELAGIGILTV-[2]
DMF5 (mutant αD26W)ELA/HLA-A2ELAGIGILTV-[3]
DMF5 (mutant αD26Y)ELA/HLA-A2ELAGIGILTV-[3]
DMF5 (mutant βL98W)ELA/HLA-A2ELAGIGILTV-[3]

Note: Some affinity values were reported as significant improvements without a specific KD in the referenced abstracts.

One notable variant is the A27L substitution (LAGIGILTV or ELAGIGILTV for the decamer), which has been identified as a "superagonist" that can elicit more potent anti-melanoma T-cell responses.[4][5] This enhanced immunogenicity is, in part, attributed to a higher affinity of certain TCRs for this variant.[5] For instance, an engineered TCR, T1-S18.45, demonstrated a dramatic affinity improvement for the ELAGIGILTV variant, with a KD of 45 nM compared to the wild-type INR1-T1 TCR's affinity of 32 μM for the same peptide.[1]

Experimental Protocols

The determination of TCR affinity for pMHC complexes is predominantly performed using Surface Plasmon Resonance (SPR). This technique allows for the real-time measurement of binding kinetics and affinity.

Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity Measurement

Objective: To quantify the binding affinity (KD) and kinetics (kon, koff) of a T-cell receptor to a specific peptide-MHC complex.

Materials:

  • Recombinant soluble TCR

  • Recombinant soluble pMHC complexes (with the MART-1 peptide or its variants)

  • SPR instrument (e.g., Biacore, Carterra)[6]

  • Sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP)

Methodology:

  • Sensor Chip Preparation: The sensor chip surface is activated, typically using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Ligand Immobilization: One of the binding partners, either the TCR or the pMHC complex, is immobilized on the sensor chip surface. The choice of which molecule to immobilize can depend on factors such as protein stability and availability.[1][7]

  • Analyte Injection: The other binding partner (the analyte) is injected at various concentrations in a continuous flow over the sensor surface.[7][8]

  • Data Acquisition: The SPR instrument measures the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass on the surface and is recorded in a sensorgram.[8]

  • Kinetic Analysis: The association rate (kon) and dissociation rate (koff) are determined from the binding and dissociation phases of the sensorgram.

  • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation rate to the association rate (koff/kon).

Visualizations

Experimental Workflow for TCR Affinity Measurement using SPR

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_chip Activate Sensor Chip (e.g., with EDC/NHS) immobilize Immobilize TCR or pMHC on Chip Surface prep_chip->immobilize inject Inject Analyte (pMHC or TCR) at various concentrations immobilize->inject detect Detect Binding via SPR Signal Change inject->detect sensorgram Generate Sensorgram detect->sensorgram kinetics Calculate Kinetic Rates (kon, koff) sensorgram->kinetics kd Determine Affinity (KD = koff / kon) kinetics->kd

Caption: Workflow for determining TCR-pMHC affinity using Surface Plasmon Resonance (SPR).

T-Cell Receptor Signaling Pathway

TCR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Complex TCR->CD3 Lck Lck TCR->Lck activates pMHC pMHC (MART-1) pMHC->TCR Binding ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates ITAMs LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG LAT_SLP76->PLCg1 activates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates NFkB NF-κB PKC->NFkB activates gene_transcription Gene Transcription (e.g., IL-2) NFAT->gene_transcription NFkB->gene_transcription

References

Safety Operating Guide

Proper Disposal Procedures for MART-1 (27-35) (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical guidance for the proper disposal of the human peptide MART-1 (27-35). These procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. While MART-1 (27-35) is not classified as a hazardous substance, it is critical to note that its toxicological properties have not been fully investigated. Therefore, prudent laboratory practices for handling chemical and biological materials should be strictly followed.

I. Pre-Disposal Hazard Assessment and Safety

Before beginning any disposal procedures, a thorough hazard assessment is crucial. All personnel must adhere to their institution's specific waste disposal protocols and local regulations.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling MART-1 (27-35) in any form (lyophilized powder or solution).

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant nitrile or butyl gloves.
Eye Protection Safety glasses with side shields or safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A fume hood or biosafety cabinet should be used when handling the lyophilized powder to prevent inhalation.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended disposal procedures for MART-1 (27-35) and associated contaminated materials. This process is also visually represented in the workflow diagram below.

Step 1: Inactivation of Liquid Waste (Recommended)

For aqueous solutions of MART-1 (27-35), an inactivation step is recommended as an additional safety measure.

  • Chemical Degradation: The peptide bonds can be hydrolyzed by treating the solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH). The solution should be left for a minimum of 24 hours to ensure complete degradation.

  • Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0. For acidic solutions, slowly add a suitable base (e.g., sodium bicarbonate). For basic solutions, add a suitable acid.

Step 2: Disposal of Solutions in Dimethyl Sulfoxide (DMSO)

If the MART-1 (27-35) is in a DMSO solution, it should be treated as an organic solvent waste.

  • Segregation: Collect the DMSO solution in a designated, sealed, and clearly labeled waste container for organic or flammable solvents.

  • Consult EHS: Do not mix DMSO solutions with other waste streams without consulting your institution's Environmental Health and Safety (EHS) office.

Step 3: Disposal of Solid Waste

All solid materials that have come into contact with MART-1 (27-35) must be disposed of as chemical waste.

  • Collection: Place all contaminated solid waste, including vials, pipette tips, and gloves, into a designated solid waste container.

  • Labeling: The container must be clearly labeled as "Non-Hazardous Chemical Waste" and should list "MART-1 (27-35) peptide" as a contaminant.

Step 4: Storage and Final Disposal

Proper storage of waste pending disposal is critical to maintaining a safe laboratory environment.

  • Storage: Store all labeled waste containers in a designated, secure secondary containment area, away from incompatible materials.

  • Collection: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor. Ensure all necessary documentation is completed as required.

Disposal Workflow for MART-1 (27-35) (Human)

cluster_start cluster_form cluster_liquid cluster_solid cluster_end start Identify Waste Containing MART-1 (27-35) form Liquid or Solid? start->form solvent Aqueous or DMSO solution? form->solvent Liquid solid Solid Waste (vials, tips, gloves, etc.) form->solid Solid aqueous Aqueous Solution solvent->aqueous Aqueous dmso DMSO Solution solvent->dmso DMSO inactivate Inactivate with 1M HCl or NaOH (min. 24 hours) aqueous->inactivate neutralize Neutralize to pH 6.0-8.0 inactivate->neutralize end_point Store waste in secure secondary containment neutralize->end_point collect_dmso Collect in designated organic solvent waste container dmso->collect_dmso collect_dmso->end_point collect_solid Place in designated solid 'Non-Hazardous Chemical Waste' container solid->collect_solid collect_solid->end_point ehs Arrange for pickup by EHS or licensed contractor end_point->ehs

Caption: Disposal workflow for MART-1 (27-35) (human).

III. Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols for non-hazardous peptides and chemicals. The key experimental concept applied is the chemical degradation of the peptide through hydrolysis.

Protocol: Peptide Inactivation by Hydrolysis

  • Objective: To break the peptide bonds of MART-1 (27-35) in an aqueous solution, rendering it inactive.

  • Materials:

    • MART-1 (27-35) aqueous solution.

    • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).

    • Appropriate neutralization solution (e.g., Sodium Bicarbonate for acid, a suitable acid for base).

    • pH indicator strips or a calibrated pH meter.

    • Appropriate waste container.

  • Procedure: a. Working in a fume hood and wearing appropriate PPE, add an equal volume of either 1 M HCl or 1 M NaOH to the peptide solution. b. Gently mix the solution. c. Allow the solution to stand for a minimum of 24 hours at room temperature. d. After the inactivation period, check the pH of the solution. e. Slowly add the appropriate neutralization solution until the pH is between 6.0 and 8.0. f. Transfer the neutralized solution to a labeled waste container for aqueous chemical waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of MART-1 (27-35), protecting both laboratory personnel and the environment.

Personal protective equipment for handling MART-1 (27-35) (human)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling the human peptide MART-1 (27-35). The procedures outlined below are designed to ensure personnel safety and maintain research integrity.

Substance Overview and Hazard Assessment

MART-1 (27-35), also known as Melan-A (27-35), is a nine-amino-acid peptide fragment of the human Melan-A protein.[1] It is an immunogenic epitope recognized by HLA-A2-restricted, melanoma-specific T-lymphocytes and is widely used in melanoma and immunology research.[2] Typically supplied as a white, lyophilized powder, it is soluble in water.

While not classified as a hazardous substance, the specific chemical, physical, and toxicological properties of MART-1 (27-35) have not been thoroughly investigated.[3][4] Therefore, it is crucial to treat this peptide as a potentially hazardous chemical, minimizing exposure through appropriate handling practices and personal protective equipment.[5] Potential health effects may include irritation of the eyes, skin, and respiratory tract, and it may be harmful if swallowed, inhaled, or absorbed through the skin.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to minimize exposure.[6] The following PPE must be worn at all times when handling MART-1 (27-35), particularly in its powdered form.

PPE Category Item Specifications and Use
Eye & Face Protection Safety Goggles or Face ShieldRequired for protection against dust particles and liquid splashes.[4][6][7]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin.[5][6][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are essential.[7] Consider double-gloving for added protection with concentrated solutions.[6]
Respiratory Protection RespiratorA respirator is necessary when handling the lyophilized powder to prevent inhalation.[4][6] All handling of the powder should be conducted in a chemical fume hood or a well-ventilated area.[5]

Operational Plan: Handling and Storage

Adherence to strict handling and storage protocols is essential to ensure the stability of the peptide and the safety of laboratory personnel.

3.1. Receiving and Storage

  • Inspection : Upon receipt, inspect the container for damage.

  • Storage of Lyophilized Peptide : For long-term storage, keep the lyophilized peptide at -20°C or colder in a dark, dry place.[8][9] While stable at room temperature for short periods, moisture can significantly decrease long-term stability.[8][9]

  • Storage of Reconstituted Peptide : The shelf life of peptide solutions is limited.[8] To avoid repeated freeze-thaw cycles which can degrade the peptide, store solutions in single-use aliquots at -20°C or colder.[8] Using sterile buffers at pH 5-6 can prolong storage life.[8]

3.2. Handling and Reconstitution

  • Equilibration : Before opening, allow the peptide container to equilibrate to room temperature to reduce moisture absorption from the air.[8][9]

  • Designated Area : Confine all handling of the peptide to a designated laboratory area or a chemical fume hood.[5][10]

  • Reconstitution : There is no universal solvent for all peptides.[8] MART-1 (27-35) is soluble in water. For other peptides, organic solvents like DMSO or DMF may be needed for initial dissolution before diluting with an aqueous buffer.[6] Use fresh, sterile equipment for each step to prevent cross-contamination.[10]

  • Labeling : Clearly label all solutions with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[10]

Diagram 1: Workflow for Safe Handling of MART-1 (27-35) cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_storage Storage & Use prep_ppe 1. Don PPE (Gloves, Lab Coat, Goggles) prep_area 2. Prepare Designated Work Area / Fume Hood prep_ppe->prep_area prep_equilibrate 3. Equilibrate Peptide Container to Room Temp prep_area->prep_equilibrate handle_open 4. Open Container in Fume Hood prep_equilibrate->handle_open handle_weigh 5. Weigh Lyophilized Powder (if needed) handle_open->handle_weigh handle_reconstitute 6. Reconstitute with Appropriate Solvent handle_weigh->handle_reconstitute handle_mix 7. Vortex/Mix Gently to Dissolve handle_reconstitute->handle_mix storage_label 8. Label Vial Clearly handle_mix->storage_label storage_aliquot 9. Aliquot into Single-Use Tubes storage_label->storage_aliquot storage_freeze 10. Store Aliquots at -20°C or Colder storage_aliquot->storage_freeze storage_use 11. Use in Experiment storage_freeze->storage_use

Diagram 1: A step-by-step workflow for the safe handling and preparation of MART-1 (27-35) peptide.

Disposal Plan

All waste contaminated with MART-1 (27-35) must be treated as potentially hazardous chemical waste.[5] Never dispose of peptides in the regular trash or down the drain without proper inactivation and institutional approval.[10]

Step 1: Waste Segregation

  • Solid Waste : Collect all contaminated solid materials, such as pipette tips, gloves, and empty vials, in a dedicated, clearly labeled, leak-proof hazardous waste container.[5][7]

  • Liquid Waste : Collect all aqueous solutions and contaminated buffers in a separate, labeled hazardous waste container.[5]

Step 2: Inactivation and Neutralization (for Liquid Waste)

  • Before final disposal, liquid peptide waste can be inactivated. A common method involves chemical decontamination.[7]

  • Always consult with your institution's Environmental Health & Safety (EHS) department before performing any inactivation or disposal procedure.[7]

Parameter Guideline Notes
Inactivation Agent Sodium Hypochlorite (Bleach)Use a final concentration of 0.5-1.0%.[7]
Ratio 10 parts inactivation solution to 1 part liquid wasteEnsure thorough mixing.[7]
Contact Time Minimum 20-60 minutesAllows for complete deactivation of the peptide.[7]
Neutralization Neutralize to pH 5.5 - 9.0Required if using a strong acid or base for inactivation.[7]

Step 3: Final Disposal

  • Store sealed waste containers in a designated hazardous waste accumulation area.[7]

  • Arrange for pickup and disposal by your institution's certified hazardous waste management service (EHS).[7][10]

Diagram 2: Waste Disposal Workflow for MART-1 (27-35) cluster_collection Waste Collection (At Point of Generation) cluster_treatment Waste Treatment (Consult EHS) cluster_disposal Final Disposal coll_solid Solid Waste (Gloves, Tips, Vials) cont_solid Segregate into Labeled, Leak-Proof Solid Hazardous Waste Container coll_solid->cont_solid coll_liquid Liquid Waste (Solutions, Buffers) cont_liquid Segregate into Labeled, Leak-Proof Liquid Hazardous Waste Container coll_liquid->cont_liquid disp_store Store Sealed Containers in Designated Accumulation Area cont_solid->disp_store treat_inactivate Inactivate Liquid Waste (e.g., 10:1 Bleach Solution) cont_liquid->treat_inactivate treat_neutralize Neutralize to pH 5.5-9.0 (if needed) treat_inactivate->treat_neutralize treat_neutralize->disp_store disp_pickup Arrange for Pickup by Institutional EHS / Certified Hazardous Waste Service

Diagram 2: A procedural flowchart for the safe segregation and disposal of MART-1 (27-35) waste.

Emergency Procedures

5.1. Spills

  • Powder Spill : In case of a powder spill, avoid raising dust.[4] Gently cover the spill with absorbent paper, wet it with a suitable solvent (like water), and then clean the area. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Liquid Spill : Absorb the spill with inert material (e.g., vermiculite, sand, or earth), and place it in a suitable container for disposal.

5.2. Exposure

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration.[3]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact : Flush eyes with water as a precaution for several minutes.[3]

  • Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3]

In all cases of significant exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for the specific product.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.